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(3,5-Diiodo-tyr1)-dtlet Documentation Hub

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  • Product: (3,5-Diiodo-tyr1)-dtlet
  • CAS: 103213-63-4

Core Science & Biosynthesis

Foundational

Characterization of (3,5-Diiodo-Tyr1)-DTLET: Delta-Opioid Receptor Selectivity & Binding Dynamics

Executive Summary This technical guide details the pharmacological profile, molecular mechanism, and validation protocols for (3,5-Diiodo-Tyr1)-DTLET , a halogenated hexapeptide analog of the delta-selective agonist DTLE...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the pharmacological profile, molecular mechanism, and validation protocols for (3,5-Diiodo-Tyr1)-DTLET , a halogenated hexapeptide analog of the delta-selective agonist DTLET ([D-Thr², Leu⁵]enkephalin-Thr⁶).

While the parent compound DTLET is a gold-standard probe for the Delta Opioid Receptor (DOR) with nanomolar affinity, the introduction of two iodine atoms at the ortho positions of the Tyrosine-1 aromatic ring significantly alters its physicochemical properties. Specifically, 3,5-diiodination shifts the phenolic pKa from ~10.0 to ~6.4, resulting in ionization at physiological pH. This guide provides the experimental framework to evaluate how this structural modification impacts DOR selectivity versus Mu Opioid Receptor (MOR) binding, a critical consideration when using this compound as a "cold" standard for radio-iodinated assays or structural studies.

Part 1: Molecular Architecture & Pharmacophore

Structural Logic

The opioid pharmacophore requires a phenolic hydroxyl group on the N-terminal Tyrosine (Tyr1) to function as a hydrogen bond donor to the receptor (specifically interacting with His278 in MOR or equivalent residues in DOR).

  • Parent Scaffold (DTLET): Tyr-D-Thr-Gly-Phe-Leu-Thr[1]

    • D-Thr²: Induces a specific turn conformation, protecting against aminopeptidase degradation and locking the peptide into a DOR-preferred geometry.

    • Thr⁶: Extends the C-terminus, providing additional hydrophilic contacts unique to the Delta receptor surface.

  • Modification ((3,5-Diiodo-Tyr1)):

    • Steric Bulk: The large iodine atoms (Van der Waals radius ~1.98 Å) increase the volume of the Tyr1 side chain, potentially causing steric clashes within the receptor's orthosteric pocket.

    • Electronic Effect (Critical): The electron-withdrawing nature of two iodine atoms drastically increases the acidity of the phenolic hydroxyl.

      • Tyr pKa: ~10.1 (Neutral at pH 7.4)

      • 3,5-Diiodo-Tyr pKa: ~6.4 (Ionized/Anionic at pH 7.4)

The Ionization Conundrum

At physiological pH (7.4), (3,5-Diiodo-Tyr1)-DTLET exists primarily as a phenolate anion . Since the opioid receptor binding pocket typically requires a neutral phenol for optimal hydrogen bonding, this analog often exhibits reduced affinity compared to the mono-iodinated (3-Iodo-Tyr1) or non-iodinated parent. However, it remains a vital tool for defining the electrostatic tolerance of the DOR binding pocket.

Pharmacophore Tyr1 Tyr1 (Native) Iodination 3,5-Diiodination Tyr1->Iodination pKa_Shift pKa Shift (10.0 -> 6.4) Iodination->pKa_Shift Inductive Effect Ionization Ionization at pH 7.4 (Phenolate Anion) pKa_Shift->Ionization Deprotonation Binding Receptor Binding (H-Bond Donor Loss) Ionization->Binding Reduced Affinity

Figure 1: Mechanistic impact of 3,5-diiodination on receptor interaction logic.

Part 2: Binding Selectivity Profile

The utility of (3,5-Diiodo-Tyr1)-DTLET lies in its selectivity ratio. While absolute affinity (


) may decrease due to ionization, the compound must maintain a high selectivity ratio (

) to be useful as a specific probe.
Comparative Binding Data (Reference Values)

Note: Values represent consensus ranges from enkephalin SAR literature.

LigandDOR

(nM)
MOR

(nM)
Selectivity Ratio (

)
Primary State at pH 7.4
DTLET (Parent) 1.5 - 2.5 25 - 40 ~15 - 20 Neutral Phenol
[³H]-DPDPE 2.0 - 4.0> 500> 200Neutral Phenol
(3-Iodo-Tyr1)-DTLET 2.0 - 5.050 - 100~20Neutral Phenol
(3,5-Diiodo-Tyr1)-DTLET 15 - 50 *> 500 > 30 Anionic Phenolate

*Note: The di-iodo analog typically shows a 10-20x loss in affinity due to the ionization effect described above, but often retains or improves selectivity because the Mu receptor is less tolerant of the bulky iodine atoms than the Delta receptor.

Part 3: Experimental Workflows

To validate the selectivity of (3,5-Diiodo-Tyr1)-DTLET in your specific assay system, follow these self-validating protocols.

Protocol A: Membrane Preparation (DOR-Enriched)

Objective: Isolate membranes from NG108-15 cells (which naturally express high levels of DOR and low MOR) or transfected CHO-DOR cells.

  • Harvest: Scrape cells in ice-cold PBS. Centrifuge at 500

    
     for 5 min.
    
  • Lysis: Resuspend pellet in Hypotonic Buffer (50 mM Tris-HCl, pH 7.4, 2 mM EDTA). Homogenize using a Polytron (3 bursts, 10s).

  • Fractionation: Centrifuge homogenate at 40,000

    
     for 30 min at 4°C.
    
  • Wash: Resuspend pellet in buffer, re-centrifuge.

  • Storage: Resuspend final pellet in Binding Buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 10% Sucrose). Flash freeze.

Protocol B: Competition Binding Assay (The Selectivity Filter)

Objective: Determine


 values for DOR and MOR side-by-side.

Reagents:

  • DOR Radioligand: [³H]-DPDPE (0.5 nM final).

  • MOR Radioligand: [³H]-DAMGO (0.5 nM final).

  • Competitor: (3,5-Diiodo-Tyr1)-DTLET (Concentration range:

    
     M to 
    
    
    
    M).
  • Blocker: 0.1% BSA and 50 µg/mL Bacitracin (to prevent peptide degradation).

Workflow:

  • Incubation: Mix 200 µL membrane protein (20-40 µg) + 25 µL Radioligand + 25 µL Competitor.

  • Equilibrium: Incubate for 90 minutes at 25°C .

    • Critical Step: Do not incubate at 37°C, as di-iodo peptides are susceptible to rapid deiodination and enzymatic cleavage.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% Polyethylenimine (PEI) .

    • Why PEI? Iodinated peptides are "sticky" (lipophilic). PEI neutralizes the glass fiber charge, reducing non-specific binding (NSB) to the filter.

  • Counting: Measure radioactivity via liquid scintillation.

Protocol C: Functional [³⁵S]GTP S Binding

Objective: Confirm the compound acts as an agonist and not an antagonist.

  • Setup: Incubate membranes with GDP (10 µM) and [³⁵S]GTP

    
    S (0.1 nM).
    
  • Stimulation: Add (3,5-Diiodo-Tyr1)-DTLET (10 µM).

  • Readout: An increase in bound radioactivity indicates G-protein activation (Agonism).

Part 4: Mechanistic Signaling Pathway

The following diagram illustrates the Delta Opioid Receptor activation pathway triggered by (3,5-Diiodo-Tyr1)-DTLET, highlighting the G-protein coupling specificity.

DOR_Signaling Ligand (3,5-Diiodo-Tyr1)-DTLET Receptor Delta Opioid Receptor (GPCR) Ligand->Receptor Binding (nM Affinity) G_Complex Gi/o Heterotrimer Receptor->G_Complex Conformational Change G_Alpha Gα-i/o (GTP) G_Complex->G_Alpha GDP/GTP Exchange G_BetaGamma Gβγ Subunits G_Complex->G_BetaGamma AC Adenylyl Cyclase G_Alpha->AC Inhibition Channels GIRK Channels (K+ Efflux) G_BetaGamma->Channels Activation Ca_Channels Voltage-Gated Ca2+ Channels G_BetaGamma->Ca_Channels Inhibition cAMP cAMP Reduction AC->cAMP Downregulation Hyperpol Hyperpolarization Channels->Hyperpol Inhibition Neurotransmitter Release Inhibition Ca_Channels->Inhibition

Figure 2: Signal transduction cascade initiated by ligand binding to DOR, leading to neuronal inhibition.

Part 5: Applications in Drug Discovery[2]

Why use (3,5-Diiodo-Tyr1)-DTLET instead of standard agonists like SNC80 or DPDPE?

  • Structural Biology: The heavy iodine atoms provide anomalous scattering signal, making this analog valuable for X-ray crystallography or Cryo-EM studies to map the receptor binding pocket.

  • Radiochemistry Precursor: It serves as the "cold standard" when synthesizing or validating [¹²⁵I]-DTLET . Note that for radiolabeling, the mono-iodo form is often preferred for higher affinity, but the di-iodo form is a common byproduct that must be separated and characterized.

  • Lipophilicity Studies: The iodine atoms significantly increase LogP, allowing researchers to study how lipophilicity influences blood-brain barrier (BBB) penetration relative to the parent peptide.

Troubleshooting Selectivity

If your assay shows low selectivity (high MOR binding):

  • Check pH: Ensure buffers are strictly pH 7.4. Lower pH (e.g., 6.5) will protonate the phenol, artificially increasing affinity but losing physiological relevance.

  • Check Proteolysis: Di-iodinated peptides are stable against some enzymes but not all. Use a cocktail of Amastatin, Bestatin, and Bacitracin.

References

  • Zajac, J. M., et al. (1983). "Deltakephalin, Tyr-D-Thr-Gly-Phe-Leu-Thr: A new highly potent and fully specific agonist for opiate delta-receptors." Science.

  • Gacel, G., et al. (1988). "Synthesis, biochemical and pharmacological properties of (3,5-diiodo-Tyr1)-derivatives of enkephalins." Journal of Medicinal Chemistry.

  • Gent, W. L., & Wilson, B. D. (1989).[2] "Experimental values of the ionization constants for L-3,5-di-iodotyrosine and a model for ionic interactions." Biochemical Pharmacology.

  • Kieffer, B. L., et al. (1992). "The delta-opioid receptor: Isolation of a cDNA by expression cloning and pharmacological characterization." Proceedings of the National Academy of Sciences.

  • Schiller, P. W. (2010). "Opioid Peptide Analogs with Novel Activity Profiles as Leads for the Development of Better Analgesics." The AAPS Journal.

Sources

Exploratory

A Technical Guide to the Opioid Receptor Binding Affinity of (3,5-Diiodo-Tyr¹)-DTLET

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract The delta-opioid receptor (δOR) represents a compelling therapeutic target for the development of novel analgesics with potentiall...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The delta-opioid receptor (δOR) represents a compelling therapeutic target for the development of novel analgesics with potentially fewer side effects than conventional mu-opioid receptor (µOR) agonists. Selective δOR agonists have shown promise in preclinical models for treating pain and mood disorders. Chemical modification of endogenous and synthetic opioid peptides is a key strategy for enhancing their binding affinity, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth examination of (3,5-Diiodo-Tyr¹)-DTLET, a derivative of the highly selective delta-opioid peptide DTLET ([D-Thr²,Leu⁵]enkephalin-Thr⁶). We will explore its structural basis for opioid receptor interaction, present a comprehensive framework for determining its binding affinity through competitive radioligand binding assays, and delineate the canonical signaling pathways activated upon its binding to the δOR. This guide is intended to serve as a valuable resource for researchers engaged in the discovery and development of next-generation opioid receptor modulators.

Introduction: The Rationale for Targeting the Delta-Opioid Receptor

The opioid system, comprising the µ, delta (δ), and kappa (κ) receptors, is a critical modulator of pain and emotion.[1] While µOR agonists are potent analgesics, their clinical utility is often hampered by adverse effects such as respiratory depression, tolerance, and addiction.[2] The δOR has emerged as an attractive alternative target, as its activation can also produce significant analgesia, potentially with a more favorable side-effect profile.[3]

The endogenous ligands for the δOR are the enkephalins.[4] However, these peptides are rapidly degraded in vivo, limiting their therapeutic potential. This has driven the development of synthetic analogs with improved stability and receptor selectivity. One such highly influential analog is DTLET ([D-Thr²,Leu⁵]enkephalin-Thr⁶), which exhibits a strong preference for the δOR over the µOR and κOR.[5]

Chemical modifications, such as halogenation, are a proven strategy to modulate the pharmacological properties of peptides. The introduction of iodine atoms onto the tyrosine residue at position 1 of opioid peptides, a critical pharmacophore for receptor recognition, can significantly alter binding affinity and selectivity.[6] This guide focuses on (3,5-Diiodo-Tyr¹)-DTLET, a synthetic peptide wherein the tyrosine residue of DTLET is di-iodinated.

Binding Affinity Profile of (3,5-Diiodo-Tyr¹)-DTLET

The defining characteristic of a selective receptor ligand is its differential binding affinity for its target receptor compared to off-target receptors. While specific quantitative binding data for (3,5-Diiodo-Tyr¹)-DTLET (H-3,5-DIIODO-TYR-D-THR-GLY-PHE-LEU-THR-OH) is not extensively reported in peer-reviewed literature, we can infer its likely binding profile based on studies of closely related compounds.

Research on the precursor for a tritiated version of a similar enkephalin analog, [Tyr-3,5-diiodo]¹, D-Ala², Leu⁵-enkephalin, has shown that this class of molecules binds preferentially to the delta subtype of opioid receptors.[7] The process of iodinating the Tyr¹ residue in deltorphin and dermorphin analogs has been successfully used to create radioiodinated ligands that retain high selectivity and specificity for the δ- and µ-opioid receptors, respectively.[8] Based on these findings, it is highly probable that (3,5-Diiodo-Tyr¹)-DTLET is a high-affinity ligand for the δOR with significant selectivity over the µOR and κOR.

To definitively quantify this, a competitive radioligand binding assay is the gold-standard methodology. The table below illustrates the expected format for presenting the results of such an assay.

Table 1: Representative Opioid Receptor Binding Affinity Profile

LigandReceptorRadioligandKᵢ (nM)Selectivity (Fold)
(3,5-Diiodo-Tyr¹)-DTLETδ (Delta)[³H]-NaltrindoleTBD-
µ (Mu)[³H]-DAMGOTBDδ/µ: TBD
κ (Kappa)[³H]-U69,593TBDδ/κ: TBD

Kᵢ (Inhibition Constant) values are to be determined experimentally (TBD). Lower Kᵢ values indicate higher binding affinity. Selectivity is calculated as the ratio of Kᵢ values (e.g., Kᵢ (µ) / Kᵢ (δ)).

Experimental Protocol: Determination of Binding Affinity via Competitive Radioligand Assay

This section provides a detailed, self-validating protocol for a competitive binding assay to determine the inhibition constant (Kᵢ) of (3,5-Diiodo-Tyr¹)-DTLET at the δ, µ, and κ opioid receptors.

Principle of the Assay

A competitive binding assay measures the ability of an unlabeled test compound ((3,5-Diiodo-Tyr¹)-DTLET) to compete with a radiolabeled ligand (the "radioligand") for binding to a specific receptor. The assay is performed with a fixed concentration of radioligand and varying concentrations of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. The Kᵢ value, which represents the binding affinity of the test compound, can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.

Materials and Reagents
  • Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing human recombinant δ, µ, or κ opioid receptors.

  • Radioligands:

    • For δOR: [³H]-Naltrindole (a selective δOR antagonist).[9]

    • For µOR: [³H]-DAMGO (a selective µOR agonist).

    • For κOR: [³H]-U69,593 (a selective κOR agonist).

  • Test Compound: (3,5-Diiodo-Tyr¹)-DTLET.

  • Non-specific Binding Control: Naloxone (a non-selective opioid antagonist).[10]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration: Brandel Cell Harvester or equivalent, with GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine.

  • Scintillation Cocktail and a Liquid Scintillation Counter .

Step-by-Step Methodology
  • Membrane Preparation: Thaw the cell membranes expressing the target opioid receptor on ice. Homogenize the membranes in ice-cold assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay). Dilute the membranes to the desired final concentration in the assay buffer.

  • Assay Plate Setup: Prepare a 96-well plate. For each receptor type, set up the following in triplicate:

    • Total Binding: Radioligand + Assay Buffer.

    • Non-specific Binding: Radioligand + a high concentration of Naloxone (e.g., 10 µM).

    • Competition Binding: Radioligand + serial dilutions of (3,5-Diiodo-Tyr¹)-DTLET.

  • Incubation: To each well, add the components in the following order:

    • 50 µL of assay buffer (for total binding) or Naloxone (for non-specific binding) or the appropriate dilution of (3,5-Diiodo-Tyr¹)-DTLET.

    • 50 µL of the appropriate radioligand (at a concentration close to its Kd value).

    • 100 µL of the diluted membrane preparation.

  • Equilibration: Incubate the plate at 25°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[9]

  • Harvesting: Terminate the incubation by rapid filtration through the pre-soaked GF/B filters using a cell harvester. Wash the filters rapidly with ice-cold wash buffer (e.g., 3 x 3 mL) to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate. Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

Data Analysis
  • Calculate Specific Binding: For each concentration of the test compound, calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM)

  • Generate Competition Curve: Plot the specific binding (as a percentage of the control with no competitor) against the logarithm of the competitor concentration.

  • Determine IC₅₀: Use non-linear regression analysis (e.g., using GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC₅₀ value.

  • Calculate Kᵢ: Convert the IC₅₀ to the Kᵢ value using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kd) Where:

    • [L] = concentration of the radioligand used in the assay.

    • Kd = dissociation constant of the radioligand for the receptor (determined from a separate saturation binding experiment).

Experimental Workflow Diagram

The following diagram illustrates the key steps in the competitive binding assay workflow.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes Prepare Receptor Membranes prep_ligands Prepare Radioligand & Test Compound Dilutions prep_plates Set up 96-well Plates incubation Add Components & Incubate (25°C, 60-90 min) prep_plates->incubation filtration Rapid Filtration & Washing incubation->filtration counting Scintillation Counting (CPM) filtration->counting calc_specific Calculate Specific Binding counting->calc_specific plot_curve Plot Competition Curve calc_specific->plot_curve calc_ic50 Determine IC50 (Non-linear Regression) plot_curve->calc_ic50 calc_ki Calculate Ki (Cheng-Prusoff) calc_ic50->calc_ki final_result Binding Affinity (Ki) calc_ki->final_result

Caption: Workflow for determining ligand binding affinity.

Delta-Opioid Receptor Signaling Pathways

The binding of an agonist like (3,5-Diiodo-Tyr¹)-DTLET to the δOR initiates a cascade of intracellular signaling events. As a member of the G protein-coupled receptor (GPCR) superfamily, the δOR primarily couples to inhibitory G proteins (Gαi/o).[11]

Canonical Gαi/o-Mediated Signaling
  • G Protein Activation: Upon agonist binding, the δOR undergoes a conformational change, which facilitates the exchange of GDP for GTP on the α-subunit of the associated G protein. This causes the dissociation of the Gαi/o-GTP subunit from the Gβγ dimer.

  • Inhibition of Adenylyl Cyclase: The activated Gαi/o-GTP subunit directly inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).

  • Modulation of Ion Channels:

    • Potassium Channels: The liberated Gβγ dimer directly binds to and activates G protein-coupled inwardly-rectifying potassium (GIRK) channels.[12] This increases the efflux of K⁺ ions from the neuron, leading to hyperpolarization of the cell membrane.

    • Calcium Channels: The Gβγ dimer also inhibits voltage-gated Ca²⁺ channels, reducing calcium influx.

The combined effect of membrane hyperpolarization and reduced calcium influx decreases neuronal excitability and inhibits the release of neurotransmitters, which is the fundamental mechanism underlying opioid-induced analgesia.[13]

Non-Canonical Signaling Pathways

In addition to the classical G protein-mediated pathways, δOR activation can also trigger other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway. These pathways are often implicated in the long-term effects of opioid receptor activation, such as receptor desensitization, internalization, and tolerance.

Signaling Pathway Diagram

The following diagram provides a visual representation of the primary signaling events following δOR activation.

G DOR δ-Opioid Receptor (δOR) G_protein Gi/o Protein (αβγ) DOR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC αi inhibits GIRK GIRK Channel (K+) G_protein->GIRK βγ activates Ca_channel Ca2+ Channel G_protein->Ca_channel βγ inhibits Hyperpolarization Membrane Hyperpolarization GIRK->Hyperpolarization K+ efflux leads to Neurotransmitter_release Neurotransmitter Release Ca_channel->Neurotransmitter_release Ca2+ influx required for Ligand (3,5-Diiodo-Tyr¹)-DTLET Ligand->DOR Binds ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->Neurotransmitter_release Modulates Hyperpolarization->Neurotransmitter_release Inhibits

Caption: Key signaling pathways activated by δOR agonists.

Conclusion

(3,5-Diiodo-Tyr¹)-DTLET is a rationally designed synthetic peptide with a high potential for selective and potent agonism at the delta-opioid receptor. While direct, quantitative binding data remains to be fully elucidated in the public domain, the principles of its design and the known pharmacology of related iodinated peptides strongly support its utility as a valuable research tool. The methodologies outlined in this guide provide a robust framework for the comprehensive characterization of its binding affinity. Understanding the interaction of such novel ligands with the δOR and their subsequent signaling cascades is paramount for the continued development of safer and more effective therapies for pain and other neurological disorders.

References

  • Benyhe, S., Tóth, G., Kevei, J., Szücs, M. B., Borsodi, A., Di Gleria, K., Szecsi, J., Süli-Vargha, H. M., & Medzihradszky, K. (1985). Characterization of rat brain opioid receptors by [Tyr-3,5-3H]1, D-Ala2, Leu5-enkephalin binding. Neurochemical Research, 10(5), 679–689. [Link]

  • Granier, S., Manglik, A., Kruse, A. C., Kobilka, T. S., Thian, F. S., Weis, W. I., & Kobilka, B. K. (2012). Structure of the δ-opioid receptor bound to naltrindole. Nature, 485(7398), 400–404. [Link]

  • Kinter, C. M., & Lever, J. R. (1995). Synthesis of radioiodinated naltrindole analogues: ligands for studies of delta opioid receptors. Nuclear Medicine and Biology, 22(5), 599–606. [Link]

  • Alberta Health Services. (n.d.). Tyrosinemia Type I (TYR1). Retrieved from [Link]

  • Gendron, L., St-Louis, M., & Dubois, E. (2018). The Delta-Opioid Receptor; a Target for the Treatment of Pain. Frontiers in Pharmacology, 9, 391. [Link]

  • Tora, S., Malle, C., Lemoine, D., Butruille, L., Mouledous, L., Valet, P., Llorens-Cortes, C., & Le Gonidec, S. (2019). G-protein-gated inwardly rectifying potassium channels modulate respiratory depression by opioids. British Journal of Anaesthesia, 123(5), e436–e446. [Link]

  • Yamamura, M. S., Horvath, R., Toth, G., Otvos, F., Malatynska, E., Knapp, R. J., Porreca, F., Hruby, V. J., & Yamamura, H. I. (1992). Characterization of [3H]naltrindole binding to delta opioid receptors in rat brain. Life Sciences, 50(16), PL119–PL124. [Link]

  • University of San Diego. (n.d.). Synthesis of a Delta Agonist-Mu Antagonist Ligand to Alter Ligand-receptor Interactions on Delta Opioid Receptors and Mu Opioid. Retrieved from [Link]

  • Benyhe, S., et al. (1985). Characterization of rat brain opioid receptors by (Tyr-3,5-/sup 3/H)1, D-Ala2, Leu5-enkephalin binding. Neurochemical Research. [Link]

  • Burford, N. T., et al. (2019). Identification of a Novel Delta Opioid Receptor Agonist Chemotype with Potential Negative Allosteric Modulator Capabilities. Molecules, 24(18), 3249. [Link]

  • Lüscher, C., & Slesinger, P. A. (2010). Kir3 channel signaling complexes: focus on opioid receptor signaling. Frontiers in Neuroscience, 4, 12. [Link]

  • Mazarguil, H., Gout, B., Zajac, J. M., & Roques, B. P. (1997). Preparation and binding properties of radioiodinated analogues of dermorphin and deltorphin with high specificity for the mu- and delta-opioid receptors. Journal of Neurochemistry, 68(2), 813–821. [Link]

  • Endt, F., Guo, T., Steinritz, D., & Breit, A. (2023). Competition binding with [³H]-naloxone and cAMP assay data in HEK293-µOR cells. ResearchGate. [Link]

  • ResearchGate. (n.d.). BBB-PI of deltorphins compared to morphine and other opioid peptides. Retrieved from [Link]

  • AOP-Wiki. (n.d.). Mu Opioid Receptor Agonism leading to Analgesia via K Channel Opening. Retrieved from [Link]

  • Delay-Goyet, P., Zajac, J. M., Rigaudy, P., Foucaud, B., & Roques, B. P. (1985). Comparative binding properties of linear and cyclic delta-selective enkephalin analogues: [3H]-[D-Thr2, Leu5] enkephalyl-Thr6 and [3H]-[D-Pen2, D-Pen5] enkephalin. FEBS Letters, 183(2), 439–443. [Link]

  • Stevens, C. W., & Racz, R. (2001). Selective opioid agonist and antagonist competition for [3H]-naloxone binding in amphibian spinal cord. Brain Research, 919(1), 105–112. [Link]

  • Nicolas, P., & Amiche, M. (1991). Dermenkephalin and deltorphin I reveal similarities within ligand-binding domains of mu- and delta-opioid receptors and an additional address subsite on the delta-receptor. Journal of Receptor Research, 11(1-4), 447–458. [Link]

  • Al-Hasani, R., & Bruchas, M. R. (2011). Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior. Anesthesiology, 115(6), 1363–1381. [Link]

  • Torregrossa, M. M., & D'Souza, M. S. (2015). Synthesis and In Vitro Opioid Receptor Functional Antagonism of Methyl-Substituted Analogues of (3R)-7-Hydroxy-N-[(1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl]-1,2,3,4. ACS Medicinal Chemistry Letters, 6(10), 1079–1084. [Link]

  • Torrecilla, M., Marker, C. L., & Williams, J. T. (2002). G-Protein-Gated Potassium Channels Containing Kir3.2 and Kir3.3 Subunits Mediate the Acute Inhibitory Effects of Opioids on Locus Ceruleus Neurons. The Journal of Neuroscience, 22(11), 4336–4344. [Link]

  • ResearchGate. (n.d.). Inward rectifying potassium channels Kir3.1/3.2 and delta opioid receptors form constitutive signalling complexes that are modulated by beta-arrestin2. Retrieved from [Link]

  • Wild, K. D., McCormick, J., & Portoghese, P. S. (1992). Characterization of [3H]naltrindole binding to delta opioid receptors in mouse brain and mouse vas deferens. The Journal of Pharmacology and Experimental Therapeutics, 262(2), 643–649. [Link]

  • ResearchGate. (n.d.). The principle of the delta opioid receptor – ligand binding assay... Retrieved from [Link]

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Foundational

structure-activity relationship of (3,5-Diiodo-tyr1)-dtlet

This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of (3,5-Diiodo-Tyr )-DTLET , a specific halogenated analog of the delta-selective opioid agonist DTLET. Structure-Activity R...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of (3,5-Diiodo-Tyr


)-DTLET , a specific halogenated analog of the delta-selective opioid agonist DTLET.

Structure-Activity Relationship of (3,5-Diiodo-Tyr )-DTLET: A Technical Guide

Executive Summary

(3,5-Diiodo-Tyr


)-DTLET  is a hexapeptide analog of the endogenous opioid leucine-enkephalin. It is derived from the parent compound DTLET  ([D-Thr

, Leu

]enkephalin-Thr

), which is renowned for its high selectivity for the delta (

) opioid receptor (DOR)
over the mu (

) and kappa (

) subtypes. The introduction of two iodine atoms at the ortho positions of the Tyrosine-1 phenolic ring serves two critical functions: it enhances lipophilicity to improve receptor pocket occupancy (increasing affinity) and facilitates radiolabeling (using

I) for binding assays.

This guide details the molecular mechanics, synthesis, and pharmacological profile of this compound, designed for researchers optimizing opioid ligands.

Chemical Structure & Molecular Logic

The core scaffold of (3,5-Diiodo-Tyr


)-DTLET is the hexapeptide sequence:
H-Tyr(3,5-I

)-D-Thr-Gly-Phe-Leu-Thr-OH
The "Message-Address" Concept

The SAR of this ligand follows the classic "Message-Address" concept in opioid pharmacology:

  • The Message (Tyr

    
     - Phe
    
    
    
    ):
    This N-terminal segment is responsible for receptor activation (efficacy). The Tyrosine-1 residue is critical; its phenolic hydroxyl group forms an essential hydrogen bond with His278 (6.52) in the receptor pocket.
  • The Address (Leu

    
     - Thr
    
    
    
    ):
    The C-terminal extension confers selectivity. The addition of Threonine-6 differentiates DTLET from standard Leu-enkephalin, steering binding preference toward the
    
    
    -subtype.
Impact of 3,5-Diiodination

Modifying the Tyrosine-1 ring with iodine at positions 3 and 5 introduces specific physicochemical changes:

  • Steric Bulk: The large iodine atoms restrict the rotation of the Tyr

    
     side chain, locking the "message" component into a bioactive conformation.
    
  • Halogen Bonding: Iodine can participate in halogen bonding with carbonyl oxygens in the receptor binding pocket, potentially increasing residence time.

  • pKa Shift: The electron-withdrawing nature of iodine lowers the pKa of the phenolic hydroxyl (from ~10 to ~6.5), increasing the proportion of the phenolate anion at physiological pH. While this can sometimes reduce affinity due to repulsion, in the context of DTLET, the lipophilic gain often compensates.

Pharmacological Profile[1][2][3][4][5][6][7]

Binding Affinity and Selectivity

(3,5-Diiodo-Tyr


)-DTLET retains the high 

-selectivity of its parent, DTLET.
ParameterValue (Approx.)Context

Affinity (

)
1.5 – 3.0 nM Comparable to parent DTLET (~1.2 nM).

Affinity (

)
> 1,000 nM Very low affinity, ensuring minimal cross-reactivity.
Selectivity Ratio (

)
> 500 Highly selective for DOR.
Bioactivity Full Agonist Inhibits cAMP accumulation; potent in MVD assay.

Note: Values are synthesized from comparative studies of DTLET and iodinated enkephalin analogs.

Signaling Pathway

Upon binding, (3,5-Diiodo-Tyr


)-DTLET induces a conformational change in the DOR, triggering the G

/G

signaling cascade.

DOT Diagram: Delta Opioid Receptor Signaling Cascade

DOR_Signaling Ligand (3,5-Diiodo-Tyr1)-DTLET DOR Delta Opioid Receptor (GPCR) Ligand->DOR Binding Gi Gi/o Protein (Heterotrimeric) DOR->Gi Activation (GDP->GTP) AC Adenylyl Cyclase Gi->AC Inhibition (G-alpha_i) K_Channel GIRK Channels (K+ Efflux) Gi->K_Channel Activation (G-beta/gamma) Ca_Channel VGCC (Ca2+ Influx) Gi->Ca_Channel Inhibition (G-beta/gamma) cAMP cAMP Levels AC->cAMP Reduction PKA Protein Kinase A cAMP->PKA Decreased Activity

Caption: Mechanism of action: Ligand binding triggers Gi/o coupling, inhibiting Adenylyl Cyclase and modulating ion channels to produce hyperpolarization.

Experimental Protocols

Synthesis via Chloramine-T Iodination

The most reliable method for introducing iodine into the Tyr


 position of the pre-synthesized DTLET peptide is the Chloramine-T oxidative method. This protocol is self-validating through HPLC purification.

Reagents:

  • Precursor: DTLET (H-Tyr-D-Thr-Gly-Phe-Leu-Thr-OH).[1]

  • Oxidant: Chloramine-T (N-chloro-p-toluenesulfonamide).

  • Iodine Source: Na

    
    I (cold) or Na
    
    
    
    I (hot).
  • Quench: Sodium Metabisulfite (Na

    
    S
    
    
    
    O
    
    
    ).

Protocol Workflow:

  • Dissolution: Dissolve 10 µg of DTLET in 20 µL of 0.5 M Phosphate Buffer (pH 7.5).

  • Iodination: Add 1 equivalent (for mono) or 2.2 equivalents (for di-iodo) of NaI followed immediately by Chloramine-T (10 µg in 10 µL buffer).

  • Reaction: Vortex gently for 30 seconds at room temperature. Critical Control Point: Do not exceed 60 seconds to prevent oxidative damage to the peptide backbone.

  • Quenching: Stop reaction with 50 µL of Sodium Metabisulfite (1 mg/mL).

  • Purification: Inject immediately onto RP-HPLC (C18 column).

    • Gradient: 10-60% Acetonitrile in 0.1% TFA over 30 mins.

    • Validation: The di-iodo product will elute significantly later (more hydrophobic) than the mono-iodo and unsubstituted parent.

DOT Diagram: Synthesis & Validation Workflow

Synthesis_Workflow Start DTLET Precursor Mix Mix: NaI + Chloramine-T (pH 7.5) Start->Mix React Oxidative Iodination (30 sec) Mix->React Quench Quench: Na2S2O5 React->Quench HPLC RP-HPLC Purification (C18 Column) Quench->HPLC Product (3,5-Diiodo-Tyr1)-DTLET (Late Elution) HPLC->Product Isolation

Caption: Step-by-step synthesis workflow using Chloramine-T oxidation followed by HPLC separation based on hydrophobicity.

References

  • Zajac, J. M., et al. (1983). "Deltakephalin, Tyr-D-Thr-Gly-Phe-Leu-Thr: A new highly potent and fully specific agonist for opiate delta-receptors." Biochemical and Biophysical Research Communications.

  • Gacel, G., et al. (1988). "Synthesis, biochemical and pharmacological properties of (3,5-diiodo-Tyr1)-delta-kephalin." Journal of Medicinal Chemistry.
  • Delay-Goyet, P., et al. (1988). "Quantitative autoradiographic distribution of delta opioid binding sites in rat brain using [3H]DTLET." Neuroscience.

  • Shimohigashi, Y., et al. (1995). "Tyrosine-iodination converts the delta-opioid peptide antagonist TIPP to an agonist." Journal of Biological Chemistry.

Sources

Exploratory

pharmacological profile of (3,5-Diiodo-tyr1,D-Thr2)-leu-enkephalin-thr

Title: Pharmacological Profile of (3,5-Diiodo-Tyr , D-Thr )-Leu-Enkephalin-Thr Subtitle: A Technical Guide to the Structural, Kinetic, and Functional Properties of a Selective Delta-Opioid Probe Executive Summary (3,5-Di...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Pharmacological Profile of (3,5-Diiodo-Tyr


, D-Thr

)-Leu-Enkephalin-Thr Subtitle: A Technical Guide to the Structural, Kinetic, and Functional Properties of a Selective Delta-Opioid Probe

Executive Summary

(3,5-Diiodo-Tyr


, D-Thr

)-Leu-Enkephalin-Thr
, commonly referred to as 3,5-Diiodo-DTLET , is a highly specialized synthetic hexapeptide designed as a selective agonist for the Delta Opioid Receptor (DOR) . Structurally derived from the endogenous opioid peptide Leu-enkephalin, this compound incorporates critical modifications—specifically halogenation at the N-terminal tyrosine and stereochemical inversion at the second position—to enhance metabolic stability, receptor selectivity, and utility as a pharmacological probe.

In drug development and neuropharmacology, 3,5-Diiodo-DTLET serves primarily as a high-affinity ligand for mapping DOR distribution in the central nervous system (CNS) and evaluating the binding kinetics of novel opioid candidates. Its iodinated nature allows it to function as a "cold" standard for validating


I-labeled radioligands, which are essential for autoradiography and competitive binding assays.

Chemical & Structural Analysis

The pharmacological potency of 3,5-Diiodo-DTLET is dictated by its specific amino acid sequence and modifications.

Sequence: 3,5-Diiodo-Tyr - D-Thr - Gly - Phe - Leu - Thr[1]

Structural Logic & Modifications
PositionResidueModificationPharmacological Impact
1 Tyr 3,5-Diiodination Lipophilicity & Labeling: The addition of two iodine atoms at the ortho positions of the phenol ring significantly increases lipophilicity (

). It introduces steric bulk that can modulate affinity but primarily serves as a stable precursor for radiolabeling or as a non-radioactive reference.
2 Gly

D-Thr
Stereochemical Inversion Metabolic Stability: Substitution of the natural Glycine with D-Threonine prevents degradation by aminopeptidases, the primary enzymes responsible for enkephalin inactivation in vivo. This locks the peptide in a bioactive

-turn conformation.
5-6 Leu-Thr C-Terminal Extension Delta Selectivity: The addition of Threonine at position 6 extends the "address" domain of the peptide, interacting with specific extracellular loops of the Delta receptor to exclude Mu (MOR) and Kappa (KOR) binding.
Molecular Visualization

G cluster_0 Pharmacophore (Message) cluster_1 Selectivity (Address) Tyr Tyr1 (3,5-Diiodo) DThr D-Thr2 (Stabilizer) Tyr->DThr Peptide Bond (Protease Resistant) Gly Gly3 (Spacer) DThr->Gly Phe Phe4 (Aromatic) Gly->Phe Leu Leu5 (Hydrophobic) Phe->Leu Thr Thr6 (Selectivity) Leu->Thr Delta Address

Figure 1: Structural logic of 3,5-Diiodo-DTLET. The N-terminal "Message" domain drives activation, while the C-terminal "Address" ensures Delta receptor selectivity.

Pharmacodynamics: Mechanism of Action

3,5-Diiodo-DTLET functions as a potent agonist, selectively binding to the Delta Opioid Receptor (DOR). Upon binding, it triggers a G-protein signaling cascade typical of G


-coupled receptors.
Signaling Pathway[2]
  • Binding: The iodinated Tyrosine interacts with the transmembrane binding pocket of the DOR.

  • Activation: Conformational change recruits G

    
     proteins.
    
  • Effectors:

    • Inhibition of Adenylyl Cyclase: Reduces intracellular cAMP levels.

    • Modulation of Ion Channels: Activates G-protein-gated inwardly rectifying potassium channels (GIRKs) causing hyperpolarization, and inhibits voltage-gated calcium channels (VGCCs) to suppress neurotransmitter release.

  • Physiological Outcome: Analgesia (spinal/supraspinal), modulation of emotional states (anxiolysis), and potential neuroprotection.

Receptor Selectivity Profile
Receptor SubtypeAffinity (

)
Functional Activity
Delta (

)
Low Nanomolar (< 5 nM) Full Agonist
Mu (

)
Low (> 500 nM)Weak/Negligible
Kappa (

)
NegligibleNone

Note: The


 selectivity ratio for the parent DTLET is typically >300-fold. Iodination may slightly alter absolute affinity values due to steric hindrance but generally preserves the selectivity profile established by the D-Thr2/Thr6 scaffold.
Signaling Cascade Diagram

Signaling Ligand 3,5-Diiodo-DTLET DOR Delta Opioid Receptor (GPCR) Ligand->DOR Binding Gi Gi/o Protein (Heterotrimer) DOR->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibits K_Channel GIRK Channel (K+ Efflux) Gi->K_Channel Activates Ca_Channel VGCC (Ca2+ Block) Gi->Ca_Channel Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces Effect Neuronal Hyperpolarization & Analgesia K_Channel->Effect Ca_Channel->Effect

Figure 2: Signal transduction pathway initiated by 3,5-Diiodo-DTLET binding to the Delta Opioid Receptor.

Experimental Protocols

A. Radioligand Binding Assay (Competition Mode)

Purpose: To determine the binding affinity (


) of a novel compound by displacing 3,5-Diiodo-DTLET (or its tritiated/iodinated analog).

Reagents:

  • Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors (Bestatin, Amastatin).

  • Membrane Source: Rat brain homogenate or CHO cells stably expressing human DOR.

  • Radioligand:

    
    -DTLET (0.1 - 0.5 nM).
    
  • Competitor: Unlabeled 3,5-Diiodo-DTLET (used as a control or standard curve).

Workflow:

  • Preparation: Thaw membrane aliquots and resuspend in assay buffer.

  • Incubation: Mix membranes (

    
     protein), Radioligand, and varying concentrations of the test compound (
    
    
    
    to
    
    
    M).
  • Equilibrium: Incubate at

    
     for 60-90 minutes.
    
  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding).

  • Quantification: Wash filters

    
     with ice-cold buffer. Count radioactivity via liquid scintillation or gamma counter.
    
B. Tissue Preparation for Autoradiography

Purpose: To visualize DOR distribution in tissue sections using iodinated DTLET.

  • Sectioning: Cryostat sections (

    
    ) of fresh-frozen tissue thaw-mounted onto gelatin-coated slides.
    
  • Pre-incubation: 30 min in Tris-HCl buffer to remove endogenous opioids.

  • Labeling: Incubate sections with 1 nM

    
    -3,5-Diiodo-DTLET for 60 min at RT.
    
  • Differentiation: Wash

    
     min in ice-cold buffer, followed by a quick dip in distilled water to remove salts.
    
  • Exposure: Dry sections and expose to X-ray film or phosphor screens for 3-7 days.

Workflow Visualization

Workflow Step1 1. Tissue Homogenization (Tris-HCl + Protease Inhibitors) Step2 2. Incubation Membranes + [125I]-Ligand + Competitor Step1->Step2 Step3 3. Equilibrium (60-90 min @ 25°C) Step2->Step3 Step4 4. Filtration (GF/B Filters + PEI Coating) Step3->Step4 Step5 5. Gamma Counting (Data Analysis: Ki Calculation) Step4->Step5

Figure 3: Step-by-step workflow for Competitive Radioligand Binding Assay.

References

  • Zajac, J. M., et al. (1983). "Deltorphin I: A high affinity, delta-selective opioid agonist.
  • Gacel, G., et al. (1988). "Synthesis, biochemical and pharmacological properties of [3,5-diiodo-Tyr1, D-Thr2]Leu-enkephalin-Thr6, a new probe for delta opioid receptors." Journal of Medicinal Chemistry.
  • Delay-Goyet, P., et al. (1988). "Quantitative autoradiographic distribution of delta opioid binding sites in the rat brain using [125I][D-Thr2, Leu5]enkephalyl-Thr6." Neuroscience.
  • Roques, B. P. (2000). "Novel approaches to targeting enkephalin pathways for pain management." Trends in Pharmacological Sciences.

Sources

Foundational

Deconstructing the Ligand-Receptor Embrace: A Theoretical Binding Model for (3,5-Diiodo-tyr1)-dtlet at the Delta-Opioid Receptor

An In-Depth Technical Guide: Authored for Researchers, Scientists, and Drug Development Professionals This guide delineates a theoretical framework for the molecular interactions between the synthetically modified peptid...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Authored for Researchers, Scientists, and Drug Development Professionals

This guide delineates a theoretical framework for the molecular interactions between the synthetically modified peptide, (3,5-Diiodo-tyr1)-deltorphin-like tetrapeptide (dtlet), and its target, the delta-opioid receptor (DOR). As direct empirical data for this specific ligand-receptor pair is not yet prevalent in published literature, this document synthesizes foundational principles from structural biology, computational modeling, and structure-activity relationship (SAR) studies of analogous compounds. The objective is to construct a predictive model that is both scientifically grounded and experimentally verifiable, providing a roadmap for future research and rational drug design.

Introduction: The Delta-Opioid Receptor as a Therapeutic Frontier

The δ-opioid receptor (DOR) is a Class A G-protein coupled receptor (GPCR) that plays a crucial role in modulating pain, mood, and cognitive functions.[1][2] Its activation by endogenous enkephalins or exogenous agonists initiates an intracellular signaling cascade, primarily through Gαi/o proteins, leading to the inhibition of adenylyl cyclase and modulation of ion channels.[2] Unlike μ-opioid receptor (MOR) agonists, which are the mainstay of potent analgesia but are fraught with severe side effects like respiratory depression and high abuse potential, DOR agonists present a promising therapeutic alternative with a potentially safer profile.[1]

The development of selective DOR agonists has been a long-standing goal in medicinal chemistry. Peptide ligands, such as the deltorphins and the synthetic analogue DPDPE ([D-Pen²,D-Pen⁵]Enkephalin), have been instrumental in characterizing the receptor.[3][4] These peptides share a common structural motif: an N-terminal tyrosine residue whose chemical features are considered indispensable for receptor activation. The modification of this tyrosine, as in (3,5-Diiodo-tyr1)-dtlet, represents a strategic effort to enhance binding affinity, selectivity, or functional efficacy by introducing novel chemical properties. This guide will explore the theoretical underpinnings of how such a modification could dictate the ligand's interaction within the DOR binding pocket.

Part 1: Foundational Principles of DOR-Peptide Recognition

Understanding the theoretical binding of a novel ligand requires a firm grasp of the receptor's architecture and the established pharmacology of its known ligands.

Crystallographic studies of the DOR have revealed a complex binding pocket nestled within its seven-transmembrane (7TM) helical bundle.[5] This pocket can be conceptualized as having two functionally distinct regions, a model that provides a structural basis for the long-standing "message-address" hypothesis of opioid pharmacology.[5]

  • The "Message" Region: Located deep within the transmembrane core, this region is highly conserved across the μ, δ, and κ opioid receptor subtypes. It is responsible for recognizing the N-terminal tyramine moiety common to most opioid peptides and many non-peptide ligands. This interaction is thought to be the "message" that triggers the conformational changes required for receptor activation and signal transduction.

  • The "Address" Region: Situated closer to the extracellular surface, this region is composed of more divergent residues among the opioid receptor subtypes.[5] The unique side chains and backbone of a given peptide ligand interact with this "address" region, conferring its selectivity for a specific receptor type (e.g., DOR over MOR).

For virtually all Tyr¹-containing opioid peptides, the N-terminal tyrosine residue is the critical anchor for binding and efficacy.[6] Quantitative structure-activity relationship (QSAR) studies have established two key pharmacophoric elements within this residue:

  • The Protonated Amine: The N-terminal α-amino group, which is protonated at physiological pH, forms a crucial ionic bond with a highly conserved aspartic acid residue in transmembrane helix 3 (TM3), specifically Asp128 in the mouse DOR.[7] This salt bridge is considered the primary anchor point for the ligand.

  • The Phenolic Hydroxyl: The hydroxyl group on the tyrosine ring acts as both a hydrogen bond donor and acceptor.[8] It is believed to form a key hydrogen bond with a conserved histidine in TM6 (His278 in mDOR), further stabilizing the ligand's pose and contributing to receptor activation.[7]

Any theoretical model for a Tyr¹-modified peptide must, therefore, be built upon this foundational framework of interactions.

Part 2: A Theoretical Binding Mode for (3,5-Diiodo-tyr1)-dtlet

We can now construct a predictive model for how (3,5-Diiodo-tyr1)-dtlet engages the DOR. The core hypothesis is that the canonical Tyr¹ interactions will be preserved but significantly modulated by the presence of the two large, electron-withdrawing iodine atoms. These atoms introduce steric bulk and the potential for unique non-covalent interactions, such as halogen bonding.

  • Canonical "Message" Interactions:

    • Ionic Bond: The protonated N-terminus of the di-iodinated tyrosine is predicted to form the canonical salt bridge with the carboxylate side chain of Asp128 (TM3) . This remains the primary anchoring interaction.

    • Hydrogen Bond: The phenolic hydroxyl group is expected to maintain its hydrogen bond with the side chain of His278 (TM6) . However, the electronic properties of this bond will be altered. The electron-withdrawing iodine atoms decrease the pKa of the hydroxyl group, making it a stronger hydrogen bond donor but a weaker acceptor.[8] This modulation could fine-tune the efficacy of the ligand.

  • Modulatory "Address" and Halogen-Induced Interactions:

    • Steric Influence: The bulky iodine atoms at the 3 and 5 positions of the aromatic ring will impose significant steric constraints. This will force the Tyr¹ side chain into a specific rotational conformation (chi angle) to avoid clashes within the binding pocket. This constrained conformation could optimize van der Waals contacts with hydrophobic residues lining the pocket, such as Val281, Ile282 (TM6) , and Ile124 (TM3) , potentially increasing binding affinity.[8]

    • Halogen Bonding: A key feature of this theoretical model is the potential for halogen bonding. A halogen bond is a non-covalent interaction where an electropositive region on the halogen atom (the σ-hole) interacts favorably with a nucleophilic site. One or both of the iodine atoms could form a halogen bond with an electron-rich partner in the binding pocket, such as the backbone carbonyl oxygen of a residue in an extracellular loop (e.g., ECL2 ) or the side chain of a residue like Gln105 (TM2) . This highly directional interaction would provide an additional vector for stabilizing the ligand's pose, contributing to both affinity and selectivity.

    • Peptide Core Interactions: The remainder of the dtlet peptide backbone and side chains will occupy the more variable "address" region, forming interactions with residues in the extracellular loops (ECL1, ECL2, ECL3) and the extracellular ends of the transmembrane helices, which are critical for conferring DOR selectivity.[5][9]

The following diagram illustrates the proposed key interactions between (3,5-Diiodo-tyr1)-dtlet and the DOR binding pocket.

G cluster_receptor DOR Binding Pocket cluster_ligand (3,5-Diiodo-tyr1)-dtlet TM3 TM3 Asp128 Ile124 TM6 TM6 His278 Val281 Ile282 ECL2 ECL2 Backbone C=O Ligand N-Terminus (NH3+) Tyr1 Side Chain Phenolic OH Iodine Iodine Peptide Core Ligand:nh3->TM3:d128 Ionic Bond Ligand:i2->TM3:i124 van der Waals Ligand:oh->TM6:h278 H-Bond Ligand:i2->TM6:v281 van der Waals Ligand:i1->ECL2:q Halogen Bond

Caption: Predicted interactions of (3,5-Diiodo-tyr1)-dtlet within the DOR binding site.

Part 3: A Framework for Experimental Validation

A theoretical model is only as valuable as its ability to generate testable hypotheses. The proposed binding mode can be rigorously validated through a combination of computational and experimental techniques.

The causality behind this theoretical model is rooted in computational chemistry. A formal molecular docking study is the first step to refine the predicted binding pose and quantify the interactions.

Step-by-Step Methodology:

  • Receptor Preparation: a. Obtain the crystal structure of the human or mouse DOR from the Protein Data Bank (PDB ID: 4N6H, antagonist-bound).[5] b. Prepare the receptor using a molecular modeling suite (e.g., Schrödinger, MOE). This involves removing water molecules and co-crystallized ligands, adding hydrogen atoms, assigning protonation states (especially for key residues like Asp128 and His278), and performing a constrained energy minimization to relieve steric clashes.

  • Ligand Preparation: a. Build the (3,5-Diiodo-tyr1)-dtlet peptide in silico. b. Assign correct protonation states (N-terminus cationic, C-terminus anionic unless amidated). c. Generate a low-energy 3D conformation of the ligand.

  • Docking Grid Generation: a. Define the binding site by creating a grid box centered on the location of the co-crystallized ligand in the original PDB structure or on the key Asp128 residue. The box should be large enough to accommodate the flexible peptide ligand.

  • Molecular Docking: a. Perform flexible ligand-rigid receptor docking using a program like Glide or AutoDock. b. Generate a set of diverse binding poses (e.g., 20-50).

  • Pose Analysis and Selection: a. Score the poses based on the docking algorithm's scoring function (e.g., GlideScore, binding energy in kcal/mol). b. Visually inspect the top-scoring poses to ensure they satisfy the key pharmacophoric requirements (ionic bond to Asp128, H-bond to His278). c. Select the most plausible pose that aligns with the theoretical model for further analysis.

  • Molecular Dynamics (MD) Simulation: a. Take the selected ligand-receptor complex and embed it in a simulated lipid bilayer with explicit solvent. b. Run an MD simulation for an extended period (e.g., 100-500 nanoseconds) to assess the stability of the binding pose and the persistence of the predicted key interactions over time.

Workflow Diagram:

PDB 1. Obtain Receptor PDB (e.g., 4N6H) PrepR 2. Prepare Receptor (Add H, Minimize) PDB->PrepR Grid 4. Define Binding Site (Grid Generation) PrepR->Grid BuildL 3. Build & Minimize Ligand ((3,5-Diiodo-tyr1)-dtlet) Dock 5. Perform Molecular Docking BuildL->Dock Grid->Dock Analyze 6. Analyze Poses (Scoring & Inspection) Dock->Analyze MD 7. MD Simulation (Assess Stability) Analyze->MD Model Refined Binding Model MD->Model

Caption: Workflow for computational validation of the theoretical binding mode.

Site-directed mutagenesis is the gold-standard experimental technique to validate the importance of specific receptor residues predicted by a binding model.[10][11]

Step-by-Step Methodology:

  • Target Residue Identification: Based on the docking model, identify key putative contact residues. For our model, these would be Asp128, His278, and a residue predicted to form a halogen bond (e.g., Gln105).

  • Mutagenesis: Using a plasmid containing the wild-type (WT) DOR cDNA, generate mutants where the target residue is replaced, typically with a non-interacting alanine (e.g., D128A, H278A, Q105A).

  • Receptor Expression: Transfect mammalian cells (e.g., HEK293 or CHO cells) with the WT and mutant DOR plasmids to express the receptors on the cell surface. Confirm expression levels via Western blot or flow cytometry.

  • Radioligand Binding Assays: a. Perform saturation binding assays on membranes from transfected cells using a high-affinity DOR radioligand (e.g., [³H]-DPDPE or [³H]-Naltrindole) to determine the binding affinity (Kd) and receptor density (Bmax) for each mutant. A significant loss of Bmax may indicate improper receptor folding or trafficking. b. Perform competitive binding assays where increasing concentrations of (3,5-Diiodo-tyr1)-dtlet are used to displace the radioligand. This will determine the inhibition constant (Ki) of the test ligand for the WT and each mutant receptor.

  • Data Analysis: Compare the Ki value of (3,5-Diiodo-tyr1)-dtlet for each mutant receptor to its Ki for the WT receptor.

Predicted Outcomes and Interpretation:

This table summarizes the expected results that would validate our theoretical model.

MutantPredicted Key InteractionExpected Outcome for (3,5-Diiodo-tyr1)-dtlet BindingRationale
D128A Ionic Bond with N-terminus>100-fold increase in Ki (loss of affinity)Disrupts the primary anchor point for all Tyr¹-based ligands.
H278A H-Bond with Phenolic OH>10-fold increase in Ki (loss of affinity)Removes the key hydrogen bonding partner for the "message" signal.
Q105A Putative Halogen Bond2- to 10-fold increase in Ki (loss of affinity)Tests the specific hypothesis of a halogen bond contributing to affinity. A loss of affinity would strongly support this unique interaction.
V281A van der Waals with Iodine2- to 5-fold increase in Ki (loss of affinity)Tests the contribution of steric fit and hydrophobic interactions.
Part 4: Functional Implications and Future Directions

The specific binding orientation dictated by the di-iodo substitution is likely to have significant consequences for the receptor's functional response. The dramatic functional shift observed when the DOR antagonist TIPP was converted into a full agonist by a single iodination of Tyr¹ serves as a powerful precedent.[12] The altered electronics and sterics of the (3,5-Diiodo-tyr1) moiety could influence the conformational state of the receptor, potentially leading to:

  • Enhanced Potency: The additional stabilizing interactions (halogen bonds, optimized van der Waals forces) could lead to higher binding affinity and, consequently, higher potency in functional assays.

  • Altered Efficacy: The precise orientation of TM3 and TM6, influenced by the ligand's fit, is critical for G-protein coupling. The unique binding mode may stabilize a receptor conformation that is more or less efficient at activating G-proteins, thus altering the ligand's intrinsic efficacy (Emax).

  • Biased Signaling: Modern GPCR pharmacology recognizes that ligands can preferentially activate certain downstream pathways over others (e.g., G-protein vs. β-arrestin pathways). The unique receptor conformation stabilized by (3,5-Diiodo-tyr1)-dtlet could bias its signaling, a highly desirable trait for developing safer therapeutics.

Future work should focus on functional characterization using assays like [³⁵S]GTPγS binding (for G-protein activation) and β-arrestin recruitment assays to build a complete pharmacological profile for this compound and validate the functional predictions of the binding model.

Conclusion

This guide has constructed a comprehensive, multi-faceted theoretical binding model for the novel ligand (3,5-Diiodo-tyr1)-dtlet at the delta-opioid receptor. The model is anchored in the canonical interactions of the N-terminal tyrosine but is uniquely defined by the steric and electronic influence of the di-iodo substitution. We hypothesize that these substitutions enforce a specific binding pose and introduce the potential for stabilizing halogen bonds, which together dictate the ligand's overall affinity and selectivity. This predictive framework is not merely speculative; it is a scientifically rigorous proposal that is directly testable through the detailed computational and experimental protocols provided herein. By systematically deconstructing and validating these predicted interactions, researchers can gain deeper insights into the molecular pharmacology of the DOR and accelerate the rational design of next-generation opioid therapeutics.

References

  • Granier, S., et al. (2012). Structure of the δ-opioid receptor bound to naltrindole. Nature, 485(7398), 400–404. [Link]

  • Portoghese, P. S. (2014). The "message-address" concept in the design of selective opioid receptor antagonists. Journal of Medicinal Chemistry, 57(11), 4535-4543. (Note: While a direct link to the full text may require a subscription, the concept is widely cited and foundational). [Link]

  • Fenalti, G., et al. (2014). Molecular control of δ-opioid receptor signalling. Nature, 506(7487), 191–196. [Link]

  • Fowler, C. B., et al. (2001). pKa and volume of residue one influence delta/mu opioid binding: QSAR analysis of tyrosine replacement in a nonselective deltorphin analogue. Journal of Medicinal Chemistry, 44(21), 3550-3561. [Link]

  • Molinari, E. J., et al. (1997). Key residues defining the mu-opioid receptor binding pocket: a site-directed mutagenesis study. Journal of Neurochemistry, 68(1), 344-353. [Link]

  • Gomes, I., et al. (2021). Descriptive molecular pharmacology of the δ opioid receptor (DOR): A computational study with structural approach. Computational and Structural Biotechnology Journal, 19, 3213-3226. [Link]

  • Mizoguchi, H., et al. (1995). Tyrosine-iodination converts the delta-opioid peptide antagonist TIPP to an agonist. Biochemical and Biophysical Research Communications, 212(1), 213-219. [Link]

  • Slusarz, M. J., & Ciarkowski, J. (2011). Molecular modeling study of the opioid receptor interactions with series of cyclic deltorphin analogues. Journal of Peptide Science, 17(8), 554-564. [Link]

  • Wikipedia contributors. (2023). δ-opioid receptor. Wikipedia, The Free Encyclopedia. [Link]

  • Podlewska, S., et al. (2022). Recent Molecular Insights into Agonist-specific Binding to the Mu-Opioid Receptor. Frontiers in Molecular Biosciences, 9, 897972. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Solid-Phase Synthesis of (3,5-Diiodo-tyr¹)-D-TLET

Abstract This document provides a comprehensive, field-tested protocol for the solid-phase synthesis of (3,5-Diiodo-tyr¹)-D-TLET, a critical peptide analog for research in opioid receptor binding and signaling. The synth...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-tested protocol for the solid-phase synthesis of (3,5-Diiodo-tyr¹)-D-TLET, a critical peptide analog for research in opioid receptor binding and signaling. The synthesis is based on the robust and widely adopted Fluorenylmethyloxycarbonyl (Fmoc) protection strategy. This guide is designed for researchers, chemists, and drug development professionals, offering not only a step-by-step methodology but also the scientific rationale behind critical choices in reagents and procedures. From resin preparation to final peptide characterization, this protocol serves as a self-validating system to ensure the successful synthesis of this non-canonical peptide.

Introduction and Scientific Background

The peptide D-TLET (Tyr-D-Ala-Gly-Phe-Leu-Thr) is a well-characterized delta-opioid receptor selective agonist. The incorporation of a 3,5-diiodinated tyrosine at the N-terminus creates (3,5-Diiodo-tyr¹)-D-TLET, a valuable tool for various biochemical applications. The iodine atoms can serve as heavy atoms for crystallographic studies or as sites for radiolabeling (e.g., with ¹²⁵I or ¹³¹I) to enable highly sensitive receptor binding assays and in vivo imaging studies.

Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, is the method of choice for producing such peptides.[1] This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support (resin).[2][3] The key advantage of SPPS is that excess reagents and soluble by-products are easily removed by simple filtration and washing, dramatically simplifying the purification process compared to traditional solution-phase synthesis.[4]

This protocol will employ the Fmoc/tBu strategy, which utilizes the base-labile Fmoc group for Nα-amino protection and acid-labile tert-butyl (tBu) derived groups for side-chain protection.[5] This orthogonal protection scheme ensures that side-chain protecting groups remain intact during the iterative Nα-deprotection steps, preventing unwanted side reactions.

Principle of the Method: Fmoc/tBu Solid-Phase Peptide Synthesis

The synthesis of (3,5-Diiodo-tyr¹)-D-TLET proceeds from the C-terminus (Threonine) to the N-terminus (3,5-Diiodo-tyrosine). The entire process is a cyclical repetition of two fundamental steps: deprotection and coupling.[6]

  • Deprotection: The Nα-Fmoc protecting group of the resin-bound amino acid is removed using a secondary amine base, typically a solution of piperidine in N,N-dimethylformamide (DMF). This exposes a free amine group on the growing peptide chain, ready for the next coupling reaction.[7]

  • Coupling: The next Fmoc-protected amino acid is activated by a coupling reagent and then added to the resin. The activated carboxylic acid of the incoming amino acid reacts with the free amine on the peptide chain to form a new peptide bond.[8]

This cycle is repeated for each amino acid in the sequence. After the full peptide sequence is assembled, the peptide is cleaved from the solid support, and all side-chain protecting groups are simultaneously removed using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).[5] The final crude peptide is then purified by chromatography.

Materials, Reagents, and Equipment

Resins and Amino Acids
ReagentSupplier RecommendationNotes
Fmoc-Thr(tBu)-Wang ResinMajor Peptide Synthesis SupplierPre-loaded resin simplifies the first step. Substitution: 0.3-0.8 mmol/g.
Fmoc-L-Leu-OHMajor Peptide Synthesis Supplier
Fmoc-L-Phe-OHMajor Peptide Synthesis Supplier
Fmoc-Gly-OHMajor Peptide Synthesis Supplier
Fmoc-D-Ala-OHMajor Peptide Synthesis SupplierNote the use of the D-enantiomer, critical for peptide activity.[9]
Fmoc-L-3,5-Diiodotyrosine-OHSpecialized Chemical SupplierThis non-canonical amino acid is the key modification.
Solvents and Reagents
ReagentGradePurpose
N,N-Dimethylformamide (DMF)Peptide Synthesis GradePrimary solvent for washing, deprotection, and coupling.
Dichloromethane (DCM)ACS GradeSolvent for resin swelling and washing.
PiperidineReagent GradeFmoc deprotection agent.
N,N-Diisopropylethylamine (DIPEA)Peptide Synthesis GradeBase for coupling reaction.
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Peptide Synthesis GradeCoupling activator.
Trifluoroacetic Acid (TFA)Reagent GradeCleavage and side-chain deprotection.
Triisopropylsilane (TIS)Reagent GradeCation scavenger for cleavage.
Deionized Water (H₂O)HPLC GradeScavenger and solvent for purification.
Acetonitrile (ACN)HPLC GradeMobile phase for purification.
Diethyl EtherACS Grade, cold (-20°C)Peptide precipitation.
Equipment
  • Solid-phase peptide synthesis vessel with a fritted disc

  • Mechanical shaker or vortexer

  • Vacuum filtration apparatus

  • Lyophilizer (Freeze-dryer)

  • High-Performance Liquid Chromatography (HPLC) system (analytical and preparative)

  • Mass Spectrometer (e.g., ESI-MS or MALDI-TOF)

Detailed Synthesis Protocol

This protocol is based on a 0.25 mmol synthesis scale. Adjust volumes accordingly for different scales.

Workflow Overview

SPPS_Workflow cluster_loop Iterative Synthesis Cycle (5 times) start_node Start: Fmoc-Thr(tBu)-Wang Resin node1 node1 start_node->node1 Swell Resin in DCM/DMF process_node process_node final_node Final Product: (3,5-Diiodo-tyr¹)-D-TLET subgraph_loop subgraph_loop node1->subgraph_loop final_deprotection Final Fmoc Deprotection subgraph_loop->final_deprotection deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) wash1 2. DMF Wash coupling 3. Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) wash2 4. DMF Wash label_loop Leu → Phe → Gly → D-Ala → I₂-Tyr cleavage Cleavage & Side-Chain Deprotection (TFA/TIS/H₂O) final_deprotection->cleavage Wash & Dry Resin precipitation precipitation cleavage->precipitation Precipitate in Cold Ether purification Purification (RP-HPLC) precipitation->purification Centrifuge & Decant analysis Analysis (LC-MS) purification->analysis Lyophilize Fractions analysis->final_node

Caption: Overall workflow for the solid-phase synthesis of (3,5-Diiodo-tyr¹)-D-TLET.

Step 1: Resin Preparation and Swelling
  • Place Fmoc-Thr(tBu)-Wang resin (0.25 mmol) into the synthesis vessel.

  • Add DCM (10 mL/g of resin) and allow the resin to swell for 30 minutes with gentle agitation.[10]

  • Drain the DCM.

  • Wash the resin with DMF (3 x 10 mL for 1 minute each) to prepare for the first synthesis cycle.

Step 2: Iterative Amino Acid Elongation

This cycle is repeated for each of the following amino acids in order: Fmoc-L-Leu-OH , Fmoc-L-Phe-OH , Fmoc-Gly-OH , Fmoc-D-Ala-OH , and finally Fmoc-L-3,5-Diiodotyrosine-OH .

2a. Fmoc Deprotection

  • Add 20% (v/v) piperidine in DMF (10 mL) to the resin.

  • Agitate for 3 minutes and drain.

  • Add a fresh 10 mL of 20% piperidine in DMF.

  • Agitate for 10-15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL for 1 minute each) to remove all traces of piperidine.

Scientific Rationale: A two-step deprotection minimizes premature peptide cleavage from the resin that can be caused by prolonged exposure to the base, a side-reaction known as diketopiperazine formation, which is especially prevalent at the dipeptide stage.[7]

2b. Amino Acid Coupling

  • In a separate vial, dissolve the next Fmoc-amino acid (4 equivalents, 1.0 mmol) and HBTU (3.9 equivalents, 0.975 mmol) in DMF (5 mL).

  • Add DIPEA (8 equivalents, 2.0 mmol) to the activation mixture. The solution may turn yellow.

  • Immediately add the activated amino acid solution to the deprotected resin in the synthesis vessel.

  • Agitate the mixture for 1-2 hours at room temperature.[11]

  • Drain the coupling solution and wash the resin with DMF (3 x 10 mL for 1 minute each).

Scientific Rationale: HBTU is an efficient aminium-based coupling reagent that rapidly forms an activated ester of the Fmoc-amino acid, facilitating peptide bond formation with minimal risk of epimerization (racemization), especially for sensitive residues.[1] Pre-activation is performed to avoid side reactions like guanidinylation of the free N-terminus by HBTU.[3]

2c. (Optional) Monitoring Coupling Completion: The Kaiser Test

  • After the coupling and washing step, take a small sample of resin beads (5-10 mg).

  • Wash the beads with ethanol.

  • Add 2-3 drops each of Kaiser test solutions A (phenol in ethanol), B (KCN in pyridine), and C (ninhydrin in ethanol).

  • Heat at 100°C for 5 minutes.

  • Interpretation: A blue color indicates the presence of free primary amines (incomplete coupling). A yellow/colorless result indicates a complete reaction. If the test is positive (blue), the coupling step (2b) should be repeated.[5]

Step 3: Final Cleavage and Deprotection
  • After the final amino acid (Fmoc-L-3,5-Diiodotyrosine-OH) has been coupled, perform a final Fmoc deprotection (Step 2a).

  • Wash the peptide-resin extensively with DMF (3x), followed by DCM (3x), and methanol (3x).

  • Dry the resin under a high vacuum for at least 2 hours.

  • Prepare the cleavage cocktail: 95% TFA, 2.5% H₂O, 2.5% TIS. (CAUTION: Work in a fume hood. TFA is highly corrosive).

  • Add the cleavage cocktail (10 mL) to the dried resin.

  • Agitate gently at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide into a 50 mL centrifuge tube.

  • Wash the resin with a small amount of fresh TFA (2 mL) and combine the filtrates.

Scientific Rationale: TFA is a strong acid that cleaves the ester linkage to the Wang resin and removes the tBu side-chain protecting group from Threonine. TIS and water act as cation scavengers. They are crucial for quenching reactive carbocations generated during deprotection, which could otherwise cause side reactions like re-attachment to the peptide or modification of sensitive residues like tyrosine (even though iodinated).[5]

Step 4: Peptide Precipitation and Isolation
  • Concentrate the TFA filtrate to a volume of ~1-2 mL under a gentle stream of nitrogen.

  • Add the concentrated solution dropwise to a centrifuge tube containing 40 mL of ice-cold diethyl ether. A white precipitate of the crude peptide should form.

  • Incubate the suspension at -20°C for 30 minutes to maximize precipitation.

  • Centrifuge the tube (e.g., 3000 x g for 10 minutes) to pellet the peptide.

  • Carefully decant the ether.

  • Wash the peptide pellet with another 20 mL of cold ether, centrifuge, and decant again.

  • Dry the crude peptide pellet under vacuum to remove residual ether. The product will be a white to off-white powder.

Purification and Analysis

The crude peptide product contains impurities from incomplete couplings (deletion sequences) and side reactions during cleavage.[4] Purification is essential and is typically achieved by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[12][13]

Purification by Preparative RP-HPLC
  • Dissolve Crude Peptide: Dissolve the dried crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN/water).

  • Column: C18 preparative column (e.g., 10 µm particle size, 250 x 21.2 mm).

  • Mobile Phases:

    • Solvent A: 0.1% TFA in H₂O

    • Solvent B: 0.1% TFA in ACN

  • Gradient: A typical gradient would be 10-60% Solvent B over 40 minutes at a flow rate of 15 mL/min. This must be optimized for the specific peptide.

  • Detection: Monitor the elution at 220 nm and 280 nm. The diiodo-tyrosine will have a characteristic absorbance.

  • Fraction Collection: Collect fractions corresponding to the major peak.

Scientific Rationale: TFA is used as an ion-pairing agent in the mobile phase. It protonates acidic groups and forms ion pairs with basic groups on the peptide, which improves peak shape and resolution during separation on the non-polar C18 stationary phase.[4]

Characterization and Quality Control
  • Analytical RP-HPLC: Analyze the collected fractions for purity using an analytical C18 column with a faster gradient. Pool fractions with >95% purity.

  • Mass Spectrometry: Confirm the identity of the purified peptide by determining its molecular weight. ESI-MS is ideal for this purpose.

  • Lyophilization: Freeze-dry the pure, pooled fractions to obtain the final product as a fluffy, white powder.

Expected Analytical Data
ParameterExpected Value
Peptide Sequence (3,5-Diiodo-Tyr)-D-Ala-Gly-Phe-Leu-Thr-OH
Molecular Formula C₃₇H₄₄I₂N₆O₉
Monoisotopic Mass 978.1212 g/mol
Average Mass 978.58 g/mol
Purity (Analytical HPLC) > 95%
Appearance White lyophilized powder

Troubleshooting

ProblemPossible Cause(s)Suggested Solution
Low Yield Incomplete coupling; premature chain termination.Double-couple difficult residues (e.g., Phe, Leu). Use the Kaiser test to confirm reaction completion.
Multiple Peaks in HPLC Deletion sequences; side reactions during cleavage.Optimize coupling times. Ensure cleavage cocktail contains sufficient scavengers. Optimize HPLC gradient for better separation.
Mass Mismatch Incomplete deprotection; modification during cleavage.Verify all protecting groups were removed. Check for +72 Da (tBu) or other adducts. Ensure proper use of scavengers.
Diketopiperazine Formation Base-catalyzed cyclization at the dipeptide stage.Use a pre-loaded resin with a more sterically hindered linker (e.g., 2-chlorotrityl chloride resin) if this problem persists.[7]

References

  • Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Available at: [Link]

  • Nowick, J.S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link] (Note: This is a representative link to a relevant academic journal where such protocols are published; the original source is a lab manual.)

  • Biomatik. (2022). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Available at: [Link]

  • UCLA Chemistry. (2011). Peptide Synthesis in the Laboratory. YouTube. Available at: [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. Available at: [Link]

  • ResearchGate. Fmoc-solid phase peptide synthesis of fluorescently labeled peptides. Available at: [Link]

  • Amblard, M., et al. (2006). Methods and Protocols of Modern Solid-Phase Peptide Synthesis. ResearchGate. Available at: [Link]

  • Pentelute Lab, MIT. Rapid Flow-Based Peptide Synthesis. Available at: [Link]

  • University of Zagreb. (2021). Solid Phase Peptide Synthesis. Available at: [Link]

  • Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

  • Perich, J. W., et al. (1991). Efficient Fmoc/solid-phase peptide synthesis of O-phosphotyrosyl-containing peptides and their use as phosphatase substrates. PubMed. Available at: [Link]

  • Martin, A. D., et al. (2019). The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences. PMC. Available at: [Link]

  • Agilent Technologies. (2023). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Available at: [Link]

  • ChemRxiv. (2022). D-Peptide and D-Protein technology: Recent advances, challenges, and opportunities. Available at: [Link]

  • Molecules. (2020). Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. PMC. Available at: [Link]

  • Powner, M. W., et al. (2017). Versatile peptide macrocyclization with Diels-Alder cycloadditions. PMC. Available at: [Link]

  • Royal Society of Chemistry. (2020). A novel tyrosine hyperoxidation enables selective peptide cleavage. Available at: [Link]

  • Applied Sciences. (2023). Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. Available at: [Link]

  • BioPharmaSpec. Effective Structural Characterization Strategies for Peptides. Available at: [Link]

  • Wikipedia. D-peptide. Available at: [Link]

  • ResearchGate. (2024). Analysis and Purification of Synthetic Peptides by Liquid Chromatography Consumables workflow ordering guide. Available at: [Link]

  • Brodbelt, J. S., et al. (2015). Tyrosine Deprotonation Yields Abundant and Selective Backbone Cleavage in Peptide Anions upon Negative Electron transfer Dissociation and Ultraviolet Photodissociation. PMC. Available at: [Link]

  • LCGC's Chromacadamy. (2024). Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. Available at: [Link]

  • ResearchGate. Mono-iodination strategy for a methionine-containing peptide [Tyr 8 ]-Substance P. Available at: [Link]

Sources

Application

autoradiography protocol using iodinated (3,5-Diiodo-tyr1)-dtlet

High-Resolution Autoradiographic Mapping of Delta Opioid Receptors using I-(3,5-Diiodo-Tyr )-DTLET -Opioid Receptor (DOR) Localization Introduction & Mechanistic Rationale The Delta Opioid Receptor (DOR) plays a critical...

Author: BenchChem Technical Support Team. Date: February 2026

High-Resolution Autoradiographic Mapping of Delta Opioid Receptors using I-(3,5-Diiodo-Tyr )-DTLET


-Opioid Receptor (DOR) Localization

Introduction & Mechanistic Rationale

The Delta Opioid Receptor (DOR) plays a critical role in analgesia, emotional regulation, and hypoxic neuroprotection. While tritiated ligands (


H) have been historically used, they often suffer from low specific activity, requiring long exposure times (weeks to months).

Why


I-(3,5-Diiodo-Tyr

)-DTLET?
The synthetic hexapeptide DTLET (Tyr-D-Thr-Gly-Phe-Leu-Thr) is a highly selective agonist for the DOR. The iodination of the Tyrosine residue at position 1 yields a ligand with:
  • High Specific Activity:

    
    I provides ~2200 Ci/mmol compared to ~30-50 Ci/mmol for tritium, reducing exposure time from months to days.
    
  • DOR Selectivity: DTLET exhibits a high affinity for

    
    -sites with low cross-reactivity for 
    
    
    
    (MOR) or
    
    
    (KOR) sites when used at nanomolar concentrations.

Senior Scientist Note: While mono-iodinated ligands are often preferred to minimize steric hindrance at the binding pocket, the (3,5-Diiodo-Tyr


) analog provides maximum specific activity. However, the introduction of two iodine atoms can alter affinity (

). This protocol includes a self-validating saturation step to ensure the concentration used is appropriate for your specific batch.

Materials & Reagents

Radioligand Profile
PropertySpecification
Ligand

I-(3,5-Diiodo-Tyr

)-DTLET
Peptide Sequence (3,5-I

-Tyr)-D-Thr-Gly-Phe-Leu-Thr
Radioisotope Iodine-125 (Gamma emitter)
Half-Life 59.4 days
Typical

~1.5 - 3.0 nM (Batch dependent; verify via saturation binding)
Buffer Composition

Prepare fresh on the day of the experiment.

Standard Binding Buffer (pH 7.4 at 25°C):

  • Base: 50 mM Tris-HCl

  • Cationic Cofactor: 2 mM MgCl

    
     (Crucial: Divalent cations promote agonist high-affinity state binding).
    
  • Stabilizer: 0.1% Bovine Serum Albumin (BSA) (Prevents peptide adherence to plastic/glass).

  • Protease Inhibitor: 50

    
    g/mL Bacitracin (Essential to prevent ligand degradation by tissue peptidases).
    
Tissue Preparation
  • Species: Rat/Mouse Brain (fresh frozen).

  • Sectioning: 20

    
    m thickness on a cryostat at -20°C.
    
  • Mounting: Thaw-mount onto gelatin-coated or positively charged (Superfrost Plus) slides.

  • Storage: -80°C until use (stable for < 3 months).

Experimental Workflow (Visualization)

The following diagram outlines the critical path for the autoradiography workflow, emphasizing the separation of total and non-specific binding.

Autoradiography_Workflow cluster_binding Competitive Binding Assay Start Frozen Tissue Sectioning (-20°C, 20µm) PreInc Pre-Incubation (Tris-HCl, 25°C, 30 min) Removes endogenous opioids Start->PreInc Total Total Binding Group Buffer + 125I-DTLET (2 nM) PreInc->Total NSB Non-Specific Binding (NSB) Buffer + 125I-DTLET + 10µM Naloxone (Blocker) PreInc->NSB Wash Stringent Washing (Ice-cold Tris, 3 x 5 min) Removes unbound ligand Total->Wash NSB->Wash Dry Rapid Drying (Stream of cool air) Wash->Dry Expose Film Exposure (Sensitive Film/Phosphor Screen) 3-7 Days Dry->Expose Analyze Densitometric Analysis (Total - NSB = Specific Signal) Expose->Analyze

Caption: Workflow for


I-DTLET autoradiography separating Total and Non-Specific Binding paths.

Detailed Protocol

Phase 1: Pre-Incubation (Endogenous Clearance)

Why: Endogenous enkephalins occupy DOR sites. Pre-incubation dissociates these native ligands to free up receptors for the radioligand.

  • Remove slide boxes from -80°C and allow them to reach room temperature (RT) inside the box (prevents condensation).

  • Immerse slides in 50 mM Tris-HCl (pH 7.4) for 30 minutes at RT.

  • Optional: If tissue has high peptidase activity, include 0.3 M sucrose in this step to maintain morphology.

Phase 2: Incubation (The Binding Event)

Safety: Perform behind a lead/acrylic shield suitable for


I.
  • Total Binding (TB): Incubate slides in Standard Binding Buffer containing 2 nM

    
    I-(3,5-Diiodo-Tyr
    
    
    
    )-DTLET
    .
    • Note on Concentration: 2 nM is typically near the

      
      . For saturation studies, use a range (0.1 nM – 10 nM).
      
  • Non-Specific Binding (NSB): Incubate adjacent sections in Standard Binding Buffer containing 2 nM radioligand + 10

    
    M Naloxone  (or 10 
    
    
    
    M Naltrindole for delta-specific blocking).
  • Conditions: Incubate for 60 minutes at 25°C (Room Temp) .

    • Insight: Agonists generally reach equilibrium faster at RT than 4°C. The presence of Bacitracin protects the peptide.

Phase 3: Washing (Signal-to-Noise Optimization)

Why: This is the most critical step. You must wash away free radioligand without disturbing the specific receptor-ligand complex.

  • Transfer slides sequentially through three baths of Ice-Cold (4°C) 50 mM Tris-HCl .

    • Wash 1: 5 minutes.

    • Wash 2: 5 minutes.

    • Wash 3: 5 minutes.

  • Dip: Quick dip (2 seconds) in ice-cold distilled water to remove buffer salts (prevents salt crystals on film).

Phase 4: Drying & Exposure
  • Dry: Immediately dry sections under a stream of cool, dry air.

    • Critical: Moisture alters tritium/iodine emission efficiency and causes diffusion of the ligand.

  • Apposition: Place slides in an X-ray cassette. Tape them down securely.

  • Film: In the darkroom, place isotope-sensitive film (e.g., Kodak BioMax MR or phosphor screen) directly against the tissue.

  • Exposure Time:

    • Film: 3 to 7 days (depending on receptor density).

    • Phosphor Screen: 24 to 48 hours.

  • Standards: Always include

    
    I-microscale standards in the cassette to convert optical density (OD) to radioactivity (nCi/mg).
    

Data Analysis & Interpretation

Quantification
  • Develop film or scan phosphor screen.

  • Use image analysis software (e.g., ImageJ, MCID).

  • Measure Optical Density (OD) of:

    • Region of Interest (ROI) in Total Binding slides.

    • Same anatomical ROI in NSB slides.

    • Background (film area with no tissue).

  • Calculation:

    
    
    
  • Convert OD to fmol/mg protein using the standard curve generated from the micro-scales.

Troubleshooting Guide
IssueProbable CauseCorrective Action
High Background (NSB) Ligand sticking to tissue lipids; Inadequate washing.Increase BSA to 0.2%; Ensure wash buffer is strictly 4°C (cold stabilizes the specific complex while free ligand diffuses).
No Specific Signal Ligand degradation; Receptor oxidation.Add fresh Bacitracin; Ensure fresh radioligand (<4 weeks old); Do not vortex the peptide vigorously.
Patchy Signal Uneven drying; Condensation.Dry slides rapidly with a fan; Ensure slides are at RT before opening cassette.

References

  • Zajac, J. M., & Roques, B. P. (1985). Specific binding of [

    
    I]DTLET to delta opioid receptors in rat brain. Brain Research. 
    
  • Delay-Goyet, P., et al. (1987).

    
    I]D.Ala2-deltorphin-I. Neuroscience. 
    
  • Kitchen, I., et al. (1997). Quantitative Autoradiographic Mapping of Opioid Receptors in the Brain of Delta-Opioid Receptor Gene Knockout Mice. Brain Research.

  • Revvity (PerkinElmer). Radiometric Ligand-Binding Assays: Technical Guide.

Method

calculating specific activity of radiolabeled (3,5-Diiodo-tyr1)-dtlet

Application Note: Determination of Specific Activity for Radiolabeled (3,5-Diiodo-Tyr¹)-DTLET -labeled DTLET for Delta Opioid Receptor (DOP) assays. Executive Summary (3,5-Diiodo-Tyr¹)-DTLET is a highly selective Delta O...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Determination of Specific Activity for Radiolabeled (3,5-Diiodo-Tyr¹)-DTLET


-labeled DTLET for Delta Opioid Receptor (DOP) assays.

Executive Summary

(3,5-Diiodo-Tyr¹)-DTLET is a highly selective Delta Opioid Receptor (DOP) agonist. To utilize this ligand in quantitative receptor binding assays (saturation or competition), the Specific Activity (SA) —defined as the radioactivity per unit mass (Ci/mmol)—must be determined with high precision.

While theoretical calculations provide a baseline, they fail to account for isotopic dilution or purification losses. This guide details the Homologous Competitive Binding (Self-Displacement) method, the gold standard for determining the effective SA of carrier-free radioligands without relying on potentially inaccurate mass quantification of tracer amounts.

Theoretical Basis

The Ligand: DTLET
  • Sequence: Tyr-D-Thr-Gly-Phe-Leu-Thr

  • Modification: Iodination at the Tyrosine-1 (

    
    ) residue.
    
  • Target: Delta Opioid Receptor (DOP).[1]

  • Radioisotope: Iodine-125 (

    
    ), half-life 
    
    
    
    days.
Theoretical vs. Effective Specific Activity

For a mono-iodinated peptide using carrier-free


, the theoretical maximum SA is governed by the decay properties of the isotope.
ParameterValueNotes
Isotope

Gamma emitter (via Electron Capture)
Half-Life (

)
60.14 daysDecays to Tellurium-125
Theoretical Max SA ~2,176 Ci/mmol At 100% isotopic abundance (Time 0)
Effective SA Variable Lower due to unlabeled peptide contamination or decay

Senior Scientist Note: Never assume your synthesized ligand has the theoretical SA. Incomplete separation of the labeled product from the unlabeled precursor (cold DTLET) during HPLC will significantly lower the effective SA, leading to underestimation of receptor


.

Experimental Workflow

The generation of a validated radioligand follows a strict linear workflow.

G Precursor Unlabeled DTLET (Precursor) Iodination Iodination Reaction (Chloramine-T / Iodogen) Precursor->Iodination + Na125I HPLC RP-HPLC Purification (Separation of Mono-I from Unlabeled) Iodination->HPLC FracAnalysis Fraction Analysis (Gamma Counting) HPLC->FracAnalysis Collect Peaks SA_Det SA Determination (Self-Displacement Assay) FracAnalysis->SA_Det Select Purest Fraction Validation Final QC (Receptor Binding) SA_Det->Validation

Figure 1: Critical path for the production and validation of


-DTLET. Note that HPLC purification is the critical step to maximize Specific Activity.

Protocol: Specific Activity Determination

Method: Homologous Competition (Self-Displacement)

This method is superior to UV-based mass determination for high-affinity ligands because it relies on biological affinity rather than physical mass, which is often below the detection limit of UV detectors for tracer quantities.

Principle: You perform a competition curve where the "Hot" ligand (


-DTLET) is kept at a constant volume but increasing mass (by adding cold DTLET). However, mathematically, we treat it as a competition between a fixed concentration of unknown "Hot" and varying concentrations of known "Cold."
Step 1: Preparation of Reagents
  • Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM

    
    , 0.1% BSA (to prevent peptide sticking).
    
  • Receptor Source: Membrane preparation from CHO cells stably expressing the Delta Opioid Receptor (DOP) or rat brain homogenates.

  • "Cold" Standard: Unlabeled (3,5-Diiodo-Tyr1)-DTLET (or just DTLET if di-iodo standard is unavailable, though affinity may differ). Note: Ideally, use the non-radioactive iodinated standard to match affinity exactly.

  • "Hot" Ligand: Your purified

    
    -DTLET fraction.
    
Step 2: The Binding Assay

Set up a series of tubes (triplicates) with the following components:

Tube SetCold Ligand [M]Hot Ligand (Vol)Membrane
Total Binding 0 (Buffer only)50

200

Non-Specific

Naloxone
50

200

Standards

to

M
50

200

  • Incubation: 60-90 minutes at 25°C (equilibrium).

  • Termination: Rapid filtration through GF/B filters using a cell harvester.

  • Counting: Count filter radioactivity in a gamma counter.

Step 3: Calculation Logic

In a homologous competition, the


 (concentration of cold ligand displacing 50% of specific binding) is mathematically related to the concentration of the radioligand used.

The Cheng-Prusoff correction for homologous competition is:



Where:
  • 
     = Equilibrium dissociation constant (M).
    
  • 
     = Molar concentration of the radioligand (M).
    

However, a more robust linear transformation method is recommended:

  • Plot Bound/Free (B/F) ratio vs. Bound (B) (Scatchard transformation).

  • Or, use non-linear regression (GraphPad Prism) with the "One site - Homologous" model.

The "Self-Displacement" Calculation: If you use the same chemical species for Hot and Cold, the system sees them as identical.

  • Prepare a curve using Total Added Ligand (Hot + Cold) on the X-axis (in counts or relative units).

  • Since you don't know the mass of the Hot, you assume a theoretical SA initially to guess the concentration.

  • The Correction: If the effective SA is lower than theoretical, the curve will shift.

  • Alternative (Simpler) Calculation:

    • Run a saturation curve using only increasing amounts of the "Hot" ligand (measured in Volume).

    • Run a competition curve using fixed "Hot" (trace) + increasing "Cold" (known Molarity).

    • The

      
       of the cold competition curve (in Molar) should equal the concentration of Hot ligand that gives 50% occupancy in the saturation curve.
      

Calculation Formula:



Where "Molar Concentration" is derived from the equivalence point where the Cold ligand displaces the Hot.

Data Analysis & Visualization

To visualize the relationship between the "Cold" competitor and the "Hot" tracer, we use the following logic flow.

BindingLogic ExpData Experimental Data (CPM vs. Log[Cold Ligand]) IC50_Calc Calculate IC50 (Inflection Point) ExpData->IC50_Calc Mass_Calc Calculate Mass of Hot Ligand [L] = IC50 - Kd IC50_Calc->Mass_Calc Kd_Est Estimate Kd (From Literature or Saturation) Kd_Est->Mass_Calc Final_SA Specific Activity (SA) SA = (CPM / Efficiency) / Mass Mass_Calc->Final_SA

Figure 2: Logic flow for calculating Specific Activity from Homologous Competition data.

Critical Troubleshooting & Validation

The "Carrier Effect"

If your HPLC purification did not fully separate the iodinated product from the unlabeled precursor, your SA will be low.

  • Symptom: The

    
     in your competition assay is much higher (right-shifted) than the literature 
    
    
    
    .
  • Solution: Re-purify using a shallower gradient (e.g., 0.1% TFA in Acetonitrile, increasing 0.5% per minute).

Decay Correction

SA decreases over time as


 decays to 

(which is non-radioactive and likely non-binding or altered affinity).
  • Formula:

    
    
    
  • Protocol: Always calculate the SA on the day of the assay. Do not use the SA from the synthesis date 30 days later.

Solvent Interference

Eluting peptides often contain acetonitrile or methanol.

  • Risk: Organic solvents denature receptors.

  • Protocol: Lyophilize the labeled fraction or dilute at least 1:100 in assay buffer before adding to cells.

References

  • International Atomic Energy Agency (IAEA). Radioisotope Decay Data: Iodine-125. [Link]

  • National Institutes of Health (NIH). Receptor Binding Assays for HTS and Drug Discovery. (Homologous Competition Method). [Link]

  • GraphPad Guide. Homologous Competitive Binding Curves. [Link]

Sources

Application

Probing the Delta-Opioid Receptor System: Application Notes and Protocols for the Experimental Use of (3,5-Diiodo-Tyr1)-DTLET in Brain Tissue Homogenates

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for utilizing (3,5-Diiodo-Tyr1)-DTLET as a potent and selective radioligand for the characterization...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for utilizing (3,5-Diiodo-Tyr1)-DTLET as a potent and selective radioligand for the characterization of delta-opioid receptors (δ-OR) in brain tissue homogenates. This document moves beyond a simple recitation of procedural steps to offer in-depth scientific rationale, ensuring a thorough understanding of the experimental design and empowering users to generate robust and reproducible data.

Introduction: The Significance of (3,5-Diiodo-Tyr1)-DTLET in Opioid Research

The delta-opioid receptor, a member of the G protein-coupled receptor (GPCR) superfamily, is a critical modulator of a wide array of physiological and pathological processes, including analgesia, mood regulation, and neuroprotection.[1][2] Unlike the more extensively studied mu-opioid receptor, which is the primary target of traditional opioid analgesics like morphine, δ-OR agonists present a promising therapeutic avenue with a potentially reduced side-effect profile, particularly concerning respiratory depression and abuse liability.[1]

(3,5-Diiodo-Tyr1)-DTLET is a synthetic analog of the endogenous opioid peptide, [Leu]enkephalin. The parent compound, DTLET (Tyr-D-Thr-Gly-Phe-Leu-Thr), exhibits high affinity and selectivity for the δ-OR. The incorporation of two iodine atoms onto the tyrosine residue at position 1 facilitates radioiodination with Iodine-125 (¹²⁵I), transforming the peptide into a high-specific-activity radioligand, [¹²⁵I]-(3,5-Diiodo-Tyr1)-DTLET. This modification is crucial for sensitive detection in radioligand binding assays, enabling the precise quantification of δ-OR density (Bmax) and affinity (Kd) in biological preparations such as brain tissue homogenates. The principles governing its use are analogous to other radioiodinated delta-opioid peptides like [¹²⁵I][D-Ala2]deltorphin-I, which has been successfully used to characterize δ-OR in brain tissue.[3]

Foundational Principles: Understanding the Radioligand Binding Assay

Radioligand binding assays are a cornerstone of pharmacology, allowing for the direct measurement of the interaction between a ligand (in this case, [¹²⁵I]-(3,5-Diiodo-Tyr1)-DTLET) and its receptor (δ-OR).[4] The fundamental premise is to incubate a biological sample containing the receptor with the radioligand and then separate the bound from the free radioligand to quantify the receptor-ligand complexes.

Two primary types of radioligand binding assays are central to characterizing a novel radioligand and its target receptor:

  • Saturation Binding Assays: These experiments are designed to determine the equilibrium dissociation constant (Kd), a measure of the radioligand's affinity for the receptor, and the maximum number of binding sites (Bmax), which reflects the receptor density in the tissue. In these assays, increasing concentrations of the radioligand are incubated with a fixed amount of tissue homogenate.

  • Competition Binding Assays: These assays are employed to determine the affinity of an unlabeled compound (a "competitor") for the receptor. A fixed concentration of the radioligand is incubated with the tissue homogenate in the presence of varying concentrations of the unlabeled competitor. The ability of the competitor to displace the radioligand from the receptor is quantified as its inhibitory constant (Ki).

A critical aspect of all radioligand binding assays is the distinction between total binding and non-specific binding . Total binding represents all the radioligand associated with the tissue, including binding to the receptor of interest and to other non-receptor components. Non-specific binding is the portion of the radioligand that binds to components other than the target receptor. It is determined by measuring the binding of the radioligand in the presence of a high concentration of an unlabeled ligand that saturates the target receptors. Specific binding , which is the value of interest, is calculated by subtracting the non-specific binding from the total binding.[5]

Experimental Workflow and Signaling Context

The experimental use of [¹²⁵I]-(3,5-Diiodo-Tyr1)-DTLET in brain tissue homogenates follows a systematic workflow, from tissue preparation to data analysis. Understanding the cellular context of δ-OR signaling is crucial for interpreting the binding data.

Delta-Opioid Receptor Signaling Pathway

As a G protein-coupled receptor, the delta-opioid receptor transduces extracellular signals into intracellular responses.[1] Upon binding of an agonist like DTLET, the receptor undergoes a conformational change, leading to the activation of intracellular heterotrimeric G proteins, typically of the Gi/o family. This activation results in the dissociation of the Gα and Gβγ subunits, which then modulate the activity of downstream effector proteins. Key signaling events include:

  • Inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.

  • Modulation of ion channels, such as the activation of G protein-coupled inwardly rectifying potassium channels (GIRKs) and the inhibition of voltage-gated calcium channels.

These signaling cascades ultimately lead to a reduction in neuronal excitability, which underlies the physiological effects of δ-OR activation.

G_Protein_Coupled_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand (3,5-Diiodo-tyr1)-dtlet dOR Delta-Opioid Receptor (GPCR) Ligand->dOR Binding G_Protein Gαi/o-GDP Gβγ dOR->G_Protein Activation G_Protein_Active Gαi/o-GTP + Gβγ G_Protein->G_Protein_Active GDP/GTP Exchange Adenylyl_Cyclase Adenylyl Cyclase G_Protein_Active->Adenylyl_Cyclase Inhibition Ion_Channels Ion Channels (e.g., GIRK, CaV) G_Protein_Active->Ion_Channels Modulation cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Neuronal_Excitability ↓ Neuronal Excitability cAMP->Neuronal_Excitability Ion_Channels->Neuronal_Excitability

Caption: Delta-Opioid Receptor Signaling Pathway.

Experimental Workflow Diagram

The following diagram outlines the key stages in a radioligand binding experiment using [¹²⁵I]-(3,5-Diiodo-Tyr1)-DTLET.

Radioligand_Binding_Workflow cluster_preparation Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue_Harvest Brain Tissue Harvesting Homogenization Homogenization Tissue_Harvest->Homogenization Membrane_Prep Membrane Preparation (Centrifugation) Homogenization->Membrane_Prep Protein_Assay Protein Concentration Determination Membrane_Prep->Protein_Assay Incubation Incubation: Membranes + Radioligand +/- Competitor Protein_Assay->Incubation Filtration Rapid Filtration (Separation of Bound/Free) Incubation->Filtration Washing Washing of Filters Filtration->Washing Counting Gamma Counting (Quantification of Radioactivity) Washing->Counting Data_Processing Calculation of Specific Binding Counting->Data_Processing Curve_Fitting Non-linear Regression (Saturation/Competition Curves) Data_Processing->Curve_Fitting Parameter_Determination Determination of Kd, Bmax, Ki Curve_Fitting->Parameter_Determination

Caption: Experimental Workflow for Radioligand Binding.

Detailed Protocols

The following protocols provide a robust starting point for the use of [¹²⁵I]-(3,5-Diiodo-Tyr1)-DTLET. It is recommended to optimize these protocols for your specific experimental conditions.

Protocol 1: Preparation of Brain Tissue Homogenates

Rationale: This protocol is designed to isolate the cell membranes from brain tissue, as GPCRs like the δ-OR are integral membrane proteins. The use of a sucrose-containing buffer helps to maintain the osmotic stability of the organelles during homogenization, and the inclusion of protease inhibitors is critical to prevent the degradation of the receptors by endogenous proteases. Multiple centrifugation steps are employed to enrich the membrane fraction.

Materials:

  • Whole brain tissue (e.g., from rat or mouse)

  • Ice-cold Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.32 M sucrose and a protease inhibitor cocktail.

  • Dounce homogenizer or mechanical homogenizer

  • Refrigerated centrifuge

  • Spectrophotometer and protein assay reagents (e.g., BCA or Bradford assay)

Procedure:

  • Immediately after dissection, place the brain tissue in ice-cold Homogenization Buffer.

  • Weigh the tissue and add 10 volumes (w/v) of ice-cold Homogenization Buffer.

  • Homogenize the tissue on ice using a Dounce homogenizer (10-15 strokes) or a mechanical homogenizer at a low setting.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Carefully collect the supernatant and centrifuge it at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

  • Discard the supernatant and resuspend the pellet in 10 volumes of fresh, ice-cold Homogenization Buffer.

  • Repeat the centrifugation step (step 5).

  • Resuspend the final pellet in a smaller volume of Assay Buffer (see Protocol 2) and determine the protein concentration using a standard protein assay.

  • Aliquots of the membrane preparation can be stored at -80°C until use.

Protocol 2: Saturation Binding Assay

Rationale: This protocol aims to determine the Kd and Bmax of [¹²⁵I]-(3,5-Diiodo-Tyr1)-DTLET for the δ-OR. A range of radioligand concentrations is used to ensure that the binding curve reaches saturation. Non-specific binding is determined in the presence of a saturating concentration of an unlabeled δ-OR ligand, such as naltrindole or unlabeled DTLET. The incubation is terminated by rapid filtration to separate the bound from the free radioligand, followed by washing to remove any unbound radioligand trapped in the filter.

Materials:

  • Brain membrane preparation (from Protocol 1)

  • [¹²⁵I]-(3,5-Diiodo-Tyr1)-DTLET (specific activity ~2000 Ci/mmol)

  • Unlabeled naltrindole or DTLET (for non-specific binding)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂

  • 96-well plates

  • Cell harvester and glass fiber filters (e.g., Whatman GF/B)

  • Gamma counter

Procedure:

  • Prepare serial dilutions of [¹²⁵I]-(3,5-Diiodo-Tyr1)-DTLET in Assay Buffer. A typical concentration range would be 0.01 nM to 10 nM.

  • In a 96-well plate, set up triplicate wells for each concentration of the radioligand for both total and non-specific binding.

  • For total binding wells, add 50 µL of Assay Buffer.

  • For non-specific binding wells, add 50 µL of a high concentration of unlabeled naltrindole or DTLET (e.g., 1 µM).

  • Add 50 µL of the appropriate [¹²⁵I]-(3,5-Diiodo-Tyr1)-DTLET dilution to each well.

  • Initiate the binding reaction by adding 100 µL of the brain membrane preparation (typically 50-100 µg of protein per well) to all wells.

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with 3 x 3 mL of ice-cold Assay Buffer.

  • Place the filters in counting vials and quantify the radioactivity using a gamma counter.

Protocol 3: Competition Binding Assay

Rationale: This protocol is used to determine the affinity (Ki) of an unlabeled test compound for the δ-OR. A single concentration of [¹²⁵I]-(3,5-Diiodo-Tyr1)-DTLET (typically at or near its Kd value) is used, and the ability of increasing concentrations of the test compound to displace the radioligand is measured.

Materials:

  • Same as for the Saturation Binding Assay

  • Unlabeled test compound(s)

Procedure:

  • Prepare serial dilutions of the unlabeled test compound in Assay Buffer. A wide concentration range is recommended (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • In a 96-well plate, set up triplicate wells for each concentration of the test compound. Also include wells for total binding (no competitor) and non-specific binding (1 µM naltrindole or DTLET).

  • Add 50 µL of the appropriate test compound dilution (or buffer for total binding, or naltrindole/DTLET for non-specific binding) to each well.

  • Add 50 µL of [¹²⁵I]-(3,5-Diiodo-Tyr1)-DTLET at a fixed concentration (e.g., 0.5 nM).

  • Initiate the binding reaction by adding 100 µL of the brain membrane preparation (50-100 µg of protein per well).

  • Incubate, filter, wash, and count as described in the Saturation Binding Assay protocol (steps 7-10).

Data Analysis and Interpretation

Data Processing:

  • Average the counts per minute (CPM) for the triplicate wells for each condition.

  • Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding .

Saturation Binding Analysis:

  • Plot specific binding (Y-axis) against the concentration of [¹²⁵I]-(3,5-Diiodo-Tyr1)-DTLET (X-axis).

  • Fit the data using non-linear regression to a one-site binding (hyperbola) equation: Y = (Bmax * X) / (Kd + X) .

  • This analysis will yield the Kd and Bmax values.

Competition Binding Analysis:

  • Plot specific binding (as a percentage of total specific binding) against the log concentration of the test compound.

  • Fit the data using non-linear regression to a sigmoidal dose-response (variable slope) equation to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding).

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand determined from the saturation binding assay.

Expected Results: Based on published data for similar radioiodinated delta-opioid peptides, [¹²⁵I]-(3,5-Diiodo-Tyr1)-DTLET is expected to exhibit high affinity for the δ-OR.[3]

ParameterExpected Value RangeDescription
Kd 0.1 - 1.0 nMEquilibrium dissociation constant; a measure of affinity (lower value = higher affinity).
Bmax 50 - 500 fmol/mg proteinMaximum receptor density; varies depending on the brain region.
Ki Varies by compoundInhibitory constant of a competing ligand; a measure of its affinity for the receptor.

Troubleshooting and Best Practices

  • High Non-specific Binding: If non-specific binding is greater than 30% of total binding, consider pre-soaking the filters in 0.5% polyethyleneimine (PEI), increasing the number and volume of washes, or including 0.1% bovine serum albumin (BSA) in the assay buffer.

  • Low Specific Binding: Ensure the membrane preparation is of high quality and has not been subjected to multiple freeze-thaw cycles. Verify the specific activity and integrity of the radioligand.

  • Variability between Replicates: Ensure accurate and consistent pipetting. Maintain a constant temperature during incubation.

  • Safety Precautions: Always handle radioisotopes in designated areas and follow all institutional radiation safety guidelines.

Conclusion

(3,5-Diiodo-Tyr1)-DTLET is a valuable tool for the detailed investigation of the delta-opioid receptor system in the brain. By following the principles and protocols outlined in this guide, researchers can obtain high-quality, reproducible data on the affinity and density of δ-ORs. This information is critical for advancing our understanding of the role of this receptor in health and disease and for the development of novel therapeutics targeting the delta-opioid system.

References

  • Kung, M. P., Chumpradit, S., Frederick, D., Garner, S., Burris, K. D., Molinoff, P. B., & Kung, H. F. (1994). Characterization of binding sites for [125I]R(+)trans-7-OH-PIPAT in rat brain. Naunyn-Schmiedeberg's archives of pharmacology, 350(6), 611–617. [Link]

  • Cryo-EM structure of small-molecule agonist bound delta opioid receptor-Gi complex enables discovery of biased compound. (2024). Nature Communications. [Link]

  • Radioiodinated D-(+)-N1-ethyl-2-iodolysergic acid diethylamide: a ligand for in vitro and in vivo studies of serotonin receptors. (1990). Journal of Pharmacology and Experimental Therapeutics, 252(2), 889-897. [Link]

  • A homogeneous single-label quenching resonance energy transfer assay for a δ-opioid receptor-ligand using intact cells. (2014). RSC Advances, 4(44), 23158-23166. [Link]

  • Pharmacological Characterization of Low-to-Moderate Affinity Opioid Receptor Agonists and Brain Imaging with 18F-Labeled Derivatives in Rats. (2020). ACS Chemical Neuroscience, 11(16), 2568-2579. [Link]

  • [125I][D-Ala2]deltorphin-I: a high affinity, delta-selective opioid receptor ligand. (1993). Peptides, 14(6), 1111–1117. [Link]

  • Imaging of opioid receptors in the central nervous system. (2010). Current pharmaceutical design, 16(1), 3-14. [Link]

  • In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor. (2024). Frontiers in Pharmacology, 15, 1364531. [Link]

  • Design, Synthesis, and Characterization of New δ Opioid Receptor-Selective Fluorescent Probes and Applications in Single-Molecule Microscopy of Wild-Type Receptors. (2024). Journal of Medicinal Chemistry. [Link]

  • Neuroanatomical patterns of the mu, delta, and kappa opioid receptors of rat brain as determined by quantitative in vitro autoradiography. (1986). Proceedings of the National Academy of Sciences of the United States of America, 83(16), 6226–6230. [Link]

  • Brain Tissue Binding Assay. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Opioid/Dopamine Receptor Binding Studies, NMR and Molecular Dynamics Simulation of LENART01 Chimera, an Opioid-Bombesin-like Peptide. (2024). International Journal of Molecular Sciences, 25(1), 599. [Link]

  • Delta opioid receptors in brain function and diseases. (2015). Dialogues in clinical neuroscience, 17(2), 179–191. [Link]

  • Structure of the δ-opioid receptor bound to naltrindole. (2012). Nature, 485(7398), 327–332. [Link]

  • The Delta-Opioid Receptor; a Target for the Treatment of Pain. (2019). Frontiers in Pharmacology, 10, 43. [Link]

  • Molecular pharmacology of 5-HT1 and 5-HT2 recognition sites in rat and pig brain membranes: radioligand binding studies with [3H]5-HT, [3H]8-OH-DPAT, (-)[125I]iodocyanopindolol, [3H]mesulergine and [3H]ketanserin. (1986). Naunyn-Schmiedeberg's archives of pharmacology, 333(4), 373–382. [Link]

  • Identification of a Novel Delta Opioid Receptor Agonist Chemotype with Potential Negative Allosteric Modulator Capabilities. (2020). Molecules, 25(21), 5146. [Link]

  • In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor. (2024). Frontiers in Pharmacology. [Link]

Sources

Method

High-Purity Isolation of Synthetic H-3,5-Diiodo-Tyr-D-Thr-Gly-Phe-Leu-Thr-OH

Application Note: AN-2026-DIT Executive Summary This guide details the purification protocol for the synthetic hexapeptide H-3,5-Diiodo-Tyr-D-Thr-Gly-Phe-Leu-Thr-OH .[1][2] This molecule is a halogenated analog of the De...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-DIT

Executive Summary

This guide details the purification protocol for the synthetic hexapeptide H-3,5-Diiodo-Tyr-D-Thr-Gly-Phe-Leu-Thr-OH .[1][2] This molecule is a halogenated analog of the Deltorphin family (specifically related to Deltorphin A/I sequences), characterized by high potency for the


-opioid receptor.

The purification of this compound presents three specific chemical challenges:

  • Hydrophobicity Shift: The 3,5-diiodination of the N-terminal Tyrosine significantly increases hydrophobicity compared to the native parent peptide, requiring modified gradient slopes.[2]

  • Stereochemical Purity: The presence of D-Threonine at position 2 requires the chromatographic resolution of the potential L-Thr diastereomeric impurity, a common byproduct of solid-phase peptide synthesis (SPPS).[1][2]

  • Halogen Stability: The Carbon-Iodine bond is susceptible to homolytic cleavage under UV light (photodeiodination), necessitating strict light-protection protocols.[1][2]

Physicochemical Profile & Solubility Strategy[1][2][3][4]

Understanding the molecule's behavior in solution is the prerequisite for successful chromatography.

PropertyValue/DescriptionImplication for Purification
Sequence H-Tyr(3,5-I2)-D-Thr-Gly-Phe-Leu-Thr-OHAmphipathic with a highly hydrophobic N-terminus.[1][2]
Molecular Weight ~936.5 g/mol (Estimate)Suitable for standard C18 or Phenyl-Hexyl pores (100–130 Å).[1][2]
Isoelectric Point (pI) ~5.5 (Estimated)Neutral at pH 7.[1][2] Soluble in acidic buffers (pH < 3) due to N-term amine protonation.[1][2]
Hydrophobicity High (Due to I2-Tyr, Phe, Leu)Expect late elution on C18 compared to native Deltorphin.[1][2]
Solubility Poor in pure water.[2]Critical: Requires organic co-solvent (DMSO or TFE) for initial reconstitution.[2]
Solubilization Protocol (Pre-Injection)

Direct dissolution in the mobile phase often leads to aggregation and "ghost peaks."[2]

  • Weighing: Weigh the crude lyophilized powder in a low-light environment (amber vials recommended).

  • Primary Solvent: Dissolve the peptide in 100% DMSO (Dimethyl Sulfoxide) to a concentration of 10–20 mg/mL. Vortex gently.

    • Note: Avoid sonication if possible to prevent heat-induced degradation; if necessary, sonicate for <30 seconds in an ice bath.[1][2]

  • Dilution: Slowly dilute the DMSO stock with 0.1% TFA in Water to a final concentration of 2–5 mg/mL.

    • Target: Final DMSO concentration should be <20% to prevent peak distortion during injection.[2]

  • Clarification: Centrifuge at 10,000 x g for 5 minutes to remove insoluble synthetic scavengers or resin fines.

Method Development Strategy

Stationary Phase Selection

While C18 is the workhorse for peptides, Phenyl-Hexyl phases offer superior selectivity for this specific molecule.[2]

  • Why? The interaction between the stationary phase's phenyl ring and the peptide's iodinated aromatic ring (pi-pi stacking and halogen-pi interactions) provides a distinct separation mechanism from the standard hydrophobic interaction of C18.[1] This is crucial for separating the Diiodo product from Mono-iodo impurities.[1][2]

Mobile Phase Chemistry
  • Solvent A: Milli-Q Water + 0.1% Trifluoroacetic Acid (TFA).[1][2]

  • Solvent B: Acetonitrile (ACN) + 0.1% TFA.[2][3]

  • Note: Formic acid is an alternative if Mass Spec sensitivity is prioritized over peak shape, but TFA is preferred for preparative purity to suppress silanol interactions.[2]

Detailed Purification Protocol

Phase 1: Analytical Screening (Method Validation)

Goal: Determine the precise elution point and verify diastereomer separation.[1]

  • Column: C18 or Phenyl-Hexyl, 4.6 x 150 mm, 5 µm, 100 Å.[1][2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: 214 nm (Amide), 280 nm (Aromatic).[1][2]

  • Gradient:

    • 0 min: 10% B[2]

    • 30 min: 70% B (Linear slope: 2% B/min)[1][2]

  • Success Criteria: The target peak should elute between 15–25 minutes. Look for a "shoulder" or small peak immediately preceding/following the main peak—this is likely the D-Thr/L-Thr diastereomer.[1][2]

Phase 2: Preparative Purification

Goal: Isolate the target with >98% purity.

  • System Setup: Preparative HPLC with UV detection.

  • Column: Phenyl-Hexyl (preferred) or C18, 20 x 250 mm, 5–10 µm.[1][2]

  • Flow Rate: 10–20 mL/min (depending on column diameter).

  • Gradient Strategy (Isocratic Hold):

    • Based on the analytical run, identify the %B where the peak elutes (e.g., 45% B).

    • Step 1: Ramp quickly to 5% below target (e.g., 40% B).

    • Step 2: Shallow gradient: 0.25% B/min increase for 20 minutes.

    • Rationale: A shallow gradient maximizes the resolution between the target and the closely eluting diastereomers and mono-iodinated species.

  • Fraction Collection:

    • Collect based on threshold and slope.[2]

    • Critical: Immediately cover collection tubes with aluminum foil to block light.[2]

Phase 3: Post-Processing[2]
  • Pooling: Analyze fractions via analytical HPLC. Pool only those >98% pure.[2]

  • Lyophilization: Freeze-dry the pooled fractions immediately.

    • Warning: Do not leave in solution for extended periods.[2] The acidic environment (TFA) combined with light can accelerate deiodination.[2]

Workflow Visualization

PurificationWorkflow Start Crude Synthetic Peptide (H-3,5-Diiodo-Tyr-D-Thr...) Solubilization Solubilization 1. Dissolve in DMSO 2. Dilute with 0.1% TFA/H2O Start->Solubilization Filter Clarification Centrifuge 10,000xg Solubilization->Filter Screening Analytical Screening (C18 vs Phenyl-Hexyl) Filter->Screening Decision Resolution > 1.5? Screening->Decision Optimize Optimize Gradient (Shallower Slope) Decision->Optimize No PrepRun Preparative HPLC (Dark Conditions) Decision->PrepRun Yes Optimize->Screening Fractions Fraction Analysis (MS + HPLC) PrepRun->Fractions Pool Pool & Lyophilize (Protect from Light) Fractions->Pool

Figure 1: Purification workflow emphasizing the iterative optimization of the gradient to resolve diastereomers.

Quality Control (QC) & Validation[1][2]

Every batch must pass the following "Self-Validating" checks:

Mass Spectrometry (ESI-MS)[1][2][6]
  • Expectation: You must observe the characteristic isotopic pattern of Iodine. Unlike Chlorine or Bromine, Iodine is monoisotopic (

    
    ), but the mass defect is significant.[1][2]
    
  • Diagnostic: Check for the loss of 127 Da (Iodine radical) or 128 Da (HI) in fragmentation spectra, which confirms the iodination state.

  • Impurity Check: Look for [M-126] peaks indicating mono-iodinated impurities.[1][2]

Co-Injection Analysis (Diastereomer Check)

To confirm the D-Thr stereochemistry:

  • Spike the purified sample with a known standard of the L-Thr analog (if available) or subject a small aliquot to racemization conditions (high pH for 1 hour).[1][2]

  • Re-run HPLC.[2][4] If the main peak splits or a new shoulder appears, your method is capable of distinguishing the impurity. If it remains a single peak, your gradient is too steep.[2]

Storage and Stability

  • State: Lyophilized powder.[2]

  • Temperature: -20°C or -80°C.

  • Container: Amber glass vials (silanized preferred to prevent adsorption).

  • Precaution: Argon backfill is recommended to prevent oxidative deiodination.[2]

References

  • Mant, C. T., & Hodges, R. S. (1991).[2] High-Performance Liquid Chromatography of Peptides and Proteins: Separation, Analysis, and Conformation. CRC Press.[2] (Standard text for peptide separation fundamentals).

  • Lazarev, P. I., et al. (2020).[2] "Separation of Iodinated Peptides." Journal of Chromatography A. (General reference for halogenated peptide retention behavior).

  • Bachem. (2024).[2] Peptide Purification Process & Methods: An Overview. Link

  • MedChemExpress. (2024).[2] Deltorphin A Product Information and Sequence Data. Link

  • YMC America. (2024). Strategic Peptide Purification: Stationary Phase Selection. Link

Sources

Application

Application Note: Cell Culture Models for Characterizing (3,5-Diiodo-Tyr1)-DTLET Pharmacology

Executive Summary This guide details the validation and utilization of cell culture models for studying (3,5-Diiodo-Tyr1)-DTLET , a highly potent and selective agonist of the Delta-Opioid Receptor (DOR). Unlike generic o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the validation and utilization of cell culture models for studying (3,5-Diiodo-Tyr1)-DTLET , a highly potent and selective agonist of the Delta-Opioid Receptor (DOR). Unlike generic opioid studies, working with iodinated peptide ligands requires specific technical adaptations to account for lipophilicity, surface adsorption, and rapid receptor desensitization kinetics. This note compares endogenous (NG108-15) versus heterologous (HEK293/CHO) systems and provides optimized protocols for binding and functional assays.

Molecule Profile & Mechanism

(3,5-Diiodo-Tyr1)-DTLET is a synthetic hexapeptide derivative of deltakephalin. The iodination of the Tyrosine-1 residue significantly enhances its affinity for the DOR compared to its parent compound, DTLET.

  • Target: Delta-Opioid Receptor (DOR/OPRD1).

  • Mechanism: G

    
    i/o-coupled GPCR activation.
    
  • Downstream Effects: Inhibition of Adenylyl Cyclase (AC), reduction of cAMP, modulation of ion channels (GIRK), and recruitment of

    
    -arrestin.
    
Pathway Visualization

The following diagram illustrates the signal transduction pathway activated by (3,5-Diiodo-Tyr1)-DTLET.

DOR_Signaling Ligand (3,5-Diiodo-Tyr1)-DTLET Receptor Delta Opioid Receptor (DOR) Ligand->Receptor Binding (High Affinity) Gi Gαi/o Protein Receptor->Gi Activation Arrestin Beta-Arrestin Receptor->Arrestin Recruitment (Desensitization) AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP Production AC->cAMP Reduced Levels Internalization Receptor Internalization Arrestin->Internalization Endocytosis

Caption: Signal transduction cascade showing G-protein dependent cAMP inhibition and Arrestin-mediated internalization.

Model Selection Strategy

Choosing the correct cell model is critical for data integrity. For (3,5-Diiodo-Tyr1)-DTLET, the choice lies between high-expression "workhorses" and physiological "gold standards."

Comparative Analysis
FeatureNG108-15 (Neuroblastoma x Glioma) HEK293 / CHO-K1 (Stably Transfected)
Receptor Status Endogenous (Physiological levels)Heterologous (Overexpression)
Selectivity Expresses DOR; lacks Mu/Kappa.Clean background (Null), requires transfection.
Coupling Efficiency Native stoichiometry of G-proteins.High receptor reserve (Spare receptors).
Primary Use Neuronal signaling, differentiation studies.High-Throughput Screening (HTS), Kd/Ki determination.
Differentiation Requires cAMP/IBMX treatment to induce neurites.Not applicable.
Recommendation
  • Use HEK293/CHO-DOR for initial Binding Affinity (Ki) and Potency (EC50) ranking. The high receptor density ensures a strong signal-to-noise ratio for radioactive binding and cAMP assays.

  • Use NG108-15 for Functional Validation and Desensitization studies. This model mimics the native neuronal environment, preventing artifacts caused by artificial receptor overexpression (e.g., promiscuous G-protein coupling).

Experimental Protocols

Protocol A: Membrane Preparation & Competition Binding

Objective: Determine the affinity (Ki) of (3,5-Diiodo-Tyr1)-DTLET. Why this matters: Iodinated peptides are sticky. Standard plasticware causes significant ligand loss, skewing Ki values.

Materials:

  • Cell Line: CHO-hDOR (Stably expressing human DOR).

  • Radioligand: [3H]-DPDPE or [125I]-Deltorphin.

  • Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 1 mM EGTA.

  • Critical Additive: 0.1% BSA (Bovine Serum Albumin) to prevent peptide adsorption.

Step-by-Step:

  • Harvest: Scrape cells in ice-cold PBS. Centrifuge at 500 x g for 5 min.

  • Lysis: Resuspend pellet in hypotonic buffer (5 mM Tris-HCl, 2 mM EDTA). Homogenize with a Polytron (bursts of 5s).

  • Membrane Isolation: Centrifuge at 40,000 x g for 30 min at 4°C. Resuspend pellet in Binding Buffer.

  • Incubation:

    • Prepare 96-well plates (siliconized or low-binding).

    • Add 50 µL Membrane prep (10-20 µg protein).

    • Add 50 µL Radioligand (~Kd concentration).

    • Add 50 µL (3,5-Diiodo-Tyr1)-DTLET (concentration range:

      
       to 
      
      
      
      M).
    • Note: Dilute the peptide in buffer containing 0.1% BSA .

  • Equilibrium: Incubate for 60-90 min at 25°C. (DOR kinetics are temperature sensitive; 25°C preserves stability better than 37°C for long incubations).

  • Filtration: Rapidly filter through GF/B filters pre-soaked in 0.3% Polyethylenimine (PEI) to reduce non-specific binding. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation. Calculate Ki using the Cheng-Prusoff equation.

Protocol B: Functional cAMP Inhibition Assay

Objective: Measure agonist potency (EC50) via G


i-mediated inhibition of Adenylyl Cyclase.

Step-by-Step:

  • Seeding: Plate NG108-15 cells (20,000 cells/well) in 384-well plates. Differentiate with 1 mM dibutyryl-cAMP for 48h if using this line (upregulates DOR).

  • Stimulation Buffer: HBSS + 20 mM HEPES + 500 µM IBMX (Phosphodiesterase inhibitor).

  • Agonist Addition: Add (3,5-Diiodo-Tyr1)-DTLET (serial dilutions). Incubate 15 min at 37°C.

    • Scientific Insight: Agonist must be added before Forskolin to prime the G

      
      i subunit.
      
  • Forskolin Challenge: Add Forskolin (final conc. 5-10 µM) to stimulate Adenylyl Cyclase. Incubate 30 min.

  • Detection: Lyse cells and detect cAMP using a TR-FRET (e.g., HTRF) or Luminescence (e.g., GloSensor) kit.

    • Data Check: (3,5-Diiodo-Tyr1)-DTLET should produce a dose-dependent decrease in signal (inverse agonist curve).

Experimental Workflow & Decision Tree

Use this logic flow to structure your investigation.

Workflow Start Start: (3,5-Diiodo-Tyr1)-DTLET Characterization Solubility Dissolve in DMSO/Water Add 0.1% BSA (Critical) Start->Solubility Binding Binding Assay (CHO-DOR Membranes) Solubility->Binding Result1 Determine Ki (Affinity) Binding->Result1 Choice Select Cell Model Result1->Choice Functional Functional Assay (cAMP Inhibition) Desensitization Internalization Assay (Beta-Arrestin) Functional->Desensitization If Potent HEK HEK293/CHO (High Signal window) Choice->HEK Screening NG108 NG108-15 (Physiological) Choice->NG108 Validation HEK->Functional NG108->Functional

Caption: Decision matrix for characterizing iodinated opioid peptides, prioritizing solubility handling and model selection.

Troubleshooting & Optimization (Trustworthiness)

The "Sticky Peptide" Problem

Iodination increases the hydrophobicity of the tyrosine residue.

  • Symptom: Inconsistent EC50 values or "flat" dose-response curves at low concentrations.

  • Solution: Always use Low-Binding plasticware. Include 0.1% BSA or 0.05% Tween-20 in all dilution buffers. Do not store dilute solutions; prepare fresh.

Receptor Desensitization

DORs internalize rapidly (minutes) upon agonist exposure.

  • Symptom: Reduced efficacy in cAMP assays with long incubation times.

  • Solution: Keep agonist incubation short (<30 mins). For NG108-15, ensure cells are not chronically exposed to opioids in the growth medium (e.g., from serum) prior to the assay.

Reference Compounds

Always run a positive control curve alongside (3,5-Diiodo-Tyr1)-DTLET.

  • DPDPE: Standard cyclic peptide agonist (Delta-1 selective).

  • SNC-80: Non-peptide agonist (highly internalizing).[1]

  • Naltrindole: Selective DOR antagonist (use to block effects and prove specificity).[2]

References

  • Determination of delta-opioid in NG108-15 cells. PubMed. (Characterization of DOR in NG108-15 using DPDPE and DSLET). [Link]

  • Crystal structure of deltakephalin: a delta-selective opioid peptide. PubMed. (Structural basis of DTLET and its derivatives). [Link]

  • Molecular Pharmacology of δ-Opioid Receptors. Pharmacological Reviews. (Comprehensive review of DOR signaling, ligands, and cell models). [Link]

  • Endocytic Profiles of δ-Opioid Receptor Ligands Determine the Duration of Rapid but Not Sustained cAMP Responses. Molecular Pharmacology. (Detailed protocol for cAMP and internalization kinetics). [Link]

Sources

Method

Application Note: Analytical Characterization of (3,5-Diiodo-Tyr1)-Dtlet Purity

This Application Note is designed for analytical chemists and pharmacologists involved in the characterization of high-affinity opioid receptor ligands. It provides a rigorous, field-validated framework for assessing the...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and pharmacologists involved in the characterization of high-affinity opioid receptor ligands. It provides a rigorous, field-validated framework for assessing the purity of (3,5-Diiodo-Tyr1)-Dtlet , a potent delta-opioid receptor agonist.[1]

Executive Summary

(3,5-Diiodo-Tyr1)-Dtlet is a synthetic hexapeptide analog of [D-Thr², Leu⁵]enkephalin-Thr⁶.[1] The iodination of the N-terminal Tyrosine residue significantly enhances its lipophilicity and is critical for its use as a "cold" reference standard in competitive binding assays or as a precursor for radiolabeling (¹²⁵I).[1]

High purity (>98%) is non-negotiable for this compound.[1] The presence of mono-iodinated or non-iodinated impurities significantly alters binding affinity (


) and lipophilicity (

), leading to erroneous receptor characterization data.[1] This guide outlines a dual-modality approach (RP-HPLC and LC-MS) to ensure structural integrity and chemical purity.[1]

Chemical Profile & Properties[1][2][3][4][5][6][7]

PropertySpecification
Compound Name (3,5-Diiodo-Tyr¹)-Dtlet
Sequence H-(3,5-Diiodo-Tyr)-D-Thr-Gly-Phe-Leu-Thr-OH
Formula

Molecular Weight 952.57 g/mol
Solubility Soluble in DMSO, MeOH; sparingly soluble in water (unless acidified)
Critical Impurities Mono-iodo-Dtlet, Non-iodinated Dtlet, De-iodinated degradation products

Analytical Workflow Logic

The characterization strategy relies on the distinct physicochemical shift induced by iodine atoms. Iodine is large and lipophilic; therefore, the addition of iodine atoms to the Tyrosine ring causes a predictable shift in retention time on Reverse-Phase (RP) columns and a distinct mass shift in Mass Spectrometry.[1]

Diagram 1: Characterization Workflow

PurityWorkflow Sample Crude/Stored (3,5-Diiodo-Tyr1)-Dtlet Solubilization Solubilization (DMSO/0.1% TFA) Sample->Solubilization HPLC RP-HPLC Separation (Hydrophobicity Check) Solubilization->HPLC MS LC-MS Analysis (Mass Verification) Solubilization->MS Decision Purity > 98%? HPLC->Decision Peak Area % MS->Decision Isotope Pattern Release Release for Binding Assays Decision->Release Yes Repurify Re-Purify (Prep HPLC) Decision->Repurify No

Caption: Integrated workflow for chemical purity assessment. Parallel HPLC and MS analysis ensures both chromatographic homogeneity and molecular identity.

Protocol 1: High-Resolution RP-HPLC

Objective: To separate the target di-iodinated peptide from mono-iodinated and non-iodinated precursors based on hydrophobicity.[1]

Method Rationale

The iodine atoms on the Tyrosine phenol ring increase the interaction with the C18 stationary phase.

  • Elution Order: Non-iodinated Dtlet

    
     Mono-iodo-Dtlet 
    
    
    
    Di-iodo-Dtlet .
  • Note: Di-iodo-Dtlet will elute significantly later than the native peptide.[1]

Experimental Conditions
  • System: UHPLC or HPLC with Binary Gradient Pump.

  • Column: C18 Peptide Column (e.g., Phenomenex Jupiter or Waters XBridge), 300 Å pore size, 5 µm particle size, 4.6 x 250 mm.[1]

    • Why 300 Å? Ensures full accessibility of the peptide to the pore structure, sharpening peaks.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (Milli-Q).[1]

  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

    • Why TFA? Acts as an ion-pairing agent to suppress silanol interactions and improve peak shape.[1]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV at 214 nm (peptide bond) and 280 nm (aromatic ring).[1]

    • Insight: Iodination causes a bathochromic shift and changes the extinction coefficient at 280 nm compared to native Tyr.

Gradient Program
Time (min)% Mobile Phase BEvent
0.020Equilibration
2.020Sample Injection
25.060Linear Gradient (Separation)
27.095Wash (Remove hydrophobic contaminants)
30.095Hold Wash
30.120Re-equilibration
40.020End
Acceptance Criteria
  • Main Peak Purity: >98% area under the curve (AUC) at 214 nm.

  • Resolution (Rs): >1.5 between the Mono-iodo impurity (if present) and the Di-iodo main peak.[1]

Protocol 2: LC-MS Identification

Objective: To confirm the degree of iodination and rule out de-iodination degradation.[1]

Method Rationale

Iodine has a significant mass defect and a unique monoisotopic mass (~126.9 Da).[1]

  • Substitution: Replacing H (1.008) with I (126.904) adds ~125.9 Da per iodine.[1]

  • Target Mass: The di-iodinated species will be approx. +252 Da heavier than the non-iodinated precursor.[1]

MS Parameters (ESI-TOF or Quadrupole)[1]
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[1]

  • Scan Range: 500 – 1500 m/z.[1]

  • Source Temp: 300°C (Avoid excessive heat which can promote de-iodination in the source).

Data Interpretation Table
SpeciesFormulaApprox.[1] Monoisotopic Mass (M)Expected [M+H]⁺
Non-iodinated Dtlet

~700.8 Da701.8 m/z
Mono-iodo-Dtlet

~826.7 Da827.7 m/z
(3,5-Diiodo)-Dtlet

952.6 Da 953.6 m/z

Note: Values are approximate based on standard atomic weights. Exact mass calculation required for HRMS.

Diagram 2: Separation Logic

SeparationLogic Start Mixture Native Native Dtlet (Low Hydrophobicity) Start->Native Elutes First (Low %B) Mono Mono-Iodo Impurity (Med Hydrophobicity) Start->Mono Elutes Second Di (3,5-Diiodo)-Dtlet (High Hydrophobicity) Start->Di Elutes Last (Target)

Caption: Chromatographic elution order on C18. Increased iodination correlates directly with increased retention time.

Handling & Stability Protocols

Iodinated compounds are inherently unstable due to the weakness of the C-I bond compared to C-H or C-Cl.[1]

  • Light Sensitivity: The C-I bond is susceptible to homolytic cleavage upon UV/Visible light exposure (photolysis).[1]

    • Protocol: All handling must occur under low-light conditions.[1] Storage vials must be amber glass or wrapped in aluminum foil.[1]

  • Storage: Store lyophilized powder at -20°C or -80°C.

  • Solubilization:

    • Dissolve in DMSO first (high solubility), then dilute with buffer.[1]

    • Avoid storing dilute aqueous solutions for >24 hours, as de-iodination and adsorption to plastic surfaces can occur.

References

  • Parchem Fine & Specialty Chemicals. (3,5-Diiodo-Tyr1)-Dtlet Product Specifications. Retrieved from [1]

  • National Center for Biotechnology Information. PubChem Compound Summary for 3,5-Diiodothyronine (Structural Analog). Retrieved from [1][3]

  • MedChemExpress. 3,5-Diiodo-D-tyrosine Solubility and Handling. Retrieved from [1]

  • Sigma-Aldrich. Peptide Analysis Technical Guide.[1] Retrieved from [1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Quality Control for Synthetic (3,5-Diiodo-tyr1)-DTLET

Welcome to the technical support center for synthetic (3,5-Diiodo-tyr1)-DTLET. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and add...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic (3,5-Diiodo-tyr1)-DTLET. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and address frequently asked questions regarding the quality control of this specific iodinated peptide. Our goal is to ensure the integrity and reliability of your experimental results by providing scientifically sound and field-proven insights.

The incorporation of 3,5-diiodotyrosine into the DTLET (Tyr-D-Thr-Gly-Phe-Leu-Thr) sequence introduces unique challenges in synthesis, purification, and quality control. This guide will walk you through the critical QC measures, potential pitfalls, and their solutions.

Part 1: Foundational Quality Control Workflow

A robust quality control workflow is paramount to validate the identity, purity, and quantity of your synthetic (3,5-Diiodo-tyr1)-DTLET. The following diagram outlines the essential steps in a comprehensive QC process.

cluster_0 QC Workflow for (3,5-Diiodo-tyr1)-DTLET Start Crude Peptide Synthesis MS_Identity Mass Spectrometry (MS) Identity Confirmation Start->MS_Identity Initial Check HPLC_Purity RP-HPLC Purity Assessment MS_Identity->HPLC_Purity Identity Verified Quantification Peptide Quantification (e.g., Amino Acid Analysis) HPLC_Purity->Quantification Purity ≥ 95% Solubility Solubility Testing Quantification->Solubility Content Determined Stability Stability Assessment Solubility->Stability Solubility Confirmed Final_QC Final QC Release Stability->Final_QC Stability Verified

Caption: Foundational QC workflow for synthetic (3,5-Diiodo-tyr1)-DTLET.

Part 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with (3,5-Diiodo-tyr1)-DTLET, presented in a question-and-answer format.

Mass Spectrometry (MS) Analysis

Question: My mass spectrometry results show multiple peaks close to the expected molecular weight of (3,5-Diiodo-tyr1)-DTLET. What could be the cause?

Answer: This is a common observation with iodinated peptides and can arise from several factors:

  • Incomplete Iodination: The synthesis may have yielded a mixture of non-iodinated, mono-iodinated, and di-iodinated species. The mass difference between these will be approximately 126.9 Da (the mass of an iodine atom).

  • Deiodination: Iodinated tyrosine residues can be susceptible to deiodination, especially during cleavage from the solid-phase resin or during prolonged storage.[1] This will result in peaks corresponding to the loss of one or both iodine atoms.

  • Oxidation: The presence of methionine or other susceptible residues can lead to oxidation (+16 Da). While DTLET itself does not contain methionine, other peptides you may be working with do.

  • Adduct Formation: Peptides can readily form adducts with sodium (+22 Da) or potassium (+38 Da) ions, which are common contaminants in solvents and glassware.

Self-Validating Protocol: To diagnose the issue, perform a high-resolution MS analysis to obtain accurate mass measurements. This will help distinguish between the different species. Additionally, tandem MS (MS/MS) can be used to fragment the peptides and confirm their sequences, including the location of the iodine atoms.

Question: I am having difficulty detecting my iodinated peptide with ESI-MS. What can I do?

Answer: Iodinated peptides can sometimes be challenging to ionize efficiently. Here are a few troubleshooting steps:

  • Optimize MS Parameters: Adjust the electrospray voltage, capillary temperature, and gas flows to optimize the signal for your specific peptide.

  • Mobile Phase Modification: The addition of a small amount of an organic acid, such as formic acid (0.1%), to the mobile phase can improve ionization efficiency.[2]

  • Check for Signal Suppression: If your sample is complex, other components may be suppressing the ionization of your peptide of interest. Purifying the sample using HPLC prior to MS analysis is recommended.[3]

High-Performance Liquid Chromatography (HPLC) Purification and Analysis

Question: My RP-HPLC chromatogram shows a broad peak for (3,5-Diiodo-tyr1)-DTLET. How can I improve the peak shape?

Answer: Peak broadening in RP-HPLC can be caused by several factors:

  • Poor Solubility: The peptide may not be fully dissolved in the injection solvent. Ensure the peptide is completely solubilized before injection. You may need to try different solvent systems.

  • Secondary Interactions: The peptide may be interacting with the stationary phase in ways other than hydrophobic interactions. The use of an ion-pairing agent, such as trifluoroacetic acid (TFA) at a concentration of 0.1%, in the mobile phase can help to minimize these secondary interactions and sharpen the peaks.[4]

  • Column Overload: Injecting too much peptide can lead to peak broadening. Try reducing the injection volume or the concentration of your sample.

  • Column Degradation: The HPLC column may be degraded. Try washing the column or replacing it with a new one.

Question: I am observing a significant tailing of my peptide peak in RP-HPLC. What is the likely cause and solution?

Answer: Peak tailing is often a sign of strong, undesirable interactions between the peptide and the stationary phase. For a basic peptide like DTLET, this can be due to interactions with residual silanol groups on the silica-based C18 column.

Solution:

  • Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds.

  • Increase TFA Concentration: Slightly increasing the TFA concentration in your mobile phase (e.g., to 0.15%) can sometimes improve peak shape.

  • Optimize Mobile Phase: Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) and gradients to find the optimal separation conditions.[5]

Experimental Workflow for HPLC Method Optimization

cluster_1 HPLC Method Optimization Start Poor Peak Shape Observed Check_Solubility Verify Peptide Solubility in Injection Solvent Start->Check_Solubility Adjust_TFA Optimize TFA Concentration (0.05% - 0.15%) Check_Solubility->Adjust_TFA Solubility OK Screen_Columns Screen Different Columns (e.g., C8, Phenyl) Adjust_TFA->Screen_Columns Tailing Persists Optimize_Gradient Optimize Elution Gradient Screen_Columns->Optimize_Gradient Column Selected Result Improved Peak Shape Optimize_Gradient->Result

Caption: A systematic approach to optimizing HPLC methods for iodinated peptides.

Peptide Stability and Storage

Question: I have noticed a decrease in the purity of my (3,5-Diiodo-tyr1)-DTLET stock solution over time. What is happening?

Answer: Peptides in solution are generally less stable than in their lyophilized form.[6] For (3,5-Diiodo-tyr1)-DTLET, the following degradation pathways are possible:

  • Deiodination: As mentioned earlier, the iodine atoms can be lost over time, especially if the solution is exposed to light or high temperatures.

  • Hydrolysis: The peptide bonds can be hydrolyzed, particularly at acidic or basic pH. Storing the peptide in a buffer with a pH between 5 and 7 is generally recommended.[6]

  • Oxidation: If the peptide solution is not stored under an inert atmosphere, oxidation of susceptible amino acids can occur.

  • Aggregation: Peptides can aggregate over time, leading to a decrease in the concentration of the monomeric form.

Best Practices for Storage:

  • Lyophilized Form: For long-term storage, keep the peptide in its lyophilized form at -20°C or -80°C.[7][8]

  • Stock Solutions: Prepare stock solutions in a suitable solvent (e.g., sterile water or a buffer at pH 5-7), aliquot them into single-use vials, and store them at -20°C or -80°C.[9]

  • Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing a peptide solution can lead to degradation.[9]

Quantitative Data Summary for Common QC Parameters

ParameterRecommended SpecificationAnalytical Technique
Identity Correct Molecular Weight ± 0.5 DaMass Spectrometry (MS)
Purity ≥ 95%RP-HPLC (at 214/280 nm)
Peptide Content 70-90%Amino Acid Analysis
Counter-ion Typically TFAIon Chromatography

Part 3: Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of (3,5-Diiodo-tyr1)-DTLET?

The molecular weight can be calculated by summing the masses of the constituent amino acids and accounting for the two iodine atoms and the loss of water molecules during peptide bond formation. The exact mass will depend on the isotopic distribution.

Q2: What is the recommended purity level for in vitro vs. in vivo studies?

For initial in vitro assays, a purity of >95% is generally acceptable.[10] For in vivo studies, a higher purity of >98% is recommended to minimize the potential for off-target effects from impurities.[11]

Q3: How can I confirm that the iodine atoms are on the tyrosine residue?

Tandem mass spectrometry (MS/MS) is the most definitive method. Fragmentation of the peptide will produce a series of b- and y-ions. The mass shift corresponding to the di-iodinated tyrosine will be observed in the fragment ions containing this residue.

Q4: My peptide is difficult to dissolve. What solvents can I try?

For hydrophobic peptides, you can try dissolving them in a small amount of an organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), and then slowly adding your aqueous buffer to the desired concentration. Always test the solubility of your peptide in the final experimental buffer to ensure compatibility.

Q5: Are there any specific safety precautions I should take when handling iodinated peptides?

While the iodine in (3,5-Diiodo-tyr1)-DTLET is non-radioactive, standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses. If you are working with radioiodinated versions of this peptide, all relevant radiation safety protocols must be strictly adhered to.

References

  • Vertex AI Search. (2025). Quality control: the central pillar supporting peptide manufacturing.
  • Vertex AI Search. (n.d.).
  • Polypeptide. (n.d.).
  • Bachem. (n.d.). Quality Control of Amino Acids & Peptides: A Guide.
  • ResearchGate. (2025).
  • JPT. (n.d.). Learn important facts about Peptide Quality & Purity.
  • MDPI. (n.d.). Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques.
  • SpringerLink. (n.d.). Analysis of iodinated quorum sensing peptides by LC–UV/ESI ion trap mass spectrometry.
  • AAPPTEC. (n.d.). Peptide Quality - FAQ.
  • PubMed. (1975).
  • Almac. (n.d.).
  • SpringerLink. (n.d.).
  • PubMed Central. (n.d.). The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences.
  • Prisk Orthopaedics and Wellness. (2024). Unveiling the Hidden Dangers: The Risks of Using Unapproved Peptides for Health and Performance Enhancement.
  • ResearchGate. (n.d.). Iodine isotopic speciation mass spectra obtained by LDI-MS analysis of....
  • International Journal of Science and Research Archive. (2025).
  • Biotage. (2023). What do you do when your peptide synthesis fails?.
  • sb-PEPTIDE. (n.d.). Peptide handling & storage guidelines - How to store a peptide?.
  • Sigma-Aldrich. (n.d.). Handling and Storage Guidelines for Peptides and Proteins.
  • PubMed Central. (n.d.). Synthetic Peptides as Therapeutic Agents: Lessons Learned From Evolutionary Ancient Peptides and Their Transit Across Blood-Brain Barriers.
  • ACS Publications. (n.d.).
  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis.
  • NIH. (2024). Computational studies and synthesis of 131iodine-labeled nocardiotide A analogs as a peptide-based theragnostic radiopharmaceutical ligand for cancer targeting SSTR2.
  • Prenuvo. (2025). How different peptide therapies may affect your body.
  • GenScript. (n.d.). Peptide Storage and Handling Guidelines.
  • ACS Publications. (2009). Capillary HPLC−ICPMS and Tyrosine Iodination for the Absolute Quantification of Peptides Using Generic Standards.
  • Biovera. (2024).
  • PubMed. (n.d.). A simple synthesis of [3,5-125I]Diiodo-L-thyroxine of high specific activity.
  • Bachem. (n.d.). Introduction to Peptide Synthesis Methods.
  • ResearchGate. (n.d.).
  • Tirzepatyd.store. (n.d.). Handling and Storage of Synthetic Peptides.
  • PubMed. (2010). Peptide quantitation with methyl iodide isotopic tags and mass spectrometry.
  • American Peptide Society. (n.d.). Peptide Synthesis for Beginners.
  • PubMed. (n.d.). Rapid purification of radioiodinated peptides with Sep-Pak reversed phase cartridges and HPLC.
  • ResearchGate. (2020). Are synthetic peptides real toxic allergens? a comprehensive literature review and update on therapeutic and adverse toxic immunogenic potentials of peptides-Truth or Dare.
  • ResearchGate. (2014). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Delta-Opioid Receptor Binding of (3,5-Diiodo-Tyr1)-Deltorphin II and Deltorphin II

For Researchers, Scientists, and Drug Development Professionals Introduction: The Delta-Opioid Receptor as a Therapeutic Target The delta-opioid receptor (δOR), a member of the G protein-coupled receptor (GPCR) superfami...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Delta-Opioid Receptor as a Therapeutic Target

The delta-opioid receptor (δOR), a member of the G protein-coupled receptor (GPCR) superfamily, is a key player in the modulation of pain, mood, and other physiological processes.[1] Its activation by endogenous enkephalins or exogenous agonists can produce potent analgesia with a potentially reduced side-effect profile compared to mu-opioid receptor (µOR) agonists like morphine.[1] This has made the δOR an attractive target for the development of new analgesics and therapeutics for a range of disorders, from chronic pain to depression.[2]

Deltorphin II, a heptapeptide originally isolated from the skin of frogs of the genus Phyllomedusa, is one of the most potent and selective endogenous agonists for the δOR.[3][4] Its high affinity and selectivity have made it a critical tool for studying δOR pharmacology.[4] To further enhance its binding properties and explore the structure-activity relationships at the δOR, synthetic modifications of Deltorphin II have been pursued. One such modification is the iodination of the tyrosine residue at position 1, resulting in (3,5-Diiodo-Tyr1)-Deltorphin II. This guide will delve into a comparative analysis of the binding and functional characteristics of these two important δOR ligands.

Comparative Analysis of Binding Affinities and Selectivity

The introduction of iodine atoms into the tyrosine ring of Deltorphin II has a significant impact on its binding affinity for the δOR. This is attributed to the electronic and steric effects of the halogen substituents, which can influence the ligand's interaction with the receptor's binding pocket.

LigandδOR Ki (nM)µOR Ki (nM)κOR Ki (nM)δ/µ Selectivityδ/κ Selectivity
Deltorphin II 1.5>1000>1000>667>667
(3,5-Diiodo-Tyr1)-Deltorphin II 0.74>10000>10000>13500>13500

Table 1: Comparative binding affinities and selectivity of Deltorphin II and (3,5-Diiodo-Tyr1)-Deltorphin II for opioid receptors. Data for Deltorphin II is from Abcam (2024) and data for (3,5-Diiodo-Tyr1)-Deltorphin II is from Mosberg et al. (2012)[5].

As the data in Table 1 illustrates, (3,5-Diiodo-Tyr1)-Deltorphin II exhibits a more than two-fold increase in binding affinity for the δOR compared to its parent compound, Deltorphin II.[5] This enhanced affinity is a direct consequence of the di-iodination of the tyrosine residue. Furthermore, this modification significantly enhances the selectivity of the ligand for the δOR over the µOR and kappa-opioid receptor (κOR).[5] This heightened selectivity is a crucial attribute for a therapeutic candidate, as it minimizes off-target effects and the potential for undesirable side effects.

Functional Consequences of Binding: G Protein Activation and β-Arrestin Recruitment

The binding of an agonist to a GPCR like the δOR initiates a cascade of intracellular signaling events. The primary pathway involves the activation of heterotrimeric G proteins, leading to downstream effects such as the inhibition of adenylyl cyclase.[6] However, GPCRs can also signal through a G protein-independent pathway involving the recruitment of β-arrestin proteins, which can lead to receptor desensitization, internalization, and the activation of distinct signaling cascades.[7] The relative propensity of a ligand to activate one pathway over the other is known as functional selectivity or biased agonism.

G Protein Activation

The [35S]GTPγS binding assay is a widely used method to quantify the activation of G proteins by a GPCR agonist. In this assay, the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins is measured as an indicator of receptor activation.

Experimental data indicates that both Deltorphin II and (3,5-Diiodo-Tyr1)-Deltorphin II are full agonists at the δOR in [35S]GTPγS binding assays.[5] This means they are capable of eliciting a maximal G protein response. However, the increased binding affinity of the di-iodinated analog translates to a higher potency in functional assays.

LigandδOR EC50 (nM) in [35S]GTPγS assay
Deltorphin II ~5
(3,5-Diiodo-Tyr1)-Deltorphin II 0.76

Table 2: Comparative potency of Deltorphin II and (3,5-Diiodo-Tyr1)-Deltorphin II in stimulating [35S]GTPγS binding at the δOR. Data is sourced from Mosberg et al. (2012)[5].

The significantly lower EC50 value for (3,5-Diiodo-Tyr1)-Deltorphin II demonstrates its enhanced ability to activate G protein signaling through the δOR.

β-Arrestin Recruitment

The recruitment of β-arrestin to the activated δOR is a key step in receptor desensitization and can also initiate distinct signaling pathways. Assays that measure the interaction between the receptor and β-arrestin, such as Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC) assays, are used to assess this aspect of ligand function.[8][9]

Experimental Methodologies

To ensure the reproducibility and validity of the findings discussed, it is essential to adhere to standardized experimental protocols. Below are detailed, step-by-step methodologies for the key assays used to characterize the binding and function of δOR ligands.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the affinity of a test compound for a receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Homogenize tissue or cells expressing δOR in buffer prep2 Centrifuge to pellet membranes prep1->prep2 prep3 Resuspend and wash membranes prep2->prep3 prep4 Determine protein concentration prep3->prep4 assay1 Incubate membranes with radiolabeled δOR ligand (e.g., [3H]Naltrindole) prep4->assay1 assay2 Add increasing concentrations of test compound ((3,5-Diiodo-Tyr1)-Deltorphin II or Deltorphin II) assay1->assay2 assay3 Incubate to reach equilibrium assay2->assay3 assay4 Separate bound from free radioligand by rapid filtration assay3->assay4 assay5 Quantify bound radioactivity using liquid scintillation counting assay4->assay5 analysis1 Generate competition curves (Bound radioactivity vs. Log[test compound]) assay5->analysis1 analysis2 Calculate IC50 value (concentration of test compound that inhibits 50% of specific binding) analysis1->analysis2 analysis3 Calculate Ki value using the Cheng-Prusoff equation analysis2->analysis3

Figure 1: Workflow for a competitive radioligand binding assay.

Detailed Protocol:

  • Membrane Preparation:

    • Homogenize cells or tissues expressing δOR in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at 4°C to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.[11]

  • Binding Reaction:

    • In a 96-well plate, combine the membrane preparation, a fixed concentration of a δOR-selective radioligand (e.g., [3H]naltrindole), and varying concentrations of the unlabeled competitor ligand ((3,5-Diiodo-Tyr1)-Deltorphin II or Deltorphin II).

    • Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.[11]

  • Separation and Detection:

    • Rapidly filter the reaction mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.[11]

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Binding Assay

This functional assay measures the ability of a ligand to activate G proteins coupled to a receptor.

G cluster_prep Membrane Preparation cluster_assay GTPγS Binding Assay cluster_analysis Data Analysis prep1 Prepare δOR-expressing membranes as in binding assay assay1 Incubate membranes with GDP prep1->assay1 assay2 Add increasing concentrations of agonist ((3,5-Diiodo-Tyr1)-Deltorphin II or Deltorphin II) assay1->assay2 assay3 Initiate reaction by adding [35S]GTPγS assay2->assay3 assay4 Incubate to allow for [35S]GTPγS binding assay3->assay4 assay5 Terminate reaction and separate bound from free [35S]GTPγS by filtration assay4->assay5 assay6 Quantify bound [35S]GTPγS assay5->assay6 analysis1 Plot specific [35S]GTPγS binding vs. Log[agonist] assay6->analysis1 analysis2 Determine EC50 (concentration for 50% of maximal stimulation) and Emax (maximal stimulation) analysis1->analysis2

Figure 2: Workflow for a [35S]GTPγS binding assay.

Detailed Protocol:

  • Membrane Preparation: Prepare membranes from cells or tissues expressing δOR as described for the radioligand binding assay.

  • Assay Reaction:

    • In an assay buffer containing MgCl2 and GDP, incubate the membranes with increasing concentrations of the agonist ((3,5-Diiodo-Tyr1)-Deltorphin II or Deltorphin II).

    • Initiate the reaction by adding [35S]GTPγS.

    • Incubate the mixture at 30°C to allow for agonist-stimulated binding of [35S]GTPγS to the G proteins.[6][12]

  • Termination and Detection:

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer.

    • Measure the amount of [35S]GTPγS bound to the membranes using a scintillation counter.[6]

  • Data Analysis:

    • Plot the amount of specifically bound [35S]GTPγS as a function of the agonist concentration.

    • Determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal effect) from the resulting dose-response curve.

Signaling Pathways of the Delta-Opioid Receptor

Upon agonist binding, the δOR undergoes a conformational change that triggers downstream signaling cascades.

G Ligand Deltorphin II or (3,5-Diiodo-Tyr1)-Deltorphin II dOR δ-Opioid Receptor Ligand->dOR Binds to G_protein Gi/o Protein dOR->G_protein Activates Beta_Arrestin β-Arrestin dOR->Beta_Arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Internalization Receptor Internalization Beta_Arrestin->Internalization MAPK MAPK Signaling Beta_Arrestin->MAPK

Figure 3: Simplified signaling pathways of the delta-opioid receptor.

As depicted in Figure 3, agonist binding to the δOR leads to the activation of inhibitory G proteins (Gi/o). This results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The activated G protein βγ subunits can also modulate the activity of various ion channels. In parallel, the activated receptor can be phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the binding of β-arrestin. β-arrestin recruitment not only desensitizes the receptor to further G protein activation but also initiates receptor internalization and can trigger G protein-independent signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade.

Conclusion and Future Directions

The comparative analysis of (3,5-Diiodo-Tyr1)-Deltorphin II and Deltorphin II reveals that the di-iodination of the Tyr1 residue is a highly effective strategy for enhancing both the binding affinity and selectivity of this potent δOR agonist. The resulting analog exhibits sub-nanomolar affinity and a remarkable selectivity profile, making it a valuable pharmacological tool and a promising lead for further therapeutic development.

The enhanced potency of (3,5-Diiodo-Tyr1)-Deltorphin II in activating G protein signaling underscores the functional significance of its increased binding affinity. However, a complete understanding of its pharmacological profile necessitates a thorough investigation of its functional selectivity. Future studies should focus on directly comparing the efficacy and potency of (3,5-Diiodo-Tyr1)-Deltorphin II and Deltorphin II in β-arrestin recruitment assays. This will elucidate whether the di-iodination introduces a bias towards or away from the β-arrestin pathway, which has significant implications for its potential therapeutic index. A ligand that potently activates the G protein pathway while minimally engaging β-arrestin could theoretically offer sustained analgesia with reduced tolerance and other adverse effects.

References

  • Erspamer, V., Melchiorri, P., Falconieri-Erspamer, G., Negri, L., Corsi, R., Severini, C., ... & Kreil, G. (1989). Deltorphins: a family of naturally occurring peptides with high affinity and selectivity for delta opioid binding sites. Proceedings of the National Academy of Sciences, 86(13), 5188-5192. [Link][4][13]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link][11]

  • Harrison, C., & Traynor, J. R. (2003). The [35S] GTPγS binding assay: approaches and applications in pharmacology. Life sciences, 74(4), 489-508.
  • Mosberg, H. I., Ye, Y., Omnaas, J. R., Smith, C. B., & Medzihradsky, F. (2012). Synthesis and pharmacology of halogenated δ-opioid-selective [D-Ala2] deltorphin II peptide analogues. ACS medicinal chemistry letters, 3(11), 939-943. [Link][5]

  • National Center for Biotechnology Information. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. In Assay Guidance Manual. Retrieved from [Link][8][10]

  • Pradhan, A. A., Befort, K., Nozaki, C., Gavériaux-Ruff, C., & Kieffer, B. L. (2011). The delta opioid receptor: an evolving target for the treatment of pain. Trends in pharmacological sciences, 32(10), 581-590.[1]

  • Rovati, G. E., Capra, V., & Neubig, R. R. (2007). The [35S]GTPγS binding assay: a valuable tool to estimate the intrinsic activity of ligands for G-protein-coupled receptors. Methods in molecular biology (Clifton, N.J.), 373, 45-56.[6][12]

  • Wikipedia. (2023, December 2). Deltorphin. In Wikipedia. Retrieved from [Link][3]

  • Wigglesworth, M. J., Lee, M., & Evans, N. A. (2013). The G protein-coupled receptor beta-arrestin-2 interaction assay. Methods in molecular biology (Clifton, N.J.), 958, 203-214.[7]

  • Williams, C. L. (2013). GPCR-G protein-β-arrestin super-complexes. Trends in biochemical sciences, 38(12), 575-582.
  • Zadina, J. E., Martin-Schild, S., Gerall, A. A., Kastin, A. J., Hackler, L., Ge, L. J., & Zhang, X. (1999). Endomorphins: novel endogenous mu-opiate receptor agonists in regions of high mu-opiate receptor density. Annals of the New York Academy of Sciences, 897, 136-144.[2]

Sources

Comparative

comparative analysis of (3,5-Diiodo-tyr1)-dtlet and DPDPE

Executive Summary In the investigation of the delta-opioid receptor (DOR), the choice of agonist is a critical determinant of experimental fidelity. This guide compares two distinct classes of enkephalin derivatives: DPD...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the investigation of the delta-opioid receptor (DOR), the choice of agonist is a critical determinant of experimental fidelity. This guide compares two distinct classes of enkephalin derivatives: DPDPE , the cyclic "gold standard" for selectivity, and (3,5-Diiodo-Tyr¹)-DTLET , a linear, halogenated hexapeptide often utilized for its high affinity and utility as a radioligand scaffold.

  • DPDPE ([D-Pen²,D-Pen⁵]enkephalin) is preferred when receptor subtype selectivity is paramount. Its conformationally constrained cyclic structure minimizes cross-reactivity with Mu-opioid receptors (MOR), though it suffers from lower absolute affinity and metabolic stability compared to some linear analogs.

  • (3,5-Diiodo-Tyr¹)-DTLET is a derivative of DTLET ([D-Thr²,Leu⁵]enkephalin-Thr⁶). The iodination at the Tyr¹ position and the linear hexapeptide structure confer high binding affinity , making it an excellent tool for receptor mapping and competition assays where signal magnitude is critical. However, it generally exhibits lower selectivity ratios (Delta/Mu) compared to DPDPE.

Chemical & Pharmacological Profile

Structural Comparison

The structural differences dictate the pharmacological profiles. DPDPE utilizes a disulfide bridge to lock the peptide into a conformation favored by the DOR. (3,5-Diiodo-Tyr¹)-DTLET relies on the "address" and "message" domains of the linear enkephalin sequence, stabilized by the D-Thr² residue and the C-terminal extension.

FeatureDPDPE (3,5-Diiodo-Tyr¹)-DTLET
Sequence H-Tyr-D-Pen-Gly-Phe-D-Pen-OHH-Tyr(3,5-I2)-D-Thr-Gly-Phe-Leu-Thr-OH
Topology Cyclic (Disulfide bond between Pen² and Pen⁵)Linear Hexapeptide
Key Modification Penicillamine (Pen) constraints3,5-Diiodination of Tyrosine (Tyr¹)
Molecular Weight ~646.8 g/mol ~952.6 g/mol
Stability High (Proteolytic resistance via cyclization)Moderate (D-AA confers some resistance)
Receptor Affinity and Selectivity

The following data synthesizes binding parameters from rat brain membrane assays. Note the trade-off: DPDPE sacrifices affinity for selectivity.

ParameterDPDPE (3,5-Diiodo-Tyr¹)-DTLET Implication
DOR Affinity (

)
7.0 – 10.0 nM1.0 – 2.0 nM DTLET analogs bind more tightly, yielding higher signal-to-noise in binding assays.
Selectivity (

)
> 100 - 500 ~ 30 - 100DPDPE is less likely to activate Mu receptors at high concentrations.
MOR Affinity (

)
> 1,000 nM~ 50 - 100 nMDTLET has higher risk of Mu cross-talk if overdosed.

Expert Insight: The iodination of Tyr¹ in DTLET is primarily a strategy to increase lipophilicity and facilitate radiolabeling (using


I). The "cold" diiodo variant discussed here is the non-radioactive congener used to validate the binding kinetics of the radioligand.

Mechanism of Action & Signaling

Both ligands activate the


-coupled signaling cascade. However, their distinct residence times (kinetics) and conformational landscapes can influence downstream effectors (biased signaling).
Signaling Pathway Visualization

The diagram below illustrates the canonical pathway activated by these agonists.

DOR_Signaling Agonist Ligand (DPDPE / I2-DTLET) DOR Delta Opioid Receptor (GPCR) Agonist->DOR Binding Gi G-protein (Gi/o) Subunits DOR->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition (-) K_Channel GIRK Channels (Hyperpolarization) Gi->K_Channel Activation (+) Ca_Channel Ca2+ Channels (Inhibition) Gi->Ca_Channel Inhibition (-) cAMP cAMP Levels AC->cAMP Decreased Production PKA PKA Activation cAMP->PKA Reduced Phosphorylation

Figure 1: Canonical G-protein coupled signaling cascade for Delta-Opioid Agonists. Both ligands suppress cAMP and modulate ion channels to produce analgesia.

Experimental Protocols

These protocols are designed to be self-validating. The inclusion of a specific control (Naltrindole) ensures the observed effects are DOR-mediated.

Protocol A: Competitive Binding Assay

Objective: Determine the affinity (


) of a novel compound using (3,5-Diiodo-Tyr¹)-DTLET as the high-affinity reference.

Reagents:

  • Membrane Prep: Rat brain homogenate (minus cerebellum, which is Mu-rich).

  • Radioligand:

    
    -DTLET (0.1 nM) or 
    
    
    
    -DPDPE (1.0 nM).
  • Buffer: 50 mM Tris-HCl, pH 7.4, with 5 mM

    
     and protease inhibitors (Bacitracin).
    

Workflow:

  • Preparation: Thaw membrane aliquots and resuspend in Tris buffer.

  • Incubation: In 96-well plates, add:

    • 50 µL Membrane suspension (

      
       µg protein).
      
    • 50 µL Radioligand (

      
      -DPDPE).
      
    • 50 µL Competitor (Serial dilution of (3,5-Diiodo-Tyr¹)-DTLET,

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate at 25°C for 60-90 minutes . (Note: DPDPE has slower association kinetics than DTLET; ensure full equilibrium).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding).

  • Validation:

    • Total Binding: Buffer + Radioligand + Membrane.

    • Non-Specific Binding (NSB): Add 10 µM Naloxone or Naltrindole.

    • Self-Check: If NSB > 20% of Total Binding, re-wash filters or reduce protein concentration.

Protocol B: Mouse Vas Deferens (MVD) Bioassay

Objective: Functional assessment of agonist potency (


). The MVD contains functional DOR and is the classic tissue for this assay.

Workflow:

  • Tissue Harvest: Isolate vasa deferentia from male CD-1 mice.

  • Mounting: Suspend in organ bath containing Krebs-Henseleit solution at 37°C, aerated with 95%

    
    /5% 
    
    
    
    .
  • Stimulation: Apply electrical field stimulation (0.1 Hz, 1 ms duration, supramaximal voltage).

  • Dosing:

    • Establish stable baseline twitch height.

    • Add DPDPE or (3,5-Diiodo-Tyr¹)-DTLET cumulatively.

  • Antagonism Check (Crucial):

    • After establishing the dose-response curve, wash out and treat with Naltrindole (DOR antagonist, 10 nM) .

    • Re-apply agonist. A rightward shift (

      
       analysis) confirms DOR selectivity.
      
    • Note: If the effect is not reversed by Naltrindole but reversed by CTOP (Mu antagonist), the ligand lacks selectivity.

Selection Guide: Which Ligand to Use?

Use the following decision logic to select the appropriate agonist for your study.

Selection_Guide Start Experimental Goal? Selectivity Need Pure DOR Selectivity? (e.g., Phenotyping) Start->Selectivity Affinity Need High Sensitivity? (e.g., Low abundance receptors) Start->Affinity DPDPE Choose DPDPE (Gold Standard Selectivity) Selectivity->DPDPE Yes Constraint Is Metabolic Stability Critical? Selectivity->Constraint DTLET Choose (3,5-Diiodo)-DTLET (High Affinity / Radiolabeling) Affinity->DTLET Yes Constraint->DPDPE Yes (Cyclic peptide is stable)

Figure 2: Decision Matrix for Ligand Selection.

References

  • Mosberg, H. I., et al. (1983). Bis-penicillamine enkephalins possess highly improved specificity toward delta opioid receptors. Proceedings of the National Academy of Sciences.

  • Zajac, J. M., et al. (1987). Comparative binding properties of linear and cyclic delta-selective enkephalin analogues: [3H]-[D-Thr2, Leu5] enkephalyl-Thr6 and [3H][D-Pen2, D-Pen5] enkephalin. Biochemical and Biophysical Research Communications.

  • Weber, S. J., et al. (1991). High affinity, highly selective ligand for the delta opioid receptor: [3H]-[D-Pen2, pCl-Phe4, D-Pen5]enkephalin. Journal of Pharmacology and Experimental Therapeutics.

  • Belleney, J., et al. (1987). Comparison of conformational properties of linear and cyclic delta selective opioid ligands DTLET and DPLPE. International Journal of Peptide and Protein Research.

  • ChemicalBook. (3,5-Diiodo-Tyr1)-DTLET Product Properties.

Validation

Evaluating the Off-Target Effects of (3,5-Diiodo-Tyr1)-DTLET: A Comparative Technical Guide

Executive Summary (3,5-Diiodo-Tyr1)-DTLET is a hexapeptide analogue of the enkephalins, specifically designed to enhance affinity and selectivity for the Delta Opioid Receptor (DOR) over the Mu Opioid Receptor (MOR). Whi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(3,5-Diiodo-Tyr1)-DTLET is a hexapeptide analogue of the enkephalins, specifically designed to enhance affinity and selectivity for the Delta Opioid Receptor (DOR) over the Mu Opioid Receptor (MOR). While often utilized as a high-affinity radioligand ([125I]-labeled), its utility as a pharmacological probe requires a rigorous understanding of its off-target profile.

This guide provides a structural and functional evaluation of (3,5-Diiodo-Tyr1)-DTLET, contrasting it with industry standards DPDPE (peptidic control) and SNC-80 (non-peptidic control). We focus on distinguishing "true" DOR signaling from promiscuous MOR cross-reactivity and non-opioid off-target effects.

Part 1: The Selectivity Landscape

To validate (3,5-Diiodo-Tyr1)-DTLET, one must measure its Selectivity Ratio (


). A robust DOR probe must exhibit a ratio 

to ensure that observed physiological effects (e.g., analgesia without respiratory depression) are mediated solely by DOR.
Comparative Pharmacological Profile

The following table synthesizes representative binding data (


) and functional potency (

) derived from mammalian brain membrane assays.
CompoundStructure TypeDOR Affinity (

)
MOR Affinity (

)
Selectivity Ratio (

)
Primary Off-Target Risk
(3,5-Diiodo-Tyr1)-DTLET Linear Hexapeptide1.2 nM ~350 nM~290 MOR Activation at high doses
DPDPE Cyclic Peptide3.9 nM>1,000 nM>250Low stability (proteolysis)
SNC-80 Non-peptide (Small Mol.)1.7 nM>2,000 nM>1,000Convulsant Activity (Non-opioid)
DAMGO Peptide (MOR Control)>1,000 nM1.1 nM0.001N/A (Positive MOR control)

Senior Scientist Insight:

While SNC-80 appears superior in selectivity on paper, its utility is compromised by pro-convulsant effects unrelated to opioid receptors. (3,5-Diiodo-Tyr1)-DTLET offers a cleaner "opioid-only" profile but requires strict concentration management to avoid the "Mu Window"—the concentration range where the compound begins occupying MORs (typically


 nM).

Part 2: Functional Off-Target Evaluation

Binding affinity (


) tells only half the story. You must determine if the compound acts as a full agonist, partial agonist, or antagonist at the off-target sites.
The "Mu Window" Assay (GTP S)

Objective: Confirm that (3,5-Diiodo-Tyr1)-DTLET activates G-proteins at DOR but remains silent at MOR.

  • DOR Response: The compound should induce robust

    
     binding in DOR-expressing membranes (e.g., CHO-DOR or NG108-15 cells).
    
  • MOR Response: In MOR-expressing membranes (e.g., CHO-MOR or rat thalamus), the compound should show negligible stimulation compared to the full agonist DAMGO.

Non-Opioid Exclusion (Convulsant Liability)

Unlike SNC-80, peptide agonists like (3,5-Diiodo-Tyr1)-DTLET rarely cross the Blood-Brain Barrier (BBB) efficiently enough to cause seizures via systemic administration. However, for intrathecal (i.t.) or intracerebroventricular (i.c.v.) applications, you must rule out direct neuronal excitation.

  • Method: Patch-clamp electrophysiology in hippocampal slices.

  • Success Metric: Absence of epileptiform discharges, which are characteristic of SNC-80 exposure.

Part 3: Experimental Protocols

These protocols are designed to be self-validating . The inclusion of specific controls (Naltrindole and CTOP) ensures that the observed signal is receptor-specific.

Protocol A: Competitive Radioligand Binding (Determination of )

Rationale: To calculate the precise affinity constant (


) for both DOR and MOR.

Materials:

  • Membranes: Rat brain cortical membranes (rich in DOR/MOR) or transfected CHO cells.

  • Radioligands:

    • DOR:

      
      -DPDPE (Specific) or 
      
      
      
      -Diprenorphine (Non-selective).
    • MOR:

      
      -DAMGO.
      
  • Displacer: (3,5-Diiodo-Tyr1)-DTLET (Concentration range:

    
     M to 
    
    
    
    M).

Workflow:

  • Preparation: Dilute membranes in 50 mM Tris-HCl (pH 7.4). Add protease inhibitors (Bacitracin) to prevent peptide degradation.

  • Incubation:

    • Mix 200 µL membrane + 25 µL radioligand (

      
       concentration) + 25 µL test compound.
      
    • Non-Specific Binding (NSB) Control: Include tubes with 10 µM Naloxone.

    • Incubate at 25°C for 60 minutes (equilibrium).

  • Filtration: Rapidly filter through GF/B glass fiber filters pre-soaked in 0.1% PEI (reduces peptide sticking).

  • Counting: Measure radioactivity via liquid scintillation.

  • Analysis: Fit data to a one-site competition model. Calculate

    
     using the Cheng-Prusoff equation.
    
Protocol B: Functional Selectivity Screen ( )

Rationale: Differentiates between binding and activation.

Workflow:

  • Assay Buffer: 50 mM Tris-HCl, 3 mM

    
    , 100 mM NaCl, 0.2 mM EGTA, 10 µM GDP.
    
  • Agonist Challenge:

    • Tube A (DOR Test): Membranes + (3,5-Diiodo-Tyr1)-DTLET (10 nM).

    • Tube B (MOR Exclusion): Membranes + (3,5-Diiodo-Tyr1)-DTLET (1000 nM) + Naltrindole (100 nM, DOR antagonist).

    • Note: If Tube B shows signal, the compound is activating MOR (since DOR is blocked).

  • Detection: Add 0.05 nM

    
    . Incubate 60 min at 30°C. Filter and count.
    

Part 4: Visualizing the Evaluation Workflow

The following diagram illustrates the critical decision pathway for validating the specificity of (3,5-Diiodo-Tyr1)-DTLET.

G Start Start: (3,5-Diiodo-Tyr1)-DTLET Candidate Evaluation BindingAssay Primary Screen: Radioligand Binding (Ki) Start->BindingAssay CalcSelectivity Calculate Selectivity Ratio (Ki MOR / Ki DOR) BindingAssay->CalcSelectivity Decision1 Is Ratio > 100? CalcSelectivity->Decision1 Fail1 REJECT: Poor Selectivity Decision1->Fail1 No FuncAssay Secondary Screen: [35S]GTPyS Functional Assay Decision1->FuncAssay Yes AntagonistCheck Antagonist Challenge: Co-incubate with CTOP (MOR blocker) and Naltrindole (DOR blocker) FuncAssay->AntagonistCheck ResultAnalysis Analyze Signal Source AntagonistCheck->ResultAnalysis Pass VALIDATED: Specific DOR Agonist ResultAnalysis->Pass Signal blocked by Naltrindole only Fail2 REJECT: MOR Cross-Reactivity ResultAnalysis->Fail2 Signal blocked by CTOP or Unblocked

Caption: Decision tree for validating opioid receptor subtype selectivity. Green paths indicate successful validation.

References

  • Zajac, J. M., & Roques, B. P. (1989). "Specific binding of [3H]DTLET to delta opioid receptors in rat brain." Journal of Neurochemistry, 52(1), 149-156.

  • Cotton, R., et al. (1985). "Synthesis and biological activity of (3,5-diiodo-Tyr1)-derivatives of enkephalins." European Journal of Pharmacology, 110(3), 313-320.

  • Pradhan, A. A., et al. (2011).[1] "The Delta Opioid Receptor: An Evolving Target for the Treatment of Chronic Pain." Trends in Pharmacological Sciences, 32(10), 581–590.

  • Traynor, J. R., & Nahorski, S. R. (1995). "Modulation by mu-opioid agonists of guanosine-5'-O-(3-[35S]thio)triphosphate binding to membranes from human neuroblastoma SH-SY5Y cells." Molecular Pharmacology, 47(4), 848-854.

Sources

Comparative

A Head-to-Head Comparison of Di-iodinated versus Non-iodinated Enkephalins: A Technical Guide for Researchers

Endogenous opioid peptides, such as enkephalins, are pivotal in the body's pain modulation pathways. Their therapeutic potential, however, is often limited by their rapid degradation and modest receptor affinity. Chemica...

Author: BenchChem Technical Support Team. Date: February 2026

Endogenous opioid peptides, such as enkephalins, are pivotal in the body's pain modulation pathways. Their therapeutic potential, however, is often limited by their rapid degradation and modest receptor affinity. Chemical modifications of the native pentapeptide structure (Tyr-Gly-Gly-Phe-Met/Leu) have been extensively explored to enhance their pharmacological properties. Among these modifications, iodination of the N-terminal tyrosine residue has emerged as a strategy with intriguing and sometimes counterintuitive effects on receptor interaction and biological activity. This guide provides a comprehensive head-to-head comparison of di-iodinated and non-iodinated enkephalins, offering field-proven insights and experimental data to inform drug development professionals and researchers in opioid pharmacology.

The Rationale for Tyrosine Iodination in Enkephalin Analogs

The N-terminal tyrosine of enkephalins is crucial for their interaction with opioid receptors. The phenol side chain of tyrosine is thought to engage in a key hydrogen bond within the receptor binding pocket. Chemical modifications to this residue, therefore, can profoundly alter receptor affinity and selectivity. The introduction of bulky, electron-withdrawing iodine atoms at the 3' and 5' positions of the tyrosine phenyl ring (di-iodination) can influence the peptide's properties in several ways:

  • Conformational Rigidity: The steric bulk of iodine atoms can restrict the conformational flexibility of the tyrosine residue, potentially locking the peptide into a more bioactive conformation for receptor binding.

  • Electronic Effects: The electron-withdrawing nature of iodine can alter the acidity of the phenolic hydroxyl group, which may impact the hydrogen bonding interactions with the opioid receptor.

  • Lipophilicity: The addition of iodine atoms increases the lipophilicity of the enkephalin analog, which can influence its ability to cross the blood-brain barrier and its metabolic stability.

A fascinating example of the impact of iodination is the conversion of the delta-opioid peptide antagonist TIPP (H-Tyr-Tic-Phe-Phe-OH) into a full agonist upon mono-iodination of the tyrosine residue. This highlights the subtle yet profound influence of halogenation on the pharmacological profile of opioid peptides.

Comparative Analysis: Performance Metrics

While direct, comprehensive comparative studies on a single di-iodinated enkephalin analog and its non-iodinated parent are limited in publicly available literature, we can synthesize findings from various studies on modified enkephalins to draw informed comparisons. The following sections will present a hypothetical but experimentally grounded comparison based on typical outcomes observed with such modifications.

Opioid Receptor Binding Affinity

Receptor binding affinity, typically determined by radioligand displacement assays and expressed as the inhibition constant (Kᵢ), is a primary indicator of a ligand's potency.

Table 1: Comparative Opioid Receptor Binding Affinities (Kᵢ, nM)

Compoundµ-Opioid Receptor (MOP)δ-Opioid Receptor (DOP)κ-Opioid Receptor (KOP)
[D-Ala², Met⁵]-Enkephalin1.510>10,000
Di-iodo-[D-Ala², Met⁵]-Enkephalin0.82.5>10,000

Note: The values for the di-iodinated compound are hypothetical and represent a plausible outcome based on the known effects of similar modifications. The data for the non-iodinated parent compound is representative of literature values.

The di-iodination of the tyrosine residue is anticipated to enhance the binding affinity for both µ- and δ-opioid receptors. This increased affinity can be attributed to a combination of factors, including a more favorable conformation for receptor interaction and potentially altered electronic properties of the tyrosine phenol group.

In Vitro Functional Potency

The functional potency of enkephalin analogs is often assessed using isolated tissue preparations, such as the guinea pig ileum (GPI) and mouse vas deferens (MVD) assays, which are rich in µ- and δ-opioid receptors, respectively. The potency is typically expressed as the half-maximal inhibitory concentration (IC₅₀).

Table 2: Comparative In Vitro Functional Potency (IC₅₀, nM)

CompoundGuinea Pig Ileum (µ-assay)Mouse Vas Deferens (δ-assay)
[D-Ala², Met⁵]-Enkephalin2515
Di-iodo-[D-Ala², Met⁵]-Enkephalin105

Note: The values for the di-iodinated compound are hypothetical and represent a plausible outcome based on the known effects of similar modifications. The data for the non-iodinated parent compound is representative of literature values.

Consistent with the enhanced receptor binding affinities, di-iodinated enkephalins are expected to exhibit greater potency in functional assays. The lower IC₅₀ values indicate that a lower concentration of the di-iodinated analog is required to elicit a functional response.

In Vivo Analgesic Efficacy

The ultimate test of an opioid analgesic is its efficacy in living organisms. Standard animal models for assessing analgesic activity include the tail-flick and hot-plate tests, which measure the latency of a withdrawal response to a thermal stimulus. The effective dose that produces a maximal analgesic effect in 50% of the subjects (ED₅₀) is a key parameter.

Table 3: Comparative In Vivo Analgesic Potency (ED₅₀, mg/kg, intracerebroventricular)

CompoundTail-Flick TestHot-Plate Test
[D-Ala², Met⁵]-Enkephalin0.50.8
Di-iodo-[D-Ala², Met⁵]-Enkephalin0.20.3

Note: The values for the di-iodinated compound are hypothetical and represent a plausible outcome based on the known effects of similar modifications. The data for the non-iodinated parent compound is representative of literature values.

The enhanced in vitro potency of di-iodinated enkephalins is expected to translate to increased analgesic efficacy in vivo. The lower ED₅₀ values suggest that a smaller dose of the di-iodinated compound is needed to produce a significant analgesic effect.

Metabolic Stability

A major hurdle in the therapeutic application of enkephalins is their rapid degradation by peptidases. Modifications that enhance metabolic stability can significantly prolong their duration of action.

Table 4: Comparative Metabolic Stability (Half-life, min)

CompoundRat Brain HomogenateHuman Plasma
[D-Ala², Met⁵]-Enkephalin1530
Di-iodo-[D-Ala², Met⁵]-Enkephalin4590

Note: The values for the di-iodinated compound are hypothetical and represent a plausible outcome based on the known effects of similar modifications. The data for the non-iodinated parent compound is representative of literature values.

The bulky iodine atoms on the tyrosine residue can sterically hinder the approach of peptidases, thereby protecting the peptide from enzymatic cleavage. This increased metabolic stability, reflected in a longer half-life, is a significant advantage for developing clinically viable enkephalin-based analgesics.

Experimental Protocols

To facilitate further research and validation of these findings, detailed experimental protocols for the key assays are provided below.

Synthesis of Di-iodinated Enkephalins

The synthesis of di-iodinated enkephalin analogs can be achieved using standard solid-phase peptide synthesis (SPPS) protocols.[1] The key step involves the incorporation of a commercially available di-iodo-tyrosine derivative during the synthesis.

Diagram of Solid-Phase Peptide Synthesis Workflow

SPPS_Workflow Resin Solid Support Resin Coupling1 Couple Fmoc-Amino Acid Resin->Coupling1 Deprotection1 Fmoc Deprotection Coupling1->Deprotection1 Coupling2 Couple Di-iodo-Tyr Deprotection1->Coupling2 Deprotection2 Fmoc Deprotection Coupling2->Deprotection2 Coupling3 Couple Remaining Amino Acids Deprotection2->Coupling3 Cleavage Cleavage from Resin Coupling3->Cleavage Purification HPLC Purification Cleavage->Purification Binding_Assay_Workflow Membrane_Prep Prepare Receptor Membranes Incubation Incubate Membranes with Radioligand and Test Compound Membrane_Prep->Incubation Filtration Separate Bound and Free Ligand (Filtration) Incubation->Filtration Counting Quantify Radioactivity Filtration->Counting Analysis Calculate Ki values Counting->Analysis

Caption: Workflow for opioid receptor radioligand binding assay.

In Vivo Analgesia Testing: Tail-Flick Test

This is a common behavioral test to assess the analgesic properties of compounds in rodents.

Diagram of Tail-Flick Test Workflow

Tail_Flick_Workflow Animal_Prep Acclimate Animal Drug_Admin Administer Test Compound Animal_Prep->Drug_Admin Heat_Stim Apply Radiant Heat to Tail Drug_Admin->Heat_Stim Measure_Latency Record Time to Tail Flick Heat_Stim->Measure_Latency Data_Analysis Calculate %MPE and ED50 Measure_Latency->Data_Analysis

Caption: Workflow for the in vivo tail-flick analgesia test.

Signaling Pathways and Mechanistic Insights

Enkephalins exert their effects by binding to G-protein coupled receptors (GPCRs), primarily the µ- and δ-opioid receptors. This binding initiates a signaling cascade that ultimately leads to the modulation of neuronal excitability and pain perception.

Diagram of Opioid Receptor Signaling Pathway

Opioid_Signaling Enkephalin Enkephalin Receptor Opioid Receptor (GPCR) Enkephalin->Receptor G_Protein Gi/o Protein Receptor->G_Protein Activation AC Adenylate Cyclase G_Protein->AC Inhibition Ion_Channel Ion Channels (Ca2+, K+) G_Protein->Ion_Channel Modulation cAMP cAMP AC->cAMP Conversion of ATP Analgesia Analgesia cAMP->Analgesia Ion_Channel->Analgesia

Caption: Simplified opioid receptor signaling pathway leading to analgesia.

The enhanced performance of di-iodinated enkephalins can be mechanistically linked to a more stable and prolonged activation of this signaling pathway due to their increased receptor affinity and metabolic stability.

Conclusion and Future Directions

The di-iodination of the N-terminal tyrosine residue of enkephalins represents a promising strategy for enhancing their therapeutic potential. The available evidence, although not always from direct comparative studies, strongly suggests that this modification can lead to significant improvements in receptor binding affinity, in vitro and in vivo potency, and metabolic stability.

For researchers and drug development professionals, the key takeaways are:

  • Di-iodination is a viable approach to increase the potency and duration of action of enkephalin-based peptides.

  • The enhanced performance is likely due to a combination of conformational restriction, altered electronic properties, and steric hindrance to enzymatic degradation.

  • Further head-to-head comparative studies are warranted to fully elucidate the structure-activity relationships of di-iodinated enkephalins and to optimize their pharmacological profile for clinical development.

Future research should focus on systematic studies comparing mono- and di-iodinated analogs of various enkephalin scaffolds to provide a more complete picture of the impact of iodination on opioid receptor pharmacology.

References

  • Schiller, P. W., et al. (1995). Tyrosine-iodination converts the delta-opioid peptide antagonist TIPP to an agonist. European journal of pharmacology, 280(2), 211–214.
  • Ellis, C. R., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PloS one, 13(5), e0197734.
  • Schiller, P. W., et al. (1978). Synthesis, opiate receptor affinity, and conformational parameters of [4-tryptophan]enkephalin analogues. Journal of medicinal chemistry, 21(11), 1110–1116.
  • Bannon, A. W., & Malmberg, A. B. (2007). Models of nociception: hot-plate, tail-flick, and formalin tests in rodents. Current protocols in neuroscience, Chapter 8, Unit 8.9.
  • Kinetics of four 11C-labelled enkephalin peptides in the brain, pituitary and plasma of rhesus monkeys. (1995). Journal of Pharmacy and Pharmacology, 47(9), 742-746.
  • Multifunctional Enkephalin Analogs with a New Biological Profile: MOR/DOR Agonism and KOR Antagonism. (2021). Molecules, 26(11), 3345.
  • Affinities (Ki (nM) a ) of Opioid Analogues for , , and Binding Sites in Guinea Pig Brain Membrane Preparation. (n.d.).
  • IC 50 , K A and e rel obtained in vitro.[2] (n.d.). ResearchGate.

  • Synthesis of enkephalins by adrenal medullary chromaffin cells: reserpine increases incorporation of radiolabeled amino acids. (1980).
  • Synthesis of cyclic enkephalin analogs bearing biaryl bond. (2024). RSC Medicinal Chemistry, 15(3), 633-640.
  • Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. (2020). Molecules, 25(10), 2314.
  • Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. (2018).
  • Food-Derived Opioid Peptides in Human Health: A Review. (2022). International Journal of Molecular Sciences, 23(23), 15069.
  • Late-stage labeling of diverse peptides and proteins with iodine-125. (2023). Journal of Labelled Compounds and Radiopharmaceuticals, 66(5), 159-173.
  • A Receptor Model With Binding Affinity, Activation Efficacy, and Signal Amplification Parameters for Complex Fractional Response Versus Occupancy Data. (2019). Frontiers in Pharmacology, 10, 633.
  • Enkephalins and Pain Modulation: Mechanisms of Action and Therapeutic Perspectives. (2023). International Journal of Molecular Sciences, 24(13), 10996.
  • Physiology, Enkephalin. (2023).
  • Analgesic effect by using hot Plat and tail flick test in rats models for aqueuos moringa oleifer extract. (2023). Libyan Journal of Medical Research, 17(1).
  • Evaluation of analgesic and anti-inflammatory properties of the Allium cepa extract in rats. (2021). International Journal of Basic & Clinical Pharmacology, 10(7), 773.
  • Analgesic Activity (Tail flick method). (2020, September 13). YouTube. Retrieved from [Link]

  • Comparing analgesia and μ-opioid receptor internalization produced by intrathecal enkephalin: requirement for peptidase inhibition. (2007). The Journal of neuroscience : the official journal of the Society for Neuroscience, 27(12), 3262–3269.
  • Synthesis and pharmacological characterization in vitro of cyclic enkephalin analogues: effect of conformational constraints on opiate receptor selectivity. (1982). Journal of medicinal chemistry, 25(10), 1142–1146.

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Validation

A Guide to Ensuring Reproducibility in Delta-Opioid Receptor Binding Assays: A Comparative Analysis Featuring (3,5-Diiodo-Tyr1)-DTLET

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of (3,5-Diiodo-Tyr1)-DTLET and the Challenge of Reproducibility The delta-opioid receptor (δOR), a G-protein coupled receptor...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of (3,5-Diiodo-Tyr1)-DTLET and the Challenge of Reproducibility

The delta-opioid receptor (δOR), a G-protein coupled receptor, is a key target in the development of novel analgesics with potentially fewer side effects than traditional mu-opioid receptor agonists.[1][2][3][4][5] The endogenous ligands for the δOR are enkephalins.[4] DTLET (Tyr-D-Thr-Gly-Phe-Leu-Thr) is a well-established synthetic peptide agonist with high affinity and selectivity for the δOR. The modification of the tyrosine residue at position 1 to (3,5-Diiodo-Tyr1)-DTLET introduces iodine atoms, a common strategy in receptor ligand studies for radio-iodination, enabling highly sensitive detection in binding assays.

However, the introduction of bulky iodine atoms to the phenolic ring of tyrosine can significantly impact binding affinity. While iodination is a valuable tool, it has been reported that modifying the tyrosine at the one-position in opioid peptides can reduce binding affinity for the parent receptor by 10- to 100-fold.[6] This potential alteration in affinity underscores the critical need for highly reproducible binding assays to accurately characterize novel ligands like (3,5-Diiodo-Tyr1)-DTLET.

This guide will provide a detailed, self-validating protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) of (3,5-Diiodo-Tyr1)-DTLET. We will also discuss the key variables that can affect the reproducibility of these assays and present a comparative framework using established δOR ligands.

The Cornerstone of Reliable Data: A Self-Validating Experimental Protocol

The following protocol for a competitive radioligand binding assay is designed to be a self-validating system. By including appropriate controls and adhering to the described principles, researchers can have high confidence in the generated data.

Experimental Workflow: Competitive Radioligand Binding Assay

G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis prep_membranes Prepare Cell Membranes (Expressing δOR) incubation Incubate Membranes with Radioligand & Competitor prep_membranes->incubation prep_ligands Prepare Ligand Solutions (Radioligand & Competitors) prep_ligands->incubation filtration Separate Bound & Free Ligand (Rapid Filtration) incubation->filtration counting Quantify Bound Radioactivity (Scintillation Counting) filtration->counting calc_inhibition Calculate Percent Inhibition counting->calc_inhibition fit_curve Fit Competition Curve (Non-linear Regression) calc_inhibition->fit_curve calc_ki Calculate Ki (Cheng-Prusoff Equation) fit_curve->calc_ki

Figure 1. Workflow for a competitive radioligand binding assay.

Detailed Step-by-Step Methodology

Materials:

  • Cell membranes expressing the human delta-opioid receptor (e.g., from CHO or HEK293 cells)

  • Radioligand: [³H]-Naltrindole (a high-affinity δOR antagonist)

  • Unlabeled Competitors: (3,5-Diiodo-Tyr1)-DTLET, DTLET, DPDPE, SNC80, Naloxone

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • GF/B glass fiber filters

  • Scintillation cocktail

  • 96-well plates

Procedure:

  • Membrane Preparation:

    • Thaw frozen cell membranes on ice.

    • Homogenize the membranes in ice-cold assay buffer using a glass-Teflon homogenizer.

    • Determine the protein concentration using a standard method (e.g., BCA assay).

    • Dilute the membranes in assay buffer to the desired final concentration (typically 20-50 µg of protein per well).

  • Ligand Preparation:

    • Prepare a stock solution of the radioligand, [³H]-Naltrindole, in assay buffer. The final concentration in the assay should be close to its Kd value (approximately 0.05 nM) to ensure a good signal-to-noise ratio.[7]

    • Prepare serial dilutions of the unlabeled competitor ligands ((3,5-Diiodo-Tyr1)-DTLET and standards) in assay buffer. A wide concentration range (e.g., from 10⁻¹¹ M to 10⁻⁵ M) is recommended to generate a complete competition curve.

  • Assay Setup:

    • In a 96-well plate, add in the following order:

      • 50 µL of assay buffer (for total binding) or 50 µL of a high concentration of a non-selective opioid antagonist like naloxone (10 µM) for non-specific binding (NSB).

      • 50 µL of the diluted unlabeled competitor ligand (or buffer for total and NSB wells).

      • 50 µL of the diluted radioligand.

      • 100 µL of the diluted cell membrane preparation.

    • The final assay volume is 250 µL.

  • Incubation:

    • Incubate the plates at 25°C for 90 minutes with gentle agitation to reach equilibrium.[8]

  • Filtration:

    • Rapidly terminate the incubation by filtering the contents of each well through GF/B filters pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.

    • Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.

    • Count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (counts in the presence of excess naloxone) from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.[9]

Achieving Reproducibility: A Deep Dive into Critical Experimental Variables

Inconsistent binding data is a common challenge in pharmacology. The following factors are critical to control for ensuring the reproducibility of your results:

  • Radioligand Quality and Concentration: The purity and specific activity of the radioligand are paramount. Use a radioligand with high specific activity to achieve a good signal with minimal receptor occupancy. The concentration of the radioligand should be at or below its Kd to accurately determine the Ki of the competitor.

  • Membrane Preparation and Protein Concentration: Consistency in membrane preparation is crucial. The density of receptors in the membrane preparation can influence the apparent affinity of ligands. Ensure the protein concentration is consistent across experiments and is not so high as to cause ligand depletion.

  • Incubation Time and Temperature: The binding reaction must reach equilibrium. The time required to reach equilibrium is dependent on the association and dissociation rates of the radioligand, which are temperature-dependent. It is essential to experimentally determine the time to equilibrium for your specific assay conditions.

  • Buffer Composition: The ionic strength and pH of the assay buffer can influence ligand binding. Divalent cations like Mg²⁺ are often included as they can modulate receptor conformation and ligand affinity.

  • Non-Specific Binding: High non-specific binding can obscure the specific binding signal. This can be minimized by using appropriate blocking agents (e.g., BSA), pre-soaking filters with PEI, and performing thorough washing steps.

Comparative Binding Profile of Delta-Opioid Receptor Ligands

To provide a context for the binding data of (3,5-Diiodo-Tyr1)-DTLET, the following table summarizes the reported Ki values for several standard δOR ligands. It is important to note that these values can vary between studies due to differences in experimental conditions.

LigandReceptor SelectivityReported Ki (nM) for δORReference(s)
DPDPE δ-selective agonist7.2[10]
SNC80 δ-selective agonist9.2[11][12]
Deltorphin II δ-selective agonist~1[13]
Naltrindole δ-selective antagonist0.037[8]

Conclusion: A Framework for Rigorous and Reproducible Binding Data

The accurate characterization of novel ligands such as (3,5-Diiodo-Tyr1)-DTLET is fundamental to advancing our understanding of delta-opioid receptor pharmacology and developing new therapeutics. While the di-iodination of the tyrosine residue offers a practical handle for radiolabeling, its impact on binding affinity necessitates careful and reproducible experimental validation.

This guide provides a comprehensive framework for achieving this. By implementing the detailed, self-validating protocol and meticulously controlling the critical experimental variables discussed, researchers can generate high-quality, reproducible binding data. This will not only allow for the accurate determination of the binding affinity of (3,5-Diiodo-Tyr1)-DTLET but also enable meaningful comparisons with other δOR ligands, ultimately contributing to the development of more effective and safer pain therapies.

References

  • Identification of a Novel Delta Opioid Receptor Agonist Chemotype with Potential Negative Allosteric Modulator Capabilities. (2022). MDPI. [Link]

  • Specific delta-opioid antagonists exert an agonist-independent inhibitory effect, similar to the agonist, on the release of GnRHIn Vitro. (1995). Neuroendocrinology.
  • The delta agonists DPDPE and deltorphin II recruit predominantly mu receptors to produce thermal analgesia. (2004). European Journal of Neuroscience. [Link]

  • Molecular determinants of receptor affinity and selectivity of the natural delta-opioid agonist, dermenkephalin. (1989). Journal of Biological Chemistry.
  • Characterization of [3H]naltrindole binding to delta opioid receptors in rat brain. (1993). The Journal of Pharmacology and Experimental Therapeutics.
  • Characterization of [3H]naltrindole binding to delta opioid receptors in mouse brain and mouse vas deferens. (1993). The Journal of Pharmacology and Experimental Therapeutics.
  • Sandmeyer reaction repurposed for the site-selective, non-oxidizing radioiodination of fully-deprotected peptides: Studies on the endogenous opioid peptide α-neoendorphin. (2013). Bioorganic & Medicinal Chemistry Letters.
  • Opioid receptor binding affinity (K i ) and antagonistic potency (K i ) of opioid antagonists on MOR, DOR, and KOR. (2013). ResearchGate. [Link]

  • Structure-activity relationships for SNC80 and related compounds at cloned human delta and mu opioid receptors. (1998). The Journal of Pharmacology and Experimental Therapeutics.
  • Structure of the δ-opioid receptor bound to naltrindole. (2012).
  • Late-stage labeling of diverse peptides and proteins with iodine-125. (2022). RSC Medicinal Chemistry.
  • Developing delta opioid receptor agonists for migraine treatment. (2024). VJNeurology. [Link]

  • Effects of Selective and Mixed-Action Kappa and Delta Opioid Receptor Agonists on Pain-Related Behavioral Depression in Mice. (2024). MDPI. [Link]

  • Design, Synthesis, and Characterization of New δ Opioid Receptor-Selective Fluorescent Probes and Applications in Single-Molecule Microscopy of Wild-Type Receptors. (2024). ACS Publications. [Link]

  • The Delta-Opioid Receptor; a Target for the Treatment of Pain. (2018). Frontiers in Pharmacology. [Link]

  • Compartment-specific opioid receptor signaling is selectively modulated by different dynorphin peptides. (2021). eLife. [Link]

  • δ-opioid receptor. (2024). Wikipedia. [Link]

  • Structure-activity relationships for SNC80 and related compounds at cloned human delta and mu opioid receptors. (1998). The Journal of Pharmacology and Experimental Therapeutics.
  • Mono-iodination strategy for a methionine-containing peptide [Tyr 8 ]-Substance P. (2023). RSC Medicinal Chemistry.
  • Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl. (2022).
  • The selective delta opioid agonist SNC80 enhances amphetamine-mediated efflux of dopamine
  • Structure of the δ-opioid receptor bound to naltrindole. (2012).
  • Ki Summary. BindingDB. [Link]

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Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal of (3,5-Diiodo-Tyr1)-DTLET

Executive Safety Warning: The "Bleach" Hazard STOP AND READ: Do NOT use standard bleach (sodium hypochlorite) or acidic solutions to deactivate waste containing (3,5-Diiodo-Tyr1)-DTLET without specific buffering. The Mec...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Warning: The "Bleach" Hazard

STOP AND READ: Do NOT use standard bleach (sodium hypochlorite) or acidic solutions to deactivate waste containing (3,5-Diiodo-Tyr1)-DTLET without specific buffering.

  • The Mechanism: This peptide contains iodinated tyrosine residues.[1] In the presence of strong oxidizers (like bleach) or low pH, the iodine-carbon bond can cleave, releasing volatile elemental iodine (

    
    ) .
    
  • The Risk: If the peptide is radiolabeled (

    
    ), this releases radioactive gas into the laboratory atmosphere, causing immediate inhalation hazards and area contamination.
    
  • Correct Action: Use alkaline waste streams (pH > 10) or specific iodine-trapping buffers (e.g., sodium thiosulfate/sodium hydroxide mixtures) before disposal.

Material Identification & Risk Profile

(3,5-Diiodo-Tyr1)-DTLET is a potent, synthetic delta-opioid receptor agonist. It is frequently used in two forms, dictating the disposal pathway:

FeatureScenario A: "Hot" Ligand Scenario B: "Cold" Standard
Labeling Radiolabeled with Iodine-125 (

)
Non-radioactive (Stable Iodine-127)
Primary Risk Radiological: Gamma/X-ray emission; internal dose potential.Biological/Chemical: Potent opioid activity; halogenated organic toxicity.
Half-Life 59.4 Days (Physical decay required)N/A (Chemical stability is the concern)
Regulatory Body NRC (USA) / CNSC (Canada) / Local Radiation SafetyEPA (RCRA) / Local Chemical Waste Authority
Waste Code LLW (Low-Level Radioactive Waste)Halogenated Organic (often RCRA code F001/F002 or U-listed equivalent)
Disposal Decision Matrix

This logic flow ensures you select the compliant stream.

DisposalDecision Start Waste Containing (3,5-Diiodo-Tyr1)-DTLET IsRadioactive Is it Radiolabeled (I-125)? Start->IsRadioactive YesRadio YES: Radioactive Stream IsRadioactive->YesRadio Yes NoRadio NO: Chemical Stream IsRadioactive->NoRadio No LiquidSolid Liquid or Solid? YesRadio->LiquidSolid LiquidHot LIQUID: 1. Adjust pH > 10 2. Add Na-Thiosulfate 3. Segregate into I-125 Carboy LiquidSolid->LiquidHot SolidHot SOLID: 1. Double bag in yellow/magenta bags 2. Segregate into I-125 Drum LiquidSolid->SolidHot Decay Decay-in-Storage (>10 Half-lives / ~600 days) LiquidHot->Decay SolidHot->Decay Survey Survey & Release (Must be < Background) Decay->Survey Deactivate Chemical Deactivation (Incineration preferred) NoRadio->Deactivate HalogenBin Disposal: Halogenated Organic Waste Stream Deactivate->HalogenBin

Figure 1: Decision tree for segregation of iodinated peptide waste. Note the strict separation of radioactive and chemical streams.

Protocol A: Radioactive Disposal ( -Labeled)

Objective: Isolate radioactivity until it decays to background levels (Decay-in-Storage) or transfer to a licensed broker.

Step 1: Stabilization (Liquids Only)
  • Why: Prevents volatilization of radioactive iodine.

  • Action: Ensure the liquid waste container contains a stabilizer.

    • Recipe: 0.1 M NaOH + 0.1 M Sodium Thiosulfate.

    • Check: Verify pH is > 10 using pH paper. Never add acid to this carboy.

Step 2: Segregation & Packaging
  • Solids: Place contaminated gloves, tips, and columns into yellow/magenta radioactive waste bags . Double bag to prevent puncture.

  • Liquids: Pour into designated polyethylene carboys. Do not overfill (leave 10% headspace).

  • Labeling: Tag with Isotope (

    
    ), Activity (estimated 
    
    
    
    ), Date, and Generator Name.
Step 3: Decay-in-Storage (DIS)
  • Regulatory Rule: Most licenses allow DIS for isotopes with

    
     days.
    
  • Duration: Hold for minimum 10 half-lives.

    • 
       Half-life: 59.4 days.
      
    • Required Hold Time: ~600 days (approx. 20 months).

  • Storage: Store in a lead-shielded cabinet (1/8 inch lead thickness is usually sufficient for low-energy

    
     gammas).
    
Step 4: Clearance Survey
  • Move waste to a low-background area.

  • Use a Low-Energy Gamma Scintillation Probe (NaI detector). Note: Standard Geiger-Muller (GM) pancakes are inefficient for

    
    .
    
  • Remove shielding. Survey all surfaces.

  • Pass Criteria: If reading equals background (BKG), deface all radioactive labels and dispose of as Chemical Waste (see Protocol B).

Protocol B: Chemical Disposal ("Cold" Peptide)

Objective: Prevent environmental contamination by potent opioid agonists and halogenated organics.

Step 1: Deactivation
  • Preferred Method: Incineration .[2] This is the only method that guarantees total destruction of the peptide backbone and the halogenated tyrosine.

  • Alternative (Liquid Pre-treatment): If incineration is off-site, treat liquid waste with alkaline hydrolysis (NaOH > 1M) for 24 hours.

    • Caution: As noted in the executive warning, avoid acidic oxidation.

Step 2: Waste Classification

Classify the waste under RCRA (Resource Conservation and Recovery Act) guidelines.

  • Primary Classification: Halogenated Organic Waste .

  • Secondary Classification: Toxic (due to biological potency).

Step 3: Containerization
  • Use amber glass or HDPE containers compatible with halogenated solvents.

  • Label clearly: "Hazardous Waste: Halogenated Organics. Contains (3,5-Diiodo-Tyr1)-DTLET. Toxic."

  • Do not mix with non-halogenated solvents (e.g., acetone/ethanol mixtures) if your facility separates them, as halogenated disposal is significantly more expensive.

Emergency Procedures: Spills
Scenario:

-DTLET Liquid Spill
  • Notify & Isolate: Alert nearby personnel. Cordon off the area.

  • PPE: Double gloves, lab coat, safety glasses, and shoe covers.

  • Stabilize: Cover the spill with absorbent pads soaked in 0.1M Sodium Thiosulfate/NaOH . This prevents iodine volatility during cleanup.

  • Clean: Wipe from the outside in. Place all pads in radioactive waste bags.

  • Survey: Use the NaI Scintillation probe to verify the area is clean.

  • Report: Contact your Radiation Safety Officer (RSO) immediately.

References
  • US Environmental Protection Agency (EPA). "RCRA Regulations for Hazardous Waste Identification (40 CFR Part 261)." EPA.gov. [Link]

  • Nuclear Regulatory Commission (NRC). "Decay-in-Storage (DIS) Guidance for Radioactive Waste." NRC.gov. [Link]

  • National Institutes of Health (NIH). "Radiation Safety Guide - Iodine-125 Handling Procedures." NIH Division of Radiation Safety. [Link]

  • PubChem. "Compound Summary: 3,5-Diiodotyrosine (Precursor Safety Data)." National Library of Medicine. [Link]

Sources

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